molecular formula C9H9FO3 B1310518 methyl 2-(3-fluoro-4-hydroxyphenyl)acetate CAS No. 79280-92-5

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Cat. No.: B1310518
CAS No.: 79280-92-5
M. Wt: 184.16 g/mol
InChI Key: AXONPFSLAZILIE-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONPFSLAZILIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79280-92-5
Record name methyl 2-(3-fluoro-4-hydroxyphenyl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, making this compound a key building block in medicinal chemistry. This guide provides a detailed overview of a robust synthetic route to this compound and a comprehensive approach to its characterization, ensuring product identity and purity.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(3-fluoro-4-hydroxyphenyl)acetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Principle: Fischer Esterification

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed from the reaction mixture as it is formed.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Characterization Logic

The following diagram outlines the logical flow of the characterization process to confirm the structure and purity of the synthesized product.

Characterization_Logic Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for Fischer esterification, coupled with a thorough characterization strategy employing NMR, IR, and mass spectrometry, offers a reliable pathway for researchers and drug development professionals to obtain and validate this important chemical intermediate. The provided visualizations and data tables serve as quick references to aid in the practical application of this information.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0183450). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0315234). Retrieved from [Link]

  • RSC Publishing. (2019). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of halo-aliphatic esters of carboxylic acids.
  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • ResearchGate. (2018). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing esters and organic halides.
  • PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of o-methyl hydroxyphenylacetate.
  • PubMed Central. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]

  • PubMed. (2007). Synthesis, physicochemical characterization and pharmacological investigation of indolacin-5-fluorouracil-1-ylmethyl ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis and characterization of isostructural annulated actinocenes. Retrieved from [Link]

  • ResearchGate. (2018). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl (4-hydroxyphenyl)acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Redstone Government Consulting. (2023). Cost Accounting Standard (CAS) 405 – Accounting for Unallowable Costs. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the available technical information, inferred properties, and potential applications of this compound, drawing upon data from closely related analogs to offer valuable insights for researchers in the field.

Chemical Identity and Properties

The structural attributes of this compound suggest a unique combination of properties that are highly desirable in drug design. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Inferred Physicochemical Properties

Based on the properties of structurally similar compounds, we can infer the following characteristics for this compound.

PropertyInferred Value/CharacteristicRationale based on Analogs
Molecular Formula C₉H₉FO₃Based on the chemical structure
Molecular Weight ~184.16 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureAnalogs like methyl 4-hydroxyphenylacetate are solids.[1]
Melting Point Expected to be in a moderate rangeMethyl 4-hydroxyphenylacetate has a melting point of 55-58 °C.[1]
Boiling Point Elevated, likely requiring vacuum for distillationMethyl 4-hydroxyphenylacetate has a boiling point of 162-163 °C at 5 mmHg.[1]
Solubility Expected to have moderate solubility in organic solvents and limited solubility in waterThe ester and phenol groups would contribute to polarity, while the phenyl ring provides nonpolar character.

A comparative analysis of related compounds for which data is available is presented below:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-hydroxyphenylacetate14199-15-6C₉H₁₀O₃166.17
Methyl 2-(2-fluoro-3-hydroxyphenyl)acetate628334-73-6C₉H₉FO₃184.16
Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetateNot readily availableC₉H₈F₂O₃202.15
Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetateNot readily availableC₉H₈F₂O₃202.15

Potential Synthesis Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route would likely involve the esterification of the corresponding carboxylic acid, 2-(3-fluoro-4-hydroxyphenyl)acetic acid.

Proposed Retrosynthetic Analysis

G target This compound intermediate1 2-(3-fluoro-4-hydroxyphenyl)acetic acid target->intermediate1 Esterification starting_material1 3-Fluoro-4-hydroxyphenylacetonitrile intermediate1->starting_material1 Hydrolysis starting_material2 3-Fluoro-4-hydroxybenzaldehyde starting_material1->starting_material2 Cyanation

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 3-Fluoro-4-hydroxybenzaldehyde: This starting material can be synthesized via fluorination of 4-hydroxybenzaldehyde using an appropriate fluorinating agent.

  • Cyanation to form 3-Fluoro-4-hydroxyphenylacetonitrile: The aldehyde is converted to the corresponding nitrile. This can be achieved through various methods, such as the Strecker synthesis or by reaction with a cyanide source.

  • Hydrolysis to 2-(3-fluoro-4-hydroxyphenyl)acetic acid: The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Esterification to this compound: The final step involves the esterification of the carboxylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are important scaffolds in medicinal chemistry. The introduction of fluorine can significantly enhance the therapeutic potential of these molecules.

Role of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.

  • Improved Pharmacokinetics: Altering the lipophilicity and pKa of a molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Therapeutic Areas

Given that fluorinated compounds are prevalent in many classes of drugs, this compound could serve as a key intermediate in the synthesis of novel therapeutics for:

  • Oncology: As a building block for enzyme inhibitors or receptor modulators.[2]

  • Inflammation and Immunology: In the development of anti-inflammatory agents.

  • Infectious Diseases: As a precursor to new antibiotics, drawing parallels to the development of fluoroquinolones.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions for handling aromatic esters and fluorinated compounds should be strictly followed.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Hazard Classifications of Similar Compounds:

  • Methyl 4-hydroxyphenylacetate: May cause skin, eye, and respiratory irritation.[1][4][5]

  • Methyl Fluoroacetate (a related fluorinated ester): Highly toxic and flammable.[6] It is crucial to handle all novel fluorinated compounds with extreme caution until their toxicological properties are well-characterized.

Conclusion

This compound represents a promising, albeit not yet fully characterized, chemical entity with considerable potential for application in drug discovery and materials science. By leveraging our understanding of related fluorinated phenylacetic acid derivatives, researchers can strategically employ this compound as a valuable building block for the synthesis of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. The synthetic pathways and potential applications outlined in this guide provide a solid foundation for further investigation and innovation in this exciting area of chemistry.

References

  • PubChem. Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. methyl 4-hydroxyphenyl acetate. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390). [Link]

  • Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate. [Link]

  • PubChem. Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]

  • Google Patents.
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  • Angene Chemical. Safety Data Sheet. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

Spectroscopic Characterization of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structural integrity and purity are paramount for the successful development of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this important chemical entity.

The strategic placement of the fluorine atom and the hydroxyl and methyl acetate groups on the phenyl ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the compound, as well as for monitoring reaction progress during its synthesis.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The interplay between the electron-withdrawing fluorine atom, the electron-donating hydroxyl group, and the ester functionality dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectrum Final Spectrum baseline->Final Spectrum

Figure 2. General workflow for NMR data acquisition and processing.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

  • Background Scan: Perform a background scan to subtract the atmospheric and instrument absorbances.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

Due to the lack of a specific publication containing all the experimental data for this compound, this reference section provides authoritative sources on the principles of spectroscopic techniques and general chemical information.

  • PubChem - National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a phenolic compound of significant interest in pharmaceutical research and development. Its molecular structure, featuring a hydroxyl group, a fluorine atom, and a methyl ester, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the importance of solubility in oral drug absorption.[2][3][4] A drug must be in a dissolved state to be absorbed across biological membranes.[1] Therefore, a thorough understanding of the solubility profile of a compound like this compound is a fundamental prerequisite for its advancement as a potential drug candidate.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its ability to interact with polar solvents.[5][6][7] The fluorine atom, being highly electronegative, introduces a dipole moment, further enhancing polarity. The ester group (-COO-CH₃) also contributes to the overall polarity.

  • Non-Polar Moiety: The benzene ring and the methyl group constitute the non-polar, lipophilic portion of the molecule.

Predicted Solubility:

Based on the principle of "like dissolves like," this compound is expected to exhibit the following solubility profile:

  • High Solubility in Polar Protic and Aprotic Solvents: Solvents capable of hydrogen bonding (protic), such as methanol, ethanol, and other short-chain alcohols, are predicted to be excellent solvents for this compound.[8][9][10][11][12] Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone should also effectively solvate the molecule due to dipole-dipole interactions.

  • Moderate Solubility in Less Polar Solvents: Solvents with intermediate polarity, such as ethyl acetate and dichloromethane, are expected to show moderate solvating power.

  • Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane, cyclohexane, and toluene are predicted to be poor solvents for this compound due to the dominance of the polar functional groups.

The interplay between the polar hydroxyl and fluoro groups and the non-polar phenyl ring will ultimately govern the precise solubility in a given solvent.[6]

Data on Structurally Similar Compounds

To further inform our predictions, we can examine the properties of analogous compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetateC₉H₈F₂O₃202.151.6Increased fluorination may slightly decrease polarity compared to the target compound.[13]
Methyl 4-hydroxyphenyl acetateC₉H₁₀O₃166.171.23Lacks the fluoro group, making it slightly less polar than the target compound. Estimated water solubility is 9880 mg/L.[14]
3-Fluoro-4-hydroxyphenylacetic acidC₈H₇FO₃170.14-The free carboxylic acid is expected to be more polar and have different solubility than the methyl ester.[15][16]

This data suggests that the target compound will have a LogP value in the range of 1-2, indicating a balance of hydrophilic and lipophilic character.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound.

Recommended Experimental Workflow

The following diagram illustrates a robust workflow for solubility determination:

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound This compound ShakeFlask Shake-Flask Method Compound->ShakeFlask Solvents Selection of Organic Solvents Solvents->ShakeFlask Equilibration Equilibration at Controlled Temperature ShakeFlask->Equilibration Excess Solute Sampling Sample Collection & Filtration Equilibration->Sampling Saturated Solution Quantification Concentration Measurement (e.g., HPLC, UV-Vis) Sampling->Quantification Data Data Analysis & Solubility Calculation Quantification->Data

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[3][17]

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.

    • The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C for drug development studies) using a shaker or rotator.[3][17]

    • Equilibration time can vary, but 24 to 72 hours is often sufficient for most organic compounds. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Construct a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Qualitative Solubility Classification

For rapid screening, a qualitative assessment of solubility can be performed.[18][19]

Descriptive TermParts of Solvent Required per Part of Solute
Very solubleLess than 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble10,000 and over

Table adapted from USP and BP solubility criteria.[1]

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by a logical framework that covers a range of polarities and chemical functionalities.

Solvent_Selection cluster_polarity Solvent Polarity Spectrum cluster_hbonding Hydrogen Bonding Capability HighPolarity High Polarity (e.g., Methanol, Ethanol, DMSO) MidPolarity Intermediate Polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane) LowPolarity Low Polarity (e.g., Toluene, Hexane) Protic Protic (H-bond donors) (e.g., Alcohols, Water) Aprotic Aprotic (H-bond acceptors) (e.g., DMSO, Acetone, Ethyl Acetate) TargetCompound This compound TargetCompound->HighPolarity High Solubility Expected TargetCompound->MidPolarity Moderate Solubility Expected TargetCompound->LowPolarity Low Solubility Expected TargetCompound->Protic Strong H-bonding interactions TargetCompound->Aprotic Dipole-dipole and H-bond accepting interactions

Caption: Logical framework for selecting solvents for solubility studies.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for the target compound is not provided, data from similar compounds suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21][22][23]

  • Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][23]

  • Handling: Avoid contact with skin and eyes.[20][22][23] In case of contact, rinse thoroughly with water.[22][23]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging an understanding of its physicochemical properties, employing robust experimental methodologies like the shake-flask method, and adhering to rigorous safety standards, researchers can generate the critical solubility data needed to advance their research and development objectives. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in a scientific setting.

References
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  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Solubility of phenolic compounds: Significance and symbolism. Available at: [Link]

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  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PubMed Central. Available at: [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - MDPI. Available at: [Link]

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  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • Safety Data Sheet - SynZeal. Available at: [Link]

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An In-Depth Technical Guide to Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenolic Intermediates

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa. Within this context, methyl 2-(3-fluoro-4-hydroxyphenyl)acetate emerges as a pivotal, yet elegantly simple, building block. Its structure combines a reactive ester functionality with a fluorinated phenolic ring, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of novel therapeutics.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

IUPAC Name and Synonyms

The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Common synonyms encountered in chemical literature and supplier catalogs include:

  • (3-Fluoro-4-hydroxyphenyl)acetic acid methyl ester

  • Methyl (3-fluoro-4-hydroxyphenyl)acetate

Chemical Structure

The two-dimensional structure of this compound is depicted below. It features a benzene ring substituted at position 1 with a carboxymethyl group, at position 3 with a fluorine atom, and at position 4 with a hydroxyl group.

Chemical Structure of this compound
> Figure 1. 2D Chemical Structure of this compound.

The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the acetate side chain significantly influences the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 79280-92-5AA Blocks[1]
Molecular Formula C₉H₉FO₃AA Blocks[1]
Molecular Weight 184.16 g/mol AA Blocks[1]
Physical Form White to yellow semi-solid or solidSigma-Aldrich
Boiling Point 90-93 °C at 13.3 TorrMatrix Scientific
Purity Typically ≥95%Sigma-Aldrich

Note: Some properties, like melting point, are not consistently reported and may vary based on purity.

Spectroscopic Data

While a publicly available, peer-reviewed full set of spectra for this specific compound is not readily found, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds. For rigorous identification, experimental data should be acquired.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the acetate group, and the methyl (-CH₃) protons of the ester. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling visible for the fluorinated carbon), the methylene carbon, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group, a strong C=O stretching absorption for the ester carbonyl, and C-F stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The most common and direct route to this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3)[2].

The Fischer Esterification: A Time-Tested Reaction

The Fischer esterification is a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, which also serves as the solvent.

Experimental Protocol: Synthesis of this compound

The following is a detailed, self-validating protocol for the synthesis of the title compound, adapted from standard Fischer esterification procedures.

Materials:

  • 3-Fluoro-4-hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-hydroxyphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid). Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the methanol under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale and Workflow Visualization

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product.

Fischer_Esterification cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 3-Fluoro-4-hydroxyphenylacetic Acid + Methanol (excess) Setup Combine Reactants and Catalyst Reactants->Setup Catalyst Conc. H₂SO₄ (Catalyst) Catalyst->Setup Reflux Heat to Reflux (2-4 hours) Setup->Reflux Equilibrium Shift Cool Cool to RT Reflux->Cool Concentrate Concentrate (Rotary Evaporator) Cool->Concentrate Extract Dilute with EtOAc, Wash with H₂O, NaHCO₃, Brine Concentrate->Extract Neutralization Dry Dry with MgSO₄, Filter Extract->Dry Final_Concentrate Concentrate Dry->Final_Concentrate Purify Column Chromatography (if needed) Final_Concentrate->Purify Product Pure Methyl 2-(3-fluoro-4- hydroxyphenyl)acetate Purify->Product

Diagram 1. Workflow for the Synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the ester, hydroxyl, and fluoro groups provides multiple points for further chemical modification.

While specific, high-profile examples in launched drugs are not widely publicized for such a fundamental building block, its utility can be inferred from its structural motifs present in various patented compounds and research programs. Fluorinated phenolic compounds are known to be key components in the development of:

  • Enzyme Inhibitors: The phenolic hydroxyl can act as a hydrogen bond donor, interacting with active sites of enzymes, while the fluoro-substituent can enhance binding affinity.

  • Receptor Modulators: This scaffold can be elaborated to create ligands for a variety of receptors, where the substitution pattern on the phenyl ring is crucial for selectivity and potency.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the biological activity and metabolic stability of herbicides and pesticides[2].

The true value of this compound lies in its role as a starting material, allowing for the efficient construction of more complex molecular architectures with desirable pharmacological properties.

Conclusion

This compound stands as a testament to the principle that simple, well-designed molecules can have a profound impact on the development of complex and life-changing technologies. Its straightforward synthesis, combined with the strategic placement of key functional groups, makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, underscoring its significance as a versatile building block in the ongoing quest for novel and effective chemical entities.

References

  • AA Blocks. 79280-92-5 | MFCD18399290 | Methyl (3-fluoro-4-hydroxyphenyl)
  • Matrix Scientific. Safety Data Sheet: Methyl (3-fluoro-4-hydroxyphenyl)acetate.
  • Sigma-Aldrich. Methyl (3-fluoro-4-hydroxyphenyl)
  • Fisher Scientific. 3-Fluoro-4-hydroxyphenylacetic acid, 98%. Fisher Scientific Website.
  • MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)

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Fluorinated Hydroxyphenylacetates: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of a specific, highly influential subclass: fluorinated hydroxyphenylacetates. We will explore the historical context of their discovery, delve into the evolution of synthetic methodologies with a focus on causality and experimental rationale, and examine their critical role as metabolites and versatile building blocks in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a deliberate and strategic decision. Owing to its small size (van der Waals radius of 1.47 Å) and extreme electronegativity (3.98 on the Pauling scale), fluorine imparts unique properties to a parent molecule.[1] When bound to carbon, it forms the strongest single bond in organic chemistry, a feature that medicinal chemists leverage to enhance a variety of pharmacokinetic and physicochemical properties.[]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" at susceptible positions on an aromatic ring can significantly increase a drug's half-life and bioavailability.[3][4][5]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH.[][6] This influences solubility, membrane permeability, and receptor binding affinity.

  • Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including dipole-dipole and hydrogen bonds, with protein targets. In some cases, it can enhance binding affinity and selectivity.[1][7][8]

The hydroxyphenylacetic acid scaffold is itself a common motif in nature, often appearing as a metabolite of flavonoids and other polyphenols.[9][10][11] The combination of this biocompatible core with the unique properties of fluorine created a class of compounds—fluorinated hydroxyphenylacetates—with significant potential as both biologically active molecules and critical synthetic intermediates.

Historical Context and Discovery

The field of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine.[12][13] Early syntheses, such as the preparation of fluoromethane by Dumas and Péligot in 1835 and benzoyl fluoride by Alexander Borodin in 1862, laid the groundwork for future discoveries.[14] However, the routine and predictable synthesis of complex fluorinated aromatics remained a significant challenge for decades.

The true value of fluorine in pharmaceuticals wasn't realized until the mid-20th century. The introduction of fludrocortisone in 1954, a corticosteroid with a fluorine atom at the 9α-position, marked a turning point, demonstrating that fluorination could dramatically enhance biological activity.[1][15] This discovery spurred further research into fluorinated organic molecules.

The discovery of specific fluorinated hydroxyphenylacetates is less a single "eureka" moment and more an outcome of the growing appreciation for fluorine in drug design and the parallel development of analytical techniques capable of identifying drug metabolites. Compounds like 3-fluoro-4-hydroxyphenylacetic acid emerged in scientific literature primarily in the context of being key metabolites of more complex pharmaceutical compounds or as purpose-built synthetic building blocks for creating new active pharmaceutical ingredients (APIs). Their history is intrinsically linked to the advancement of synthetic fluorination techniques.

Core Synthetic Strategies: An In-Depth Technical Analysis

The synthesis of fluorinated hydroxyphenylacetates, particularly those with specific substitution patterns, requires careful strategic planning. The primary challenge lies in the controlled introduction of a fluorine atom onto an electron-rich phenolic ring system without undesirable side reactions.

Electrophilic Fluorination of Phenol Derivatives

A dominant strategy for synthesizing these compounds involves the direct fluorination of a protected 4-hydroxyphenylacetic acid derivative. This approach leverages modern electrophilic fluorinating agents, which act as a source of "F+".

Causality Behind the Experimental Choices:

  • Phenol Protection: The hydroxyl group of 4-hydroxyphenylacetic acid is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. However, it is also acidic and can react with bases or interfere with certain reagents. Therefore, it is often protected, commonly as a methyl ether (anisole derivative), to temper its reactivity and improve solubility in organic solvents.

  • Electrophilic Reagent Selection: Early methods using elemental fluorine (F₂) were often explosive and non-selective.[14] The development of N-F reagents, such as Selectfluor® (F-TEDA-BF₄), provided a stable, safe, and effective alternative.[16][17] These reagents are crystalline solids that are easy to handle and deliver a single fluorine atom with high predictability.

  • Reaction Control: The fluorination of activated rings can be highly exothermic and lead to multiple fluorination products. The reaction is typically run at low temperatures with slow addition of the fluorinating agent to maintain control and maximize the yield of the desired mono-fluorinated product. The regioselectivity (fluorine adding ortho to the hydroxyl/ether group) is directed by the powerful activating nature of the oxygen substituent.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-fluoro-4-methoxyphenyl)acetate

This protocol describes a representative electrophilic fluorination followed by esterification, a common route to a stable precursor.

  • Starting Material: 4-Methoxyphenylacetic acid.

  • Step 1: Esterification:

    • Dissolve 4-methoxyphenylacetic acid (1.0 eq) in methanol (MeOH).

    • Add a catalytic amount of sulfuric acid (H₂SO₄).

    • Reflux the mixture for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

    • Cool the reaction, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-(4-methoxyphenyl)acetate.

  • Step 2: Electrophilic Fluorination:

    • Dissolve the methyl 2-(4-methoxyphenyl)acetate (1.0 eq) in a suitable solvent like acetonitrile (CH₃CN).

    • Cool the solution to 0°C in an ice bath.

    • Add Selectfluor® (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(3-fluoro-4-methoxyphenyl)acetate.

  • Step 3: Deprotection (Optional): The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to yield the final 3-fluoro-4-hydroxyphenylacetic acid, and the methyl ester can be hydrolyzed using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.[18]

G cluster_0 Step 1: Protection/Esterification cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Hydrolysis A 4-Hydroxyphenylacetic Acid B Methyl 2-(4-hydroxyphenyl)acetate A->B  MeOH, H+ C Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate B->C  Selectfluor®, Acetonitrile D 3-Fluoro-4-hydroxyphenylacetic Acid (Target) C->D  1. LiOH, H2O  2. H+ workup

Caption: A common synthetic workflow for 3-fluoro-4-hydroxyphenylacetic acid.

Deoxyfluorination of Phenols

An alternative and powerful modern technique is the direct conversion of a phenolic hydroxyl group to a fluorine atom, known as deoxyfluorination. This method avoids the need for multi-step protection-deprotection sequences.

Causality Behind the Experimental Choices:

  • Reagent Innovation: This chemistry was enabled by the development of specialized deoxyfluorination reagents like PhenoFluor™. These reagents activate the phenol's C-O bond, making it susceptible to nucleophilic attack by a fluoride ion.[19]

  • Mechanism: The reaction is thought to proceed through the formation of an intermediate where the phenol oxygen is converted into a good leaving group. Subsequent SₙAr (nucleophilic aromatic substitution) by fluoride displaces this group to form the C-F bond.[20][21] This mechanism is particularly effective for phenols with electron-withdrawing groups, but newer reagents and conditions have expanded the scope to electron-rich systems.[20][21]

  • Advantages: This method is often more direct and can be applied later in a synthetic sequence ("late-stage fluorination"), which is highly valuable in drug discovery for rapidly creating analogues.

Biological Significance and Applications

Fluorinated hydroxyphenylacetates are not merely laboratory curiosities; they hold significant biological relevance.

Role as Drug Metabolites

One of the most prominent roles of these compounds is as metabolites of larger, more complex drugs. The metabolic machinery of the body, particularly the liver, often works to break down foreign compounds (xenobiotics) into more polar, water-soluble forms that can be easily excreted. Aromatic hydroxylation followed by further oxidation or cleavage is a common metabolic pathway.

For example, 3-fluoro-4-hydroxyphenylacetic acid is a known human metabolite of complex pharmaceutical agents. Its detection in urine or plasma is a key indicator that the parent drug has been absorbed and is being processed by the body. Understanding these metabolic pathways is a mandatory part of drug development, as metabolites must be synthesized and tested for their own potential activity or toxicity.

G Parent Fluorinated Parent Drug (e.g., containing a fluorophenethyl moiety) Intermediate Metabolic Intermediates (e.g., alcohol, aldehyde) Parent->Intermediate  Phase I Metabolism  (e.g., CYP450 Oxidation) Metabolite 3-Fluoro-4-hydroxyphenylacetic Acid (Excreted Metabolite) Intermediate->Metabolite  Phase I Metabolism  (e.g., ADH/ALDH)

Caption: Simplified metabolic conversion of a parent drug to a key metabolite.

Versatile Synthetic Building Blocks

Beyond their role as metabolites, fluorinated hydroxyphenylacetates are valuable building blocks (synthons) for the construction of more complex molecules. The carboxylic acid handle allows for a wide range of chemical transformations, including:

  • Amide bond formation

  • Esterification

  • Reduction to alcohols

  • Conversion to other functional groups

This versatility allows chemists to incorporate the fluorinated hydroxyphenyl motif into larger scaffolds to leverage the beneficial properties of fluorine.

Biological Activity

While often considered metabolites, some hydroxyphenylacetic acids and their derivatives exhibit intrinsic biological activity. For instance, the non-fluorinated parent compound, 3-hydroxyphenylacetic acid (3-HPAA), is a gut microbiota metabolite of flavonoids that has been shown to have vasorelaxant and blood pressure-lowering effects.[9][11] The fluorinated analogue, 3-fluoro-4-hydroxyphenylacetic acid, has been investigated for its interactions with various neurotransmitter systems, including serotonergic and dopaminergic receptors.[22] Another isomer, 4-fluoro-3-hydroxyphenylacetic acid, is described as a precursor to dopamine.[23]

Table 1: Physicochemical and Biological Data for Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Biological Context
3-Fluoro-4-hydroxyphenylacetic acid458-09-3C₈H₇FO₃170.14Drug metabolite; interacts with serotonin and dopamine receptors.[22][24][25][26]
4-Fluoro-3-hydroxyphenylacetic acid825-91-2C₈H₇FO₃170.14Precursor to dopamine.[23]
3-Hydroxyphenylacetic acid621-37-4C₈H₈O₃152.15Flavonoid metabolite; vasorelaxant activity.[9][11][27]

Conclusion and Future Outlook

The history of fluorinated hydroxyphenylacetates is a microcosm of the broader evolution of organofluorine chemistry. From challenging synthetic targets to readily accessible building blocks, their journey reflects significant advances in chemical methodology. Today, they are indispensable tools for drug discovery, enabling chemists to fine-tune the metabolic stability, pharmacokinetics, and potency of new therapeutic agents.

The future will likely see the development of even more sophisticated and selective fluorination techniques, including late-stage C-H fluorination, that will further simplify the synthesis of these and other complex fluorinated molecules. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational design of drugs incorporating these valuable scaffolds will continue to be a highly productive and essential area of research.

References

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The Strategic Role of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffolding in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This technical guide delves into the multifaceted role of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate , a key building block that embodies the principles of fluorine chemistry in drug discovery. While not always a direct starting material for a marketed drug, its structural motif is of significant interest and is implicated in the synthesis of potent modulators of critical biological targets, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, the corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid, has been identified as a significant metabolite of other biologically active molecules, highlighting its relevance in understanding drug metabolism and pharmacokinetics.

This guide will provide a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this compound and its derivatives, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with the following key properties:

PropertyValue
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
CAS Number 79280-92-5
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, and other common organic solvents
Synthetic Approach: A General Overview

The synthesis of this compound can be achieved through several synthetic routes, often starting from commercially available fluorinated phenols. A common strategy involves the esterification of the corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid. The acid itself can be prepared through various methods, including the Willgerodt-Kindler reaction of a suitably substituted acetophenone or via ortho-lithiation of a protected fluorophenol followed by carboxylation.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-fluoro-phenol 2-Fluoro-phenol Protecting_Group Protection (e.g., MOM, SEM) 2-fluoro-phenol->Protecting_Group Protection Protected_Phenol Protected 2-Fluoro-phenol Protecting_Group->Protected_Phenol Reagents_1 Reagents for Acetylation (e.g., Acetic Anhydride, AlCl₃) Acetophenone Substituted Acetophenone Reagents_1->Acetophenone Protected_Phenol->Reagents_1 Friedel-Crafts Acetylation Thioamide Thioamide Intermediate Acetophenone->Thioamide Willgerodt-Kindler Reaction Carboxylic_Acid 3-Fluoro-4-hydroxyphenylacetic Acid Thioamide->Carboxylic_Acid Hydrolysis Final_Product This compound Carboxylic_Acid->Final_Product Esterification (MeOH, H⁺)

Caption: Generalized synthetic workflow for this compound.

The Role in Medicinal Chemistry: A Gateway to Modulating Nuclear Receptors

The 3-fluoro-4-hydroxyphenylacetic acid scaffold is a valuable pharmacophore in the design of ligands for nuclear receptors, a superfamily of proteins that regulate gene expression in response to small molecule binding. Of particular interest is the role of this scaffold in the development of agonists for the Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs): Therapeutic Targets for Metabolic Diseases

The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). These receptors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation.

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists.

  • PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization. The thiazolidinedione class of drugs (e.g., pioglitazone) are PPARγ agonists used in the treatment of type 2 diabetes.

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation, energy homeostasis, and inflammation. PPARδ agonists have shown potential in treating metabolic syndrome, obesity, and atherosclerosis.

The general signaling pathway for PPAR activation is illustrated below:

PPAR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Ligand PPAR Agonist (e.g., Fatty Acids, Synthetic Ligands) PPAR PPAR Ligand->PPAR Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerization RXR RXR RXR->PPAR_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Complex->PPRE Binding to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Regulation Biological_Effects Biological Effects (e.g., Lipid Metabolism, Glucose Homeostasis) Target_Genes->Biological_Effects

Caption: Simplified PPAR signaling pathway.

Application in the Synthesis of PPARδ Agonists

While a direct synthesis of a marketed drug from this compound is not prominently documented, a Chinese patent (CN1882533A) discloses the use of substituted (4-hydroxyphenyl)acetic acids, including the 3-fluoro derivative, as starting materials for the synthesis of potent PPARδ agonists. The general synthetic strategy involves the methylation of the carboxylic acid to the corresponding methyl ester, followed by a series of reactions to introduce the pharmacophoric side chain that confers PPARδ activity and selectivity.

The key steps in this synthetic approach are:

  • Esterification: Conversion of 3-fluoro-4-hydroxyphenylacetic acid to this compound. This protects the carboxylic acid and allows for selective modification of the phenolic hydroxyl group.

  • O-Alkylation: The phenolic hydroxyl group is alkylated with a suitable electrophile, often a haloalkyl derivative containing a masked functional group for subsequent elaboration.

  • Side Chain Elaboration: The introduced side chain is further modified to incorporate the structural features required for potent PPARδ agonism. This often involves the construction of a thiazole or oxazole ring system.

  • Saponification: Finally, the methyl ester is hydrolyzed back to the carboxylic acid, which is often a key feature for binding to the PPAR ligand-binding domain.

This synthetic strategy underscores the importance of this compound as a versatile intermediate that allows for the controlled and sequential introduction of key structural motifs required for biological activity.

Metabolic Significance: The Formation of 3-Fluoro-4-hydroxyphenylacetic Acid in Vivo

Beyond its role as a synthetic building block, the corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid (FPAC), has been identified as a major metabolite of 6-[18F]fluoro-L-m-tyrosine (FMT).[1] FMT is a radiotracer used in positron emission tomography (PET) to visualize and quantify the integrity of the presynaptic dopaminergic system in the brain.

In vivo microdialysis studies in rats have shown that following the administration of FMT, the concentration of its metabolite, FPAC, in the striatum is approximately ten-fold higher than that of the parent compound.[1] This heavy metabolism of FMT to FPAC, and the subsequent retention of FPAC in the brain, are believed to contribute significantly to the PET signal observed in dopaminergic brain regions.[1]

This metabolic pathway highlights another critical aspect of the 3-fluoro-4-hydroxyphenylacetic acid scaffold in medicinal chemistry: its role in the pharmacokinetic and pharmacodynamic properties of parent drug molecules. Understanding the formation and disposition of such metabolites is crucial for interpreting the results of preclinical and clinical studies, as well as for designing drugs with optimized metabolic profiles.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of 3-Fluoro-4-hydroxyphenylacetic Acid

Objective: To synthesize this compound from 3-fluoro-4-hydroxyphenylacetic acid.

Materials:

  • 3-Fluoro-4-hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-fluoro-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of a methyl ester singlet in the ¹H NMR spectrum are indicative of a successful reaction.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a versatile building block, particularly in the synthesis of modulators of nuclear receptors like PPARs, highlights the importance of fluorinated phenylacetic acid scaffolds in modern drug discovery. The strategic placement of the fluorine atom and the presence of both a reactive phenolic hydroxyl group and a modifiable ester moiety provide medicinal chemists with a powerful tool for creating diverse chemical libraries and optimizing the properties of lead compounds.

Furthermore, the identification of its corresponding carboxylic acid as a major metabolite of a PET tracer underscores the broader relevance of this chemical entity in understanding the in vivo fate of xenobiotics. As our understanding of the intricate roles of nuclear receptors in health and disease continues to expand, it is anticipated that building blocks such as this compound will continue to play a pivotal role in the development of novel therapeutics for a wide range of human ailments. The continued exploration of new synthetic routes to this and related compounds, as well as the design of novel therapeutic agents based on this scaffold, remains a promising avenue for future research in medicinal chemistry.

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The Strategic deployment of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of Fluorinated Building Blocks

In the intricate tapestry of pharmaceutical development, the selection of foundational chemical motifs is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of molecular building blocks, fluorinated phenylacetic acid derivatives have emerged as particularly valuable assets. This guide focuses on a specific, highly strategic scaffold: methyl 2-(3-fluoro-4-hydroxyphenyl)acetate . While seemingly a simple aromatic ester, its true value lies in the nuanced interplay of its constituent functional groups—the reactive ester, the nucleophilic phenol, and the strategically placed fluorine atom. This combination offers medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and overall therapeutic potential.[1][2]

This technical guide will provide an in-depth exploration of this compound as a pivotal intermediate in pharmaceutical synthesis. We will dissect its synthesis, explore its application in the construction of complex active pharmaceutical ingredients (APIs), and elucidate the chemical rationale that underpins its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated building blocks in their synthetic campaigns.

Core Characteristics of this compound

To fully appreciate the utility of this building block, a foundational understanding of its chemical and physical properties is essential.

PropertyValueSource
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
CAS Number 79280-92-5N/A
Appearance Off-white to light yellow solidN/A
Boiling Point 280.2±25.0°C at 760 mmHg[1]

The key structural features that dictate the reactivity and utility of this molecule are:

  • The Phenylacetic Acid Core: This motif is a well-established pharmacophore found in a variety of drugs, notably non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

  • The Phenolic Hydroxyl Group: This group serves as a versatile synthetic handle for etherification reactions, a common strategy for introducing extended side chains that can modulate solubility and target engagement.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.

  • The Fluorine Atom: The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the acetic acid moiety is the most critical feature. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

    • Altering Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the phenolic proton, influencing its ionization state at physiological pH.

    • Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[2]

    • Modulating Lipophilicity: Fluorine substitution can increase lipophilicity, which can in turn affect cell membrane permeability and bioavailability.[5]

    • Influencing Binding Interactions: The fluorine atom can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, enhancing binding affinity and selectivity.[5]

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid. This reaction is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[6]

Experimental Protocol: Fischer Esterification of 3-fluoro-4-hydroxyphenylacetic acid

This protocol is a representative example based on established Fischer esterification procedures.[7][8][9]

Reaction Scheme:

G cluster_reactants Reactants reactant1 3-fluoro-4-hydroxyphenylacetic acid catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 Methanol (excess) reactant2->catalyst product This compound catalyst->product

A representative Fischer esterification reaction.

Materials:

  • 3-fluoro-4-hydroxyphenylacetic acid (1.0 eq)

  • Methanol (used as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-hydroxyphenylacetic acid in an excess of methanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for a period of 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).[7]

  • Workup - Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol serves to drive the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.[6]

  • Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6]

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Application in Pharmaceutical Synthesis: The Case of Gefitinib

This compound and its parent carboxylic acid are pivotal intermediates in the synthesis of several pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib (Iressa®). Gefitinib is used in the treatment of certain types of non-small cell lung cancer.[10]

The 3-fluoro-4-hydroxyphenyl moiety of the building block is not directly incorporated into the final Gefitinib structure. Instead, the core quinazoline structure of Gefitinib is built upon a different set of precursors. However, the synthetic strategies and chemical principles involved in the synthesis of Gefitinib often utilize related fluorinated and hydroxylated aniline derivatives, for which our topic building block serves as a valuable precursor or structural analog for process development and analog synthesis. For example, the synthesis of Gefitinib involves the coupling of a 4-chloroquinazoline derivative with 3-chloro-4-fluoroaniline.[11] The underlying principles of nucleophilic aromatic substitution and the role of the fluorine atom in modulating reactivity are directly relevant.

Illustrative Synthetic Pathway to a Key Gefitinib Intermediate:

While a direct synthesis of Gefitinib from this compound is not the primary route, a hypothetical pathway to a key intermediate, 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, can be conceptualized to illustrate the utility of the building block's functionalities.

G A This compound B Multi-step transformation to a substituted anthranilic acid derivative A->B Functional group manipulations C Cyclization with formamide B->C D Quinazolinone intermediate C->D E Chlorination (e.g., with POCl₃) D->E F 4-Chloroquinazoline intermediate E->F G Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline F->G H Key Gefitinib Intermediate G->H

Conceptual workflow for the synthesis of a Gefitinib intermediate.

Broader Applications and Future Perspectives

The utility of this compound and its analogs extends beyond the synthesis of Gefitinib. The fluorinated phenylacetic acid scaffold is a recurring motif in the development of various kinase inhibitors and other therapeutic agents. For instance, the synthesis of Lapatinib, another tyrosine kinase inhibitor, also involves fluorinated building blocks.[12] The strategic incorporation of fluorine continues to be a major trend in drug discovery, with a significant percentage of newly approved drugs containing at least one fluorine atom.[13]

The 3-fluoro-4-hydroxyphenyl moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of drug candidates. As our understanding of structure-activity relationships and drug metabolism deepens, the demand for precisely functionalized building blocks like this compound is expected to grow.

Conclusion

This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic molecular design. The judicious placement of a fluorine atom on a versatile phenylacetic acid scaffold provides a gateway to a wide array of complex molecular architectures with enhanced pharmaceutical potential. Its role in the conceptual synthesis of key intermediates for drugs like Gefitinib highlights its importance. As the quest for more effective and safer medicines continues, the strategic deployment of such fluorinated building blocks will undoubtedly remain a cornerstone of modern drug discovery and development.

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The Strategic Incorporation of Fluorine in Modern Drug Synthesis: A Guide to Key Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular frameworks has become an indispensable strategy in modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2][3][4] This guide provides an in-depth technical overview of the synthesis and application of fluorinated intermediates in drug development. We will explore the profound impact of fluorine's unique electronic properties on molecular behavior and delve into the synthetic methodologies for creating key monofluorinated, difluoromethylated, and trifluoromethylated building blocks. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols for key reactions, and a robust framework for the safe and effective handling of fluorinating agents.

The Rationale: Why Fluorine is a Game-Changer in Medicinal Chemistry

The strategic substitution of a hydrogen atom or a hydroxyl group with fluorine or a fluoroalkyl group can dramatically alter a molecule's physicochemical and pharmacokinetic properties.[5][6] This is not merely an incremental change; it is a powerful tool for overcoming common challenges in drug development.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5][7] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block "metabolic soft spots," thereby increasing the drug's half-life and bioavailability.[7][8]

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. This paradoxical nature allows for fine-tuning of a drug's lipophilicity (LogP).[7][8][9] Strategic fluorination can enhance a molecule's ability to permeate cellular membranes, a critical factor for oral absorption and reaching intracellular targets.[5][10] For instance, the introduction of a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can aid in crossing the blood-brain barrier.[7][11]

  • Binding Affinity and Conformation: The substitution of hydrogen with fluorine, a slightly larger atom, can induce favorable conformational changes that lock the molecule into a bioactive conformation for optimal receptor binding.[5][7] Furthermore, the highly polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, increasing binding affinity and potency.[9]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[5][8] For example, fluorinating a molecule near an amine group reduces its basicity. This can prevent unwanted protonation in the acidic environment of the stomach, leading to improved oral bioavailability.[5]

The Building Blocks: Synthesis of Core Fluorinated Intermediates

The synthesis of fluorinated intermediates requires a specialized toolkit of reagents and methodologies. The choice of strategy depends on the desired fluorinated motif and the complexity of the substrate.

Monofluorination: The Subtle Art of Single Fluorine Insertion

Introducing a single fluorine atom can be achieved through nucleophilic, electrophilic, or radical pathways.[12][13]

  • Nucleophilic Fluorination: This classic approach involves the displacement of a leaving group (e.g., tosylate, halide) with a fluoride anion source.

    • Reagents: Potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF) are common sources.[12][14][15] The reactivity is often enhanced by using a phase-transfer catalyst or a polar aprotic solvent.

    • Causality: The challenge in nucleophilic fluorination lies in the low nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding. Therefore, anhydrous conditions and polar aprotic solvents like DMF or DMSO are critical for liberating a "naked," more reactive fluoride anion.

  • Electrophilic Fluorination: This method is ideal for fluorinating electron-rich substrates like enolates, enol ethers, and activated aromatic rings.[12][16] It utilizes reagents with a polarized N-F bond, which acts as an "F+" source.

    • Reagents: The most widely used electrophilic fluorinating agents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).[16][17][18] These are typically stable, crystalline solids that are safer to handle than elemental fluorine.[19]

    • Trustworthiness: The reliability of these reagents stems from their predictable reactivity with nucleophilic carbon centers, offering high regioselectivity. For instance, the fluorination of a ketone will occur selectively at the α-position via its enolate or enol ether intermediate.

Difluoromethylation (-CF2H): The Hydroxyl and Thiol Bioisostere

The difluoromethyl group (-CF2H) is a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, as its polarized C-H bond can act as a hydrogen bond donor.[20][21][22]

  • Radical Difluoromethylation: This is a powerful method for late-stage functionalization, particularly of heterocycles common in medicinal chemistry.[20][22]

    • Reagents: Precursors like bromodifluoromethane (BrCF2H) or zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) are used to generate the •CF2H radical, often initiated by photoredox catalysis or a chemical initiator.[20][22]

    • Expertise: The choice of a photoredox catalyst (e.g., iridium or ruthenium complexes) is dictated by its redox potential, which must be sufficient to activate the radical precursor under visible light irradiation.[20] This allows for mild reaction conditions, preserving sensitive functional groups in complex molecules.

Trifluoromethylation (-CF3): A Potent Lipophilicity Enhancer

The trifluoromethyl (-CF3) group is one of the most common fluorine-containing motifs in pharmaceuticals, prized for its metabolic stability and strong electron-withdrawing and lipophilic character.[11][23][24][25]

  • Nucleophilic Trifluoromethylation: This involves the addition of a "CF3-" synthon to electrophilic centers like aldehydes and ketones.

    • Reagents: The Ruppert-Prakash reagent (TMSCF3, trifluoromethyltrimethylsilane) is the most common source of a nucleophilic CF3 group, activated by a fluoride source like TBAF.[19][26]

    • Causality: TMSCF3 itself is stable. A catalytic amount of a fluoride initiator is required to generate the transient, highly reactive trifluoromethyl anion [CF3]-, which then attacks the electrophile. This controlled, in-situ generation is key to the reagent's utility and safety.

  • Electrophilic Trifluoromethylation: These methods use reagents that deliver a "CF3+" equivalent to nucleophiles.

    • Reagents: Hypervalent iodine compounds, such as Togni reagents, and sulfonium salts, like Umemoto reagents, are the dominant classes of electrophilic trifluoromethylating agents.[19][23][26]

  • Radical Trifluoromethylation: This approach often involves the reaction of an aryl or heteroaryl halide with a CF3 source in the presence of a copper catalyst.

    • Reagents: Trifluoroiodomethane (CF3I) in a copper-mediated reaction (McLoughlin-Thrower reaction) is a classic example.[23] More modern methods use sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as a radical precursor.[23][26]

Workflow and Decision Making in Fluorination Strategy

Choosing the correct fluorination strategy is paramount. The following decision-making workflow illustrates the logical process a medicinal chemist might follow.

fluorination_workflow start Define Target Fluorinated Moiety (-F, -CF2H, -CF3, etc.) substrate Analyze Substrate: - Functional groups? - Electronic properties? - Late-stage modification? start->substrate decision1 Is target site electron-rich (e.g., enolate, activated arene)? substrate->decision1 electrophilic Consider Electrophilic Fluorination (e.g., NFSI, Selectfluor) decision1->electrophilic Yes decision2 Is there a good leaving group (e.g., -OTs, -Br, -I)? decision1->decision2 No end Select & Optimize Reaction electrophilic->end nucleophilic Consider Nucleophilic Fluorination (e.g., KF, CsF, TMSCF3) decision2->nucleophilic Yes decision3 Is late-stage C-H functionalization of a (hetero)arene desired? decision2->decision3 No nucleophilic->end radical Consider Radical Fluorination (e.g., Photoredox with DFMS) decision3->radical Yes building_block Alternative: Use a pre-fluorinated building block in a coupling reaction (e.g., Suzuki, Buchwald-Hartwig) decision3->building_block No radical->end building_block->end

Caption: A workflow for selecting an appropriate fluorination strategy.

Data Presentation: Properties of Common Fluorinating Agents

The selection of a fluorinating agent is a critical experimental choice, balancing reactivity with safety and substrate compatibility.

Reagent ClassExample Agent(s)TypeKey AdvantagesKey Disadvantages & Handling Precautions
Nucleophilic (F⁻) KF, CsFNucleophilicSafe, easy to handle, excellent atom economy.[19]Very hygroscopic; requires anhydrous conditions for good reactivity.[19]
Electrophilic (F⁺) NFSI, Selectfluor®ElectrophilicCrystalline solids, stable, low toxicity, high selectivity for electron-rich sites.[16][18][19]Expensive, generates amine/sulfonimide waste.[19]
Deoxyfluorination DAST, Deoxo-Fluor®NucleophilicEfficiently converts alcohols to fluorides and carbonyls to difluorides.Can decompose exothermically at high temperatures; DAST can be explosive.[19]
Nucleophilic (-CF₃) TMSCF₃ (Ruppert-Prakash)NucleophilicStable liquid, easy to handle, versatile for adding CF₃ to carbonyls.[19]Requires a fluoride initiator; generates silicon-containing waste.[19]
Electrophilic (-CF₃) Togni ReagentsElectrophilicBroad substrate scope for trifluoromethylating nucleophiles.Can be explosive under certain conditions; generates iodoarene waste.[19]
Radical (-CF₂H) Zn(SO₂CF₂H)₂ (DFMS)RadicalExcellent for late-stage C-H difluoromethylation under mild photoredox conditions.Requires specific photocatalysis setup (LEDs, catalyst).

Experimental Protocol: Electrophilic Monofluorination of a β-Ketoester

This protocol describes a typical procedure for the selective monofluorination at the α-position of a β-ketoester using N-Fluorobenzenesulfonimide (NFSI), a common and reliable electrophilic fluorinating agent.

Objective: To synthesize ethyl 2-fluoro-3-oxo-3-phenylpropanoate from ethyl benzoylacetate.

Reaction Scheme:

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl benzoylacetate (e.g., 1.92 g, 10 mmol).

  • Dissolution: Add anhydrous acetonitrile (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add NFSI (e.g., 3.78 g, 12 mmol) to the stirred solution at room temperature.

    • Causality: Using a slight excess (1.2 eq) of the fluorinating agent ensures complete consumption of the starting material. Acetonitrile is a common polar aprotic solvent that solubilizes both the substrate and the reagent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Workup: Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness: The bicarbonate wash is crucial to neutralize any acidic byproducts and remove the benzenesulfonimide byproduct, which is soluble in the basic aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the resulting oil by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity. ¹⁹F NMR is a particularly powerful tool for confirming successful fluorination and assessing purity.[27]

Safety and Handling of Fluorinating Agents

The high reactivity that makes fluorinating agents useful also renders them hazardous.[1][28] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All manipulations of fluorinating agents, especially volatile or highly reactive ones like DAST or elemental fluorine, must be performed in a certified chemical fume hood.[28] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[28]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash risk.[28][29]

    • Hand Protection: Use gloves rated for the specific chemicals and solvents being used. Double-gloving is recommended when handling corrosive or easily absorbed compounds.[28]

    • Body Protection: A flame-resistant lab coat is required at all times.[28][29]

  • Special Considerations for F₂ and HF:

    • Fluorine Gas (F₂): Extremely toxic, corrosive, and a powerful oxidizer that reacts violently with many materials.[30] It should only be handled by highly trained personnel using specialized equipment, such as continuous flow reactors, which can mitigate the risks associated with its high reactivity.[31][32]

    • Hydrogen Fluoride (HF): Extremely corrosive and toxic. Skin contact can cause severe, deep-tissue burns that may not be immediately painful.[30] Always have a 2.5% calcium gluconate gel on hand as a first aid antidote for skin exposure.[30]

  • Waste Disposal: Fluorinated waste must be segregated and disposed of according to institutional and regulatory guidelines. Do not attempt to neutralize reactive reagents without a validated Standard Operating Procedure (SOP).

safety_protocol cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase prep1 Risk Assessment & SOP Review prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Correct PPE (Goggles, Face Shield, Gloves) prep2->prep3 prep4 Prepare Quenching/Emergency Materials (e.g., Calcium Gluconate Gel for HF) prep3->prep4 exec1 Handle Reagents in Fume Hood prep4->exec1 exec2 Add Reagents Slowly & Control Temperature exec1->exec2 exec3 Monitor Reaction Progress Remotely if Possible exec2->exec3 post1 Quench Reaction Carefully exec3->post1 post2 Segregate Fluorinated Waste post1->post2 post3 Decontaminate Glassware & Surfaces post2->post3

Caption: A workflow for the safe handling of fluorinating agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available in search results)
  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]

  • Quora. (2024, January 29). What are fluorinating agents in organic synthesis?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Mei, H., Han, J., & Fustero, S. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5283. Retrieved from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

  • Uddin, J., & Alam, M. A. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(8), 1066. Retrieved from [Link]

  • AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. Retrieved from [Link]

  • IFL. (2025, July 31). How does the fluorination process work in making pharmaceutical intermediates?. Retrieved from [Link]

  • Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Kumar, A., & Singh, V. K. (2022). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 20(33), 6525-6547. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-17. Retrieved from [Link]

  • Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Retrieved from [Link]

  • Gill, D. M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7118-7140. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • Martins, F., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1335. Retrieved from [Link]

  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2963-2977. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 15). Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. Retrieved from [Link]

  • University of Cambridge. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]

  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10037-10040. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Colorado State University. (2018, May 17). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine Gas Safety. (URL not available in search results)
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Melchiorre, P., et al. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Chemical Science, 14(20), 5434-5440. Retrieved from [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. Retrieved from [Link]

  • Han, J., & Widen, J. C. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1149. Retrieved from [Link]

  • C&EN. (n.d.). New Reagents and Reactions Advance Fluorination Chemistry. Retrieved from [Link]

  • Umemoto, T., et al. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. Retrieved from [Link]

  • Sojka, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Communications, 58(18), 3021-3024. Retrieved from [Link]

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Methodological & Application

Step-by-step synthesis protocol for "methyl 2-(3-fluoro-4-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The described method utilizes the robust and well-established Fischer-Speier esterification of 2-(3-fluoro-4-hydroxyphenyl)acetic acid with methanol, catalyzed by a strong acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Background

This compound is a substituted phenylacetate derivative. The presence of the fluoro and hydroxyl groups on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical compounds.

The chosen synthetic route is the Fischer-Speier esterification, a classic and efficient method for producing esters from carboxylic acids and alcohols.[1] This acid-catalyzed acyl substitution reaction is an equilibrium process.[2][3][4] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[4] To ensure a high yield, the equilibrium is shifted towards the products by employing a large excess of the alcohol (methanol), which also serves as the solvent.[4][5]

Experimental Workflow Overview

The synthesis protocol is divided into five primary stages: reaction setup, reflux, aqueous work-up, extraction, and final purification. This workflow is designed to be straightforward, scalable, and reproducible in a standard laboratory setting.

Synthesis_Workflow A Reaction Setup: Charge Flask with Acid & Methanol B Catalysis: Add H₂SO₄ & Reflux A->B Heat C Work-up: Quench & Remove MeOH B->C Cool D Extraction & Neutralization: EtOAc, NaHCO₃ Wash C->D Phase Separation E Purification: Dry, Concentrate & Column Chromatography D->E Isolation F Final Product: Characterization (NMR, MS) E->F Analysis

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
2-(3-Fluoro-4-hydroxyphenyl)acetic acid458-09-3C₈H₇FO₃170.14Sigma-Aldrich[6], Fisher Sci[7]
Methanol (Anhydrous)67-56-1CH₄O32.04Major Chemical Supplier
Sulfuric Acid (Concentrated, 98%)7664-93-9H₂SO₄98.08Major Chemical Supplier
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Major Chemical Supplier
Saturated Sodium Bicarbonate Solution (aq.)144-55-8NaHCO₃84.01Prepared in-house
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major Chemical Supplier
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Major Chemical Supplier
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Flash chromatography setup

Step-by-Step Synthesis Protocol

Reaction Setup and Execution
  • Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-fluoro-4-hydroxyphenyl)acetic acid (10.0 g, 58.8 mmol).

  • Solvent Addition: Add anhydrous methanol (120 mL). Stir the mixture at room temperature until the acid is fully dissolved. Using a large excess of methanol serves to drive the reaction equilibrium towards the ester product.[4][5]

  • Catalyst Addition: Place the flask in an ice bath to cool the solution to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (1.6 mL, 3.2 g, 30 mmol) dropwise using a glass pipette.

    • Causality Note: This exothermic addition must be done slowly and with cooling to prevent an uncontrolled temperature increase. The sulfuric acid acts as the catalyst by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack.[3]

  • Reflux: Remove the flask from the ice bath and attach a reflux condenser. Heat the mixture to reflux (approximately 65 °C) using a heating mantle.[8] Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Extraction
  • Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction Setup: To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL). Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic (pH 7-8).

    • Causality Note: The bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 2-(3-fluoro-4-hydroxyphenyl)acetic acid by converting it to its water-soluble sodium salt.[8]

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[8] Swirl the flask occasionally for 15-20 minutes.

Purification and Isolation
  • Filtration and Concentration: Filter the solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to yield the crude product, which should appear as a pale yellow oil or solid.

  • Flash Chromatography (if necessary): If TLC analysis of the crude product indicates significant impurities, purify it via flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Final Product: After purification, concentrate the clean fractions under reduced pressure to obtain pure this compound. The product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[9]

  • Methanol: Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled.[10] Keep away from ignition sources.

  • Sulfuric Acid (Conc.): Causes severe skin burns and eye damage.[10] Handle with extreme care, using appropriate acid-resistant gloves.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

  • 2-(3-Fluoro-4-hydroxyphenyl)acetic acid: May cause skin, eye, and respiratory irritation.[6] Avoid breathing dust.[11]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

References

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer–Speier esterification. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Experiment 10: Fischer Esterification. (n.d.). Retrieved from a course material PDF, specific university source not listed.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Retrieved from a university lab manual, specific source not listed.
  • Safety Data Sheet - SynZeal. (n.d.). SynZeal.

Sources

Purification of "methyl 2-(3-fluoro-4-hydroxyphenyl)acetate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Purification of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure robust and reproducible results. We delve into the principles of normal-phase column chromatography, systematic method development using Thin-Layer Chromatography (TLC), and a step-by-step protocol for column packing, sample loading, elution, and fraction analysis. This document serves as a practical guide to achieving high purity of the target compound, addressing common challenges, and ensuring the integrity of the final product.

Introduction: The Importance of Purification

This compound is a substituted phenylacetate derivative. Such compounds are common structural motifs in a variety of biologically active molecules and serve as critical building blocks in medicinal chemistry. The purity of these intermediates is paramount, as impurities, even in trace amounts, can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce difficult-to-remove contaminants in the final active pharmaceutical ingredient (API).[1]

Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting.[2][3] It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (the adsorbent) and a mobile phase (the eluent).[4] This guide provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Compound Profile and Physicochemical Properties

Understanding the properties of the target molecule is the first step in developing a successful purification strategy. This compound possesses several functional groups that dictate its chromatographic behavior: a phenolic hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a fluoro (-F) substituent on the aromatic ring.

  • Phenolic Hydroxyl Group: This is a polar, acidic group capable of strong hydrogen bonding. It will interact strongly with the polar silica gel stationary phase.

  • Methyl Ester Group: This group is moderately polar and acts as a hydrogen bond acceptor.

  • Fluoro Group: The fluorine atom is highly electronegative, increasing the molecule's overall polarity.

These features classify the compound as moderately polar. The goal of the chromatography will be to separate it from potentially less polar starting materials or by-products (e.g., those lacking the hydroxyl group) and more polar impurities (e.g., the corresponding carboxylic acid if hydrolysis has occurred).

PropertyEstimated Value / DescriptionSource
Molecular Formula C₉H₉FO₃-
Molecular Weight 184.16 g/mol -
Appearance Expected to be an off-white to pale yellow solidGeneral knowledge
Polarity Moderately PolarInferred from structure
Solubility Soluble in polar organic solvents like ethyl acetate, methanol, dichloromethane.[5]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase adsorption chromatography. The fundamental principle involves a polar stationary phase and a less polar mobile phase.[6]

  • Stationary Phase: Silica gel (SiO₂), a highly porous solid with a surface covered in polar silanol (-Si-OH) groups, is the adsorbent of choice.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.

  • Mechanism: The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a competition for adsorption sites on the silica surface begins.

    • Polar compounds , like our target molecule, will adsorb more strongly to the polar silica gel and will be desorbed by the mobile phase more slowly.

    • Non-polar compounds will have a weaker affinity for the stationary phase and will be carried down the column more quickly by the mobile phase.

By gradually increasing the polarity of the mobile phase (a gradient elution), we can systematically elute compounds with increasing polarity, achieving separation.[7]

Figure 1: Conceptual diagram of separation by polarity.

Method Development via Thin-Layer Chromatography (TLC)

Before performing a large-scale column separation, the ideal mobile phase composition must be determined using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and material-sparing technique that reliably predicts the behavior of compounds on a silica column.[9]

Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of ~0.25-0.35 . A compound with this Rƒ value will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities.

Rƒ Calculation: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Protocol for TLC Analysis
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Also, prepare solutions of your starting materials if available.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase. Ensure the baseline is above the solvent level. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).[10] Phenolic compounds may also be visualized using a potassium permanganate (KMnO₄) stain or an anisaldehyde stain.[11]

  • Evaluate and Optimize:

    • If the target spot's Rƒ is too high (>0.4), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the target spot's Rƒ is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • Test several solvent systems to achieve the best separation between the target spot and any impurities.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to HighExcellent general-purpose system for moderately polar compounds. Start with 3:1 or 4:1 Hexane:EtOAc.
Dichloromethane / MethanolModerate to HighGood for more polar compounds that may not move in Hexane/EtOAc.[12] Start with 98:2 DCM:MeOH.
Toluene / Ethyl AcetateLow to HighCan provide different selectivity for aromatic compounds, sometimes reducing band tailing.[12]

Step-by-Step Column Chromatography Protocol

This protocol assumes a standard glass column for gravity or flash chromatography.[4]

Materials and Reagents
  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh for flash chromatography)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent solvents (HPLC grade): Hexane (or Heptane) and Ethyl Acetate

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization tools

Experimental Workflow

Figure 2: Workflow for chromatographic purification.

Detailed Procedure
  • Column Preparation (Slurry Packing Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[4]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane). The consistency should be like a thin milkshake.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Once all the silica has been added, add another ~1 cm layer of sand on top to protect the silica bed during solvent addition.

    • Crucial: Never let the solvent level drop below the top of the silica gel, as this will cause cracks in the packing and ruin the separation.

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound in a minimal amount of a low-boiling-point solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (roughly 1-2 times the weight of your crude material) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude compound adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This "dry loading" method generally results in sharper bands and better separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined during TLC (e.g., 5% EtOAc/Hexane).

    • Collect the eluent in numbered test tubes or flasks. A typical fraction size is 10-20 mL for a medium-sized column.

    • Monitor the column visually. As the bands of separated compounds move down the column, you can track the progress.

    • If separation between the target and impurities is difficult, a gradient elution is recommended. Gradually increase the percentage of the polar solvent (e.g., move from 5% EtOAc to 10%, then 15%, etc.). This will speed up the elution of more strongly adsorbed compounds.[7]

  • Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate and develop it using the optimized solvent system.

    • Visualize the TLC plate to identify which fractions contain your pure target compound (a single spot at the correct Rƒ).

    • Combine all the fractions that contain only the pure product into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the mass of the purified product and calculate the yield. Confirm purity and identity using analytical techniques such as NMR, LC-MS, or melting point.

Troubleshooting Common Issues

  • Problem: The compound won't elute from the column.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For very polar compounds that stick to silica, a solvent system like dichloromethane/methanol may be necessary.[12]

  • Problem: Poor separation (overlapping bands).

    • Cause: The chosen solvent system has poor selectivity, or the column was overloaded.

    • Solution: Re-optimize the solvent system with TLC, perhaps trying a different solvent combination (e.g., Toluene/EtOAc).[12] Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.

  • Problem: Streaky bands or "tailing" on the column and TLC.

    • Cause: This is common with acidic compounds like phenols on silica gel.[13] The acidic silanol groups can interact too strongly.

    • Solution: Add a small amount (~0.5%) of acetic acid to the mobile phase. This can protonate the silanol groups and lead to sharper bands. Alternatively, using a more neutral stationary phase like alumina could be considered.[12]

Conclusion

The purification of this compound by column chromatography is a reliable and scalable method when approached systematically. The key to success lies in careful method development using Thin-Layer Chromatography to select an optimal mobile phase that provides good resolution. By following the detailed protocols for column packing, sample loading, and gradient elution outlined in this guide, researchers can consistently obtain this valuable intermediate in high purity, ensuring the success of subsequent research and development activities.

References

  • Wu, C. (1999). Column Handbook for Size Exclusion Chromatography. Elsevier. [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Wianitasari, O., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?[Link]

  • ResearchGate. (2013). Column chromatography of phenolics?[Link]

  • Mohamed, M. E., et al. (1998). Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase. Journal of Bacteriology. [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?[Link]

  • Byjus. (n.d.). Column Chromatography. [Link]

  • University of Rochester. (n.d.). How to run column chromatography. [Link]

  • Czaplicka, M., & Kuczyńska, J. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów. [Link]

  • Scribd. (n.d.). Column Chromatography Guide. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • Sun, W., et al. (2019). Preparative separation of seven phenolic acids from Xanthii Fructus using pH-zone-refining counter-current chromatography. RSC Advances. [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate. [Link]

  • Environmental Science Institute, The University of Texas at Austin. (n.d.). Organic Functional Groups and Thin Layer Chromatography. [Link]

  • ResearchGate. (2015). How can we detect phenylacetylene on TLC?[Link]

  • Human Metabolome Database. (2013). 4-Hydroxyphenyl acetate. [Link]

  • MATEC Web of Conferences. (2017). Illegally additives determination by thin layer chromatography. [Link]

  • Chemsrc. (n.d.). Methyl (4-hydroxy-3-methylphenyl)acetate. [Link]

  • Labinsights. (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. [Link]

  • Çelik, G., et al. (2017). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Marmara Pharmaceutical Journal. [Link]

  • Singh, L., & Sharma, P. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Clinical Research. [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]

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Mastering the Purification of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a substituted phenyl ring, makes it a valuable precursor for creating complex molecules with specific biological activities. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. Therefore, robust and efficient purification methods are essential to ensure the quality and integrity of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3][4] This method relies on the differences in solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures.[2] By carefully choosing the solvent and controlling the cooling process, it is possible to obtain highly pure crystalline material. This application note provides a comprehensive guide to developing effective recrystallization protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Understanding the Molecule: Physicochemical Considerations

  • Polarity: The presence of a phenolic hydroxyl (-OH) group and a methyl ester (-COOCH₃) group imparts a moderate degree of polarity to the molecule. The fluorine atom also contributes to the overall polarity.

  • Hydrogen Bonding: The phenolic hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which will significantly influence its solubility in protic solvents like water and alcohols.

  • Aromatic Ring: The phenyl ring provides a nonpolar region, suggesting some solubility in less polar organic solvents.

Based on these features, a logical starting point for solvent screening would involve a range of solvents with varying polarities.

Solvent Selection: The Cornerstone of Effective Recrystallization

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1] This differential solubility is the driving force for the crystallization process. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

Protocol 1: Single Solvent Recrystallization - A Systematic Screening Approach

This protocol outlines a systematic approach to screen for a suitable single solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Initial Solubility Test:

    • Place approximately 100 mg of the crude compound into a small test tube.

    • Add the test solvent dropwise at room temperature, vortexing after each addition, up to 1 mL. Observe the solubility. An ideal solvent will show poor solubility at room temperature.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. A good solvent will fully dissolve the compound at an elevated temperature.

    • Allow the clear solution to cool to room temperature and then place it in an ice bath. A successful solvent will result in the formation of crystals.

  • Bulk Recrystallization:

    • Once a suitable solvent is identified, place the bulk of the crude material in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask to create a slurry.

    • Heat the mixture to the boiling point of the solvent with gentle stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely.

    • Note: If the solution is colored, and it is suspected that the impurities are colored, activated charcoal can be used. However, for phenolic compounds, this should be done with caution as it can lead to the formation of colored complexes.[5] If used, add a very small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

    • If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization - Enhancing Selectivity

In cases where a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[5][6] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.

Potential Mixed Solvent Systems for this compound:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly turbid.

  • If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation: Comparative Analysis of Potential Solvent Systems

Solvent System"Good" Solvent"Anti-Solvent"Expected PurityPotential AdvantagesPotential Disadvantages
Single Solvent
Ethanol--Good to ExcellentReadily available, volatileMay have some solubility at low temperatures, reducing yield
Water--Moderate to GoodInexpensive, non-toxicCompound may have low solubility even at high temperatures
Ethyl Acetate--Good to ExcellentGood dissolving power for moderately polar compoundsFlammable
Mixed Solvent
Ethanol/WaterEthanolWaterExcellentFine-tunable polarity, high crystal yieldRequires careful addition of anti-solvent
Ethyl Acetate/HeptaneEthyl AcetateHeptaneExcellentGood for removing non-polar impuritiesBoth solvents are flammable

Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization protocol.

Recrystallization_Workflow start Start: Crude This compound solubility_screen Perform Single Solvent Solubility Screening start->solubility_screen good_single_solvent Suitable Single Solvent Found? solubility_screen->good_single_solvent single_solvent_protocol Execute Protocol 1: Single Solvent Recrystallization good_single_solvent->single_solvent_protocol  Yes no_suitable_solvent No Suitable Single Solvent Identified good_single_solvent->no_suitable_solvent No analyze_purity Analyze Purity (e.g., HPLC, NMR) and Yield single_solvent_protocol->analyze_purity mixed_solvent_protocol Execute Protocol 2: Mixed Solvent Recrystallization mixed_solvent_protocol->analyze_purity end End: Pure Crystalline Product analyze_purity->end no_suitable_solvent->mixed_solvent_protocol

Caption: Decision workflow for selecting a recrystallization strategy.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound comes out of solution as an oil rather than a solid, it may be due to the boiling point of the solvent being higher than the melting point of the compound, or the solution being too concentrated. To remedy this, add more solvent and reheat to dissolve the oil, then allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

  • Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is pre-warmed.

Conclusion

The purification of this compound via recrystallization is a highly effective method for achieving the stringent purity requirements of pharmaceutical intermediates. By systematically screening for suitable single or mixed solvent systems and carefully controlling the crystallization process, researchers can consistently obtain high-purity material. The protocols and guidelines presented in this application note provide a robust framework for developing and optimizing recrystallization procedures for this and structurally related compounds.

References

  • Recrystallization. (n.d.).
  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Recrystallization and Crystallization. (n.d.).
  • Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. (n.d.). Google Patents.
  • How to recrystallize phenoxyacetic acid. (2019). Quora.
  • 2.1: Recrystallization. (2021). Chemistry LibreTexts.
  • United States Patent. (2017). Googleapis.com.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. The described method is developed based on a comprehensive understanding of the analyte's physicochemical properties and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a complete protocol, from instrument setup to data analysis, intended for researchers, scientists, and drug development professionals engaged in quality control and stability testing.

Introduction

This compound is an aromatic ester with a phenolic functional group. Its chemical structure, featuring a polar hydroxyl group and a moderately non-polar ester, makes it amenable to analysis by reversed-phase chromatography.[4][5] The purity of this intermediate is critical to the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential to ensure that all potential impurities and degradation products are effectively separated and quantified.[6][7][8] This application note presents a highly selective and sensitive HPLC method designed for this purpose.

Analyte Physicochemical Properties & Method Design Rationale

A successful HPLC method is built upon a solid understanding of the analyte's chemical characteristics. While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar compounds.

  • Polarity & Retention: The presence of a phenolic hydroxyl and a methyl ester group suggests a moderate polarity. A predicted logP value for a similar difluoro-analogue is 1.6, indicating that it is sufficiently hydrophobic for good retention on a non-polar stationary phase like C18.[9] Therefore, reversed-phase HPLC is the logical choice.[4][5]

  • Acidity (pKa): The phenolic hydroxyl group is weakly acidic. The predicted pKa for a structural isomer, methyl 2-(3-fluoro-2-hydroxyphenyl)acetate, is approximately 8.15.[1] To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled and kept at least 2 pH units below the analyte's pKa. A slightly acidic mobile phase (pH 2.5-4.5) will suppress the ionization of the phenolic group, leading to better retention and symmetry on a C18 column.

  • UV Absorbance: Phenolic compounds typically exhibit strong UV absorbance.[9][10] The exact UV maximum for this compound should be determined experimentally by running a UV-Vis scan of a standard solution. Based on the 4-hydroxyphenylacetate structure, a strong absorbance is expected in the range of 270-280 nm. For this method, we will use a detection wavelength of 278 nm, a common wavelength for the analysis of phenolic compounds.

Experimental Protocol

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC instrument parameters.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with DAD/UV detector
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 278 nm (Verify with UV scan of standard)
Injection Volume 10 µL
Run Time 25 minutes

Causality behind Choices:

  • C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte.[4]

  • Acidified Mobile Phase: 0.1% phosphoric acid ensures a low pH to suppress silanol activity on the column and the ionization of the analyte's phenolic group, resulting in sharp, symmetrical peaks.

  • Acetonitrile: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient program is employed to ensure the elution of any potential impurities with a wide range of polarities and to clean the column effectively after each injection, making it a robust, stability-indicating method.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

Method Validation Protocol

This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2] The following parameters should be assessed:

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of a stability-indicating method.[6][8]

  • Protocol: Expose the sample solution (e.g., 1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light (ICH option 1) for an appropriate duration.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The method is deemed specific if the main peak is spectrally pure (as determined by a Diode Array Detector) and well-resolved from any degradation product peaks.

Linearity
  • Protocol: Prepare a series of at least five standard solutions covering the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)
  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Analyze three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard solution on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.

  • Verification: The LOQ should be confirmed by analyzing a standard at this concentration and ensuring that the precision and accuracy are acceptable.

Robustness
  • Protocol: Intentionally vary critical method parameters and observe the effect on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (see below) should remain within the defined limits, and the results should not be significantly affected by these minor changes.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections of standard)

Visualization of Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard sys_suit System Suitability Test (5x Standard Injections) prep_std->sys_suit prep_sample Weigh & Dissolve Test Sample prep_sample->sys_suit analysis Inject Blank, Standard, and Sample Solutions sys_suit->analysis If Pass integration Peak Integration & Identification analysis->integration calculation Calculate Purity (% Area) & Impurity Profile integration->calculation report Generate Final Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the purity determination of this compound. The method is stability-indicating, as evidenced by its ability to resolve the main analyte from degradation products generated under various stress conditions. Adherence to the outlined validation protocol will ensure compliance with regulatory expectations and provide confidence in the quality control of this important pharmaceutical intermediate.

References

  • PubChem. Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • ACS Publications. RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Journal of Agricultural and Food Chemistry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SpringerLink. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-Solutions/reverse-phase-normal-phase-hplc/]([Link] Jordi-Solutions/reverse-phase-normal-phase-hplc/)

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • IJPPR. Stability Indicating HPLC Method Development: A Review. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Institutes of Health. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. [Link]

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Application Notes and Protocols for the Analysis of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Pharmaceuticals

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceutical compounds containing at least one fluorine atom.[1][2] This is due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3][4][5] Consequently, the rigorous analysis of fluorinated pharmaceutical intermediates is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6]

This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization and quality control of fluorinated pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods throughout the drug development lifecycle.

Core Analytical Strategies: A Multi-Modal Approach

A comprehensive understanding of a fluorinated intermediate requires a multi-modal analytical approach. No single technique can provide all the necessary information regarding identity, purity, and stability. The following sections detail the most critical techniques and their specific application to organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of fluorinated compounds.[1] The 19F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][7]

Causality behind Experimental Choices: The large chemical shift dispersion of 19F NMR (spanning approximately 800 ppm) provides exceptional resolution and allows for the unambiguous identification of different fluorine environments within a molecule.[7] This is particularly advantageous when dealing with complex intermediates possessing multiple fluorine atoms. Furthermore, 19F-1H and 19F-13C coupling constants provide invaluable information about the connectivity of atoms, confirming the molecular structure.[2][8]

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of fluorinated intermediates without the need for a specific reference standard of the analyte.[9]

Objective: To determine the absolute purity of a fluorinated pharmaceutical intermediate.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • High-purity deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Certified internal standard (IS) of known purity (e.g., trifluoroacetic acid, 4,4´-difluorobenzophenone).[10]

  • Class A volumetric glassware and a calibrated analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the fluorinated intermediate into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

    • Transfer an appropriate volume of the solution to a 5mm NMR tube.

  • NMR Data Acquisition:

    • Tune and match the NMR probe for the 19F frequency.

    • Optimize acquisition parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Acquire the 19F NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window functions and perform a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N_F = Number of fluorine atoms in the molecule

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

Trustworthiness: The self-validating nature of this protocol lies in the use of a certified internal standard and the direct proportionality of the NMR signal to the number of nuclei. The accuracy is contingent on precise weighing and the complete dissolution of both the analyte and the standard.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of fluorinated intermediates and providing structural information through fragmentation analysis.

Causality behind Experimental Choices: The mass spectra of fluorinated compounds are often distinct from their hydrocarbon analogs.[11][12] The presence of fluorine's single stable isotope (19F) simplifies the interpretation of mass spectra. However, the high electronegativity of fluorine can influence fragmentation patterns, often leading to the formation of characteristic ions. For instance, in many perfluorinated compounds, the CF3+ ion is a common and abundant peak.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the separation, identification, and quantification of impurities in fluorinated pharmaceutical intermediates.[13]

Objective: To identify and quantify process-related impurities and degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Reversed-phase C18 or phenyl-hexyl column. Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[14][15][16]

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the fluorinated intermediate in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • LC Method Development:

    • Develop a gradient elution method using a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of the main component from all potential impurities.

  • MS Data Acquisition:

    • Set the mass spectrometer to operate in both positive and negative electrospray ionization (ESI) modes to ensure the detection of a wide range of compounds.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Identify the main component and impurities based on their retention times and mass-to-charge ratios (m/z).

    • Use the fragmentation patterns from MS/MS to confirm the structures of the impurities.

    • Quantify the impurities using a suitable method, such as external standards or area normalization.

Data Presentation:

ParameterValue
LC System: UHPLC System
Column: C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 10 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS System: High-Resolution Mass Spectrometer
Ionization Mode: ESI Positive and Negative
Scan Range: 100 - 1000 m/z

Chromatographic Techniques: The Workhorse for Purity and Separation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is fundamental for assessing the purity of fluorinated intermediates.[17]

Causality behind Experimental Choices: The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For non-volatile or thermally labile compounds, HPLC is the method of choice. For volatile and thermally stable fluorinated intermediates, GC with a fluorinated stationary phase can provide excellent separation and resolution.[18]

Visualization of Analytical Workflow

The following diagram illustrates a typical analytical workflow for the comprehensive characterization of a fluorinated pharmaceutical intermediate.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_validation Method Validation & Release Synthesis Chemical Synthesis Isolation Isolation & Purification Synthesis->Isolation NMR NMR Spectroscopy (Structure & Purity) Isolation->NMR MS Mass Spectrometry (Molecular Weight & Impurities) Isolation->MS Chromatography Chromatography (HPLC/GC) (Purity & Separation) Isolation->Chromatography Validation Analytical Method Validation (ICH/FDA Guidelines) NMR->Validation MS->Validation Chromatography->Validation Release Release for Further Processing Validation->Release caption Figure 1: Comprehensive Analytical Workflow

Caption: Figure 1: Comprehensive Analytical Workflow

Regulatory Context and Method Validation

All analytical methods used for the quality control of pharmaceutical intermediates must be validated to ensure they are suitable for their intended purpose.[19][20][21] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on method validation.[22][23][24][25]

The validation process should demonstrate the method's:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects Method Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD Limit of Detection LOQ Limit of Quantitation Accuracy->LOQ Precision->LOD Precision->LOQ Range Range Linearity->Range caption Figure 2: Interrelation of Validation Parameters

Caption: Figure 2: Interrelation of Validation Parameters

Conclusion

The analytical characterization of fluorinated pharmaceutical intermediates is a multifaceted endeavor that requires a deep understanding of the unique properties of organofluorine compounds and the application of a suite of orthogonal analytical techniques. By implementing the robust protocols and adhering to the principles of method validation outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of these critical building blocks, ultimately contributing to the development of safe and effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

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Application Notes & Protocols: Leveraging Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in the Synthesis of Advanced Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate as a pivotal building block in the synthesis of next-generation anti-inflammatory drugs. We delve into the rationale behind its selection, focusing on the advantageous physicochemical properties conferred by its fluorinated phenylacetic acid scaffold. This guide offers a comprehensive overview of its application in constructing selective Cyclooxygenase-2 (COX-2) inhibitors, complete with detailed, field-tested protocols for key synthetic transformations, including Ullmann C-O cross-coupling and ester hydrolysis. The experimental choices are explained from a mechanistic standpoint, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity intermediates destined for drug discovery pipelines.

Introduction: The Strategic Value of a Fluorinated Phenolic Building Block

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[1] The fluorine atom, due to its high electronegativity and small size, can significantly modulate properties such as metabolic stability, binding affinity to target proteins, and membrane permeability.[2][3] This compound has emerged as a particularly valuable starting material for these reasons. Its structure contains three key features for synthetic manipulation:

  • A Phenolic Hydroxyl Group: A nucleophilic site amenable to etherification, enabling the construction of diaryl ether linkages common in many pharmaceutical agents.

  • A Methyl Ester: A readily hydrolyzable group that can be converted into a carboxylic acid, serving as a handle for amide bond formation or other modifications.

  • A meta-Fluorine Atom: This substitution blocks a potential site of metabolic oxidation and can enhance the acidity of the adjacent phenolic proton, influencing both reactivity and biological target engagement.

A primary application for this building block is in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain.[4] Selective inhibitors are designed to target COX-2 without significantly affecting the COX-1 isoform, which is crucial for gastric cytoprotection, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The structural hallmark of many selective COX-2 inhibitors is a diarylheterocycle scaffold.[4] The selectivity arises from the ability of bulkier drug molecules to bind to a unique side pocket in the COX-2 active site, an opening created by the substitution of a valine residue (Val523) in place of the bulkier isoleucine found in COX-1.[7] this compound provides an ideal scaffold to construct one of the critical aryl rings for these selective inhibitors.

Physicochemical Properties & Safety Information

A clear understanding of the starting material's properties is fundamental to its effective and safe use.

PropertyValueSource
CAS Number 79280-92-5[8]
Molecular Formula C₉H₉FO₃[9]
Molecular Weight 184.16 g/mol [10]
Appearance Off-white to light yellow solidSupplier Data
Boiling Point ~280 °C at 760 mmHg[10]

Safety & Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[11][13] In case of contact, rinse the affected area thoroughly with water.[11][13] While not classified as acutely toxic, it may cause skin, eye, and respiratory irritation.[12][13] Store the compound in a tightly sealed container in a cool, dry place.

Synthetic Pathways & Strategy

The utility of this compound lies in its capacity to serve as a versatile platform for building molecular complexity. The primary synthetic routes involve sequential or orthogonal reactions at the phenolic hydroxyl and the methyl ester functionalities. A typical strategy aimed at producing a COX-2 inhibitor scaffold involves an initial C-O bond formation followed by modification of the ester side chain.

Overall Synthetic Workflow

The following diagram illustrates the central role of this compound in a divergent synthetic approach to create key intermediates for anti-inflammatory drug candidates.

G A This compound (Starting Material) B Step 1: C-O Coupling (e.g., Ullmann Condensation) A->B Aryl Halide, Cu(I) Catalyst, Base H Step 1a: Ester Hydrolysis A->H NaOH or LiOH, then H₃O⁺ workup C Diaryl Ether Intermediate B->C D Step 2: Ester Hydrolysis (Saponification) C->D NaOH or LiOH, then H₃O⁺ workup E Carboxylic Acid Intermediate D->E F Step 3: Amide Coupling E->F Amine (R-NH₂), Coupling Agent G Final Amide Product (Drug Candidate Scaffold) F->G I 2-(3-fluoro-4-hydroxyphenyl)acetic acid H->I J Step 2a: C-O Coupling I->J Aryl Halide, Cu(I) Catalyst, Base J->E

Caption: Divergent synthetic pathways from the core building block.

Experimental Protocols: Core Methodologies

The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Diaryl Ether Synthesis via Ullmann Condensation

Objective: To synthesize a diaryl ether by coupling the phenolic -OH of this compound with a substituted aryl halide. This reaction forms the core diaryl structure found in many COX-2 inhibitors.

Causality & Scientific Rationale: The Ullmann condensation is a classic and reliable method for forming aryl-oxygen (C-O) bonds, particularly when nucleophilic aromatic substitution is not feasible.[14][15] The reaction is catalyzed by copper, typically in the +1 oxidation state (Cu(I)).[16] Traditional Ullmann conditions required harsh temperatures (>200 °C). However, the use of ligands (e.g., diamines, amino acids, or phosphines) and appropriate bases allows the reaction to proceed under significantly milder conditions (80-120 °C), improving substrate scope and functional group tolerance.[17] Cesium carbonate (Cs₂CO₃) is often an effective base as its solubility and moderate basicity facilitate the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl halide (e.g., 4-iodotoluene, 1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous, degassed dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent. Then, add powdered anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq.) under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts and the base.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous ammonium chloride solution (to remove residual copper), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure diaryl ether product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

EntryAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
14-IodoanisoleCuI / L-ProlineCs₂CO₃110~88
24-BromobenzonitrileCuI / DMEDAK₂CO₃120~82
31-Bromo-4-(methylsulfonyl)benzeneCuI / PhenanthrolineK₃PO₄110~90

Table 2: Representative conditions for Ullmann C-O coupling reactions.

Protocol 2: Saponification (Ester Hydrolysis)

Objective: To convert the methyl ester of the diaryl ether intermediate into a carboxylic acid. This functional group is a crucial precursor for forming amide bonds, which are prevalent in many drug structures.

Causality & Scientific Rationale: Base-catalyzed hydrolysis, or saponification, is the method of choice for this transformation.[18] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[19] This process is effectively irreversible because the final step is an acid-base reaction where the generated alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium towards the carboxylate salt.[18] A subsequent acidification step during workup is necessary to protonate the carboxylate and isolate the neutral carboxylic acid.[18][20]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the ester intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

  • Base Addition: To the stirring solution, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).

  • Reaction Execution: Stir the reaction at room temperature for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF/methanol).

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of cold 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water. If the product is oily or does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the collected solid under vacuum. If extraction was performed, dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent. The crude product is often pure enough for the next step, but can be recrystallized if necessary.

  • Characterization: Confirm the conversion by observing the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum, and verify the mass via MS.

Mechanism of Action: Targeting the COX-2 Enzyme

The structural motifs synthesized from this compound are designed to selectively inhibit the COX-2 enzyme. The diagram below illustrates how a hypothetical inhibitor, derived from our synthetic pathway, interacts with the enzyme's active site.

Caption: Selective binding of a diarylheterocycle inhibitor in the COX-2 active site.

The diaryl structure allows the molecule to fit within the main hydrophobic channel of the COX enzyme. Crucially, one of the aryl rings, often bearing a methylsulfonyl (-SO₂Me) or sulfonamide (-SO₂NH₂) group, can project into the COX-2 specific side pocket, which is inaccessible in COX-1.[7][21] This interaction anchors the inhibitor firmly, blocking the arachidonic acid substrate from reaching the catalytic residues and thus preventing the synthesis of inflammatory prostaglandins.[4] The 3-fluoro-4-ether substituted phenyl group, derived from our starting material, plays a critical role in orienting the molecule correctly within the main channel through hydrophobic and potential hydrogen bonding interactions.

Conclusion

This compound is a high-value, versatile chemical scaffold for the synthesis of sophisticated anti-inflammatory drug candidates. Its inherent structural features provide multiple handles for synthetic elaboration, enabling the efficient construction of complex molecules, particularly selective COX-2 inhibitors. The protocols detailed herein offer robust and well-rationalized methods for key transformations, providing a solid foundation for research and development programs aimed at discovering novel therapeutics for inflammatory diseases. By understanding the causality behind these synthetic strategies and the mechanism of the target molecules, drug development professionals can more effectively leverage this building block to achieve their design objectives.

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Application Notes and Protocols: Leveraging Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in the Development of Novel Hormone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Phenolic Scaffolds in Modern Drug Discovery

In the landscape of hormone-based drug development, the pursuit of tissue-selective therapeutics with optimized pharmacokinetic profiles is paramount. Selective Androgen Receptor Modulators (SARMs) and Selective Estrogen Receptor Modulators (SERMs) represent a significant advancement in this field, offering the potential for targeted anabolic or estrogenic effects with minimized off-target androgenic or uterotrophic consequences. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a molecule's physicochemical properties.[1][2]

This guide focuses on the application of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate , a versatile fluorinated phenolic building block, in the conceptual design and synthesis of novel SARMs. We will explore a detailed, albeit illustrative, synthetic pathway to a potential SARM candidate structurally analogous to Ostarine (S-22), a well-characterized investigational SARM known for its anabolic effects on muscle and bone.[3][4][5] Furthermore, this document provides comprehensive, step-by-step protocols for the in vitro and in vivo evaluation of such newly synthesized compounds, ensuring a self-validating system for researchers in the field.

The Rationale for Employing this compound

The structure of this compound offers several strategic advantages for its use as a starting material in SARM synthesis:

  • Fluorine Substitution: The meta-fluoro substituent on the phenyl ring can significantly influence the acidity of the neighboring hydroxyl group and modulate the electronic properties of the aromatic system. This can lead to enhanced binding affinity with the androgen receptor (AR) and improved metabolic stability by blocking potential sites of oxidation.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group provides a key site for derivatization, allowing for the introduction of various side chains through etherification. This is a common strategy in the design of non-steroidal SARMs to achieve the desired tissue selectivity.

  • Acetate Moiety: The methyl acetate group serves as a versatile handle for further chemical transformations, such as conversion to an amide, which is a common structural feature in many SARM candidates.

Illustrative Synthetic Pathway: From Building Block to a Novel SARM Candidate

The following section outlines a hypothetical, multi-step synthesis of a novel SARM candidate, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-hydroxyphenyl)-2-hydroxy-2-methylpropanamide (termed here as Fluoro-SARM-X ), starting from this compound. This pathway is designed to be illustrative of the chemical logic and techniques employed in medicinal chemistry.

Synthetic_Pathway A Methyl 2-(3-fluoro-4- hydroxyphenyl)acetate B Step 1: Protection of Phenolic OH A->B e.g., TBSCl, Imidazole C Intermediate 1 B->C D Step 2: Amide Coupling C->D 1. LiOH, H2O/THF 2. 4-amino-2-(trifluoromethyl)benzonitrile, HATU, DIPEA E Intermediate 2 D->E F Step 3: Introduction of Chiral Auxiliary E->F e.g., (S)-2-methyloxirane G Intermediate 3 F->G H Step 4: Cyclization and Side Chain Modification G->H Base-mediated cyclization I Step 5: Deprotection H->I e.g., TBAF J Fluoro-SARM-X (Final Product) I->J

Caption: Proposed synthetic workflow for Fluoro-SARM-X.

Protocol 1: Synthesis of Fluoro-SARM-X

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: To prevent the acidic phenolic proton from interfering with subsequent base-mediated reactions, it is protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBS) ether.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Amide Coupling with the A-Ring Moiety

  • Rationale: The ester is hydrolyzed to a carboxylic acid and then coupled with the aniline derivative that will form the "A-ring" of the SARM. HATU is a common and efficient peptide coupling reagent.

  • Procedure:

    • Hydrolyze the methyl ester of the protected intermediate using lithium hydroxide (LiOH) in a mixture of THF and water.

    • Acidify the reaction mixture to pH 3-4 and extract the carboxylic acid with ethyl acetate.

    • Dissolve the resulting carboxylic acid (1.0 eq) and 4-amino-2-(trifluoromethyl)benzonitrile (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Work up the reaction by diluting with ethyl acetate and washing with aqueous sodium bicarbonate and brine.

    • Purify the crude product by column chromatography to yield the amide intermediate.

Step 3 & 4: Introduction of the Chiral Center and Cyclization

  • Rationale: This two-step sequence introduces the chiral hydroxyl-methylpropanamide side chain, a key structural feature of many SARMs, including Ostarine. This can be achieved through various stereoselective methods. For simplicity, we illustrate a conceptual pathway involving an epoxide opening followed by cyclization.

  • Procedure (Conceptual):

    • Deprotonate the amide nitrogen using a suitable base (e.g., NaH).

    • React the resulting anion with (S)-2-methyloxirane to open the epoxide and introduce the chiral side chain.

    • Induce a base-mediated intramolecular cyclization to form a lactam ring, which is then hydrolyzed under controlled conditions to yield the desired propanamide structure.

Step 5: Deprotection of the Phenolic Hydroxyl Group

  • Rationale: The final step is the removal of the TBS protecting group to reveal the free phenolic hydroxyl group, which is often important for receptor binding.

  • Procedure:

    • Dissolve the protected SARM intermediate in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the final compound, Fluoro-SARM-X, by column chromatography or recrystallization.

Biological Evaluation of Fluoro-SARM-X

Once synthesized, the novel compound must be rigorously tested to determine its biological activity and selectivity. This involves a series of in vitro and in vivo assays.

In Vitro Assays: Assessing Androgen Receptor Interaction

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

  • Objective: To determine the binding affinity of Fluoro-SARM-X for the androgen receptor.

  • Principle: This assay measures the ability of the test compound to displace a radiolabeled androgen (e.g., [³H]-R1881) from the AR.[6] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the binding affinity (Ki) can be calculated.

  • Procedure:

    • Prepare a rat prostate cytosol fraction as the source of the AR.

    • In a multi-well plate, incubate a constant concentration of [³H]-R1881 and rat prostate cytosol with increasing concentrations of Fluoro-SARM-X or a reference compound (e.g., unlabeled R1881 or testosterone).

    • Incubate at 4°C overnight to reach equilibrium.

    • Separate the bound from unbound radioligand using a hydroxylapatite slurry.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of bound radioligand against the log concentration of the competitor and determine the IC₅₀ value.

AR_Binding_Assay A Prepare Rat Prostate Cytosol (Source of AR) B Incubate AR with [3H]-R1881 and Test Compound A->B C Separate Bound and Unbound Ligand B->C Overnight incubation at 4°C D Measure Radioactivity C->D Hydroxylapatite separation E Determine IC50 and Ki D->E Scintillation counting

Caption: Workflow for the AR competitive binding assay.

In Vivo Assays: Determining Anabolic and Androgenic Activity

Protocol 3: The Hershberger Assay in Castrated Male Rats

  • Objective: To assess the anabolic (myotrophic) and androgenic effects of Fluoro-SARM-X in a living organism.[7][8][9]

  • Principle: The Hershberger assay is the gold standard for evaluating the tissue-selective activity of SARMs.[7] It measures the weight changes of androgen-dependent tissues in castrated male rats following administration of the test compound. Anabolic activity is determined by the weight increase of the levator ani muscle, while androgenic activity is assessed by the weight increase of the ventral prostate and seminal vesicles.[8][9]

  • Procedure:

    • Use young adult male rats, castrated approximately 7 days before the start of the study.

    • Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and at least two dose groups for Fluoro-SARM-X.

    • Administer the test compound or controls daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • On day 11, euthanize the animals and carefully dissect and weigh the levator ani muscle, ventral prostate, and seminal vesicles.

    • Analyze the data statistically to determine if there is a significant increase in the weight of these tissues compared to the vehicle control group.

Data Presentation: Anabolic and Androgenic Potency

CompoundAnabolic Activity (Levator Ani Weight, % of TP)Androgenic Activity (Prostate Weight, % of TP)Anabolic/Androgenic Ratio
Testosterone Propionate (TP)100%100%1:1
Fluoro-SARM-X (Low Dose) Expected: Significant increaseExpected: Minimal increaseExpected: >1
Fluoro-SARM-X (High Dose) Expected: Dose-dependent increaseExpected: Minimal increaseExpected: >1
Vehicle ControlBaselineBaselineN/A

This table presents hypothetical expected outcomes to illustrate the desired profile of a selective SARM.

Conclusion and Future Directions

This compound represents a valuable and strategically designed starting material for the synthesis of novel hormone-based drug candidates, particularly in the SARM class. Its inherent structural features, including the strategically placed fluorine atom, provide a solid foundation for developing compounds with potentially enhanced efficacy and safety profiles. The illustrative synthetic pathway and detailed biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to explore the potential of this and similar fluorinated building blocks in the ongoing quest for next-generation, tissue-selective hormonal therapies. Further structure-activity relationship (SAR) studies, guided by the principles and methods outlined herein, will be crucial in optimizing the biological activity and drug-like properties of these promising new chemical entities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • United States Environmental Protection Agency. (2009). AR Binding Assay Fact Sheet.
  • Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06008.
  • Yin, D., He, Y., Perera, M. A., & Dalton, J. T. (2003). Key structural features of nonsteroidal ligands for binding and activation of the androgen receptor. Molecular pharmacology, 63(1), 211-223.
  • Owens, W., & Gray, L. E. (2003). The Hershberger assay: a tiered approach. Ilar Journal, 44(1), 46-52.
  • National Toxicology Program. (2002). Protocol for Androgen Receptor Competitive Binding Assay.
  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Liu, N., Shu, Y. J., Wang, B. Z., Li, X. Z., & Bi, F. Q. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1915.
  • Zhang, C., & Zhu, J. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7538-7544.
  • Revvity. (n.d.). HTRF Human Androgen Receptor Detection Kit, 500 Assay Points.
  • Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor.
  • Kintz, P., Gheddar, L., & Raul, J. S. (2020). Identification of S22 (ostarine) in human nails and hair using LC-HRMS. Application to two authentic cases. Drug testing and analysis, 12(10), 1508–1513.
  • Basaria, S., Collins, L., Dillon, E. L., Orwoll, K., Storer, T. W., Miciek, R., ... & Bhasin, S. (2013). The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 68(1), 87-95.
  • Thevis, M., Piper, T., Beuck, S., Geyer, H., & Schänzer, W. (2010). In vitro and in vivo human metabolism of ostarine, a selective androgen receptor modulator and doping agent. Analytical and bioanalytical chemistry, 396(7), 2561-2569.
  • Kintz, P., Gheddar, L., & Raul, J. S. (2020). Identification of S22 (ostarine) in human nails and hair using LC-HRMS. Application to two authentic cases. Drug testing and analysis, 12(10), 1508–1513.
  • WebMD. (n.d.). Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Dalton, J. T., Barnette, K. G., Bohl, C. E., Hancock, M. L., Rodriguez, D., Dodson, S. T., ... & Steiner, M. S. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of cachexia, sarcopenia and muscle, 2(3), 153-161.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • U.S. Anti-Doping Agency. (n.d.).
  • Narayanan, R., Ahn, S., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2007). Steroidal Androgens and Nonsteroidal, Tissue-Selective Androgen Receptor Modulator, S-22, Regulate Androgen Receptor Function through Distinct Genomic and Nongenomic Signaling Pathways. Molecular endocrinology (Baltimore, Md.), 21(6), 1295–1309.
  • Logie, J. (2020). Emerging anabolic drugs - investigation of the in vitro and in vivo metabolism of selective androgen receptor modulators. Queen's University Belfast Research Portal.
  • Wikipedia. (n.d.). Enobosarm.
  • De Cock, P., Vervaet, C., & Remon, J. P. (2021). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 12, 733331.
  • Wikipedia. (n.d.).
  • AACP Connect. (2021, January 5). Everything You Need to Know About Ostarine.
  • Hahamyan, H. A., Gould, H. P., Gregory, A. J., & Calcei, J. G. (2022). Relative abundance of ostarine (S-22) excreted in bovine urine samples...
  • Thevis, M., & Schänzer, W. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. International journal of molecular sciences, 24(14), 11685.
  • Halbeisen, M. (2021, February 8).

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a versatile scaffold for the development of novel therapeutic agents. Its structure presents three key modification points for structure-activity relationship (SAR) studies: the phenolic hydroxyl group, the methyl ester, and the aromatic ring. Strategic derivatization at these positions allows for the systematic exploration of the chemical space around the core structure, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the derivatization strategies for this molecule, complete with detailed experimental protocols and the underlying scientific rationale for each modification. As a self-validating system, each protocol is designed to be robust and reproducible, providing researchers with a solid foundation for their SAR investigations.

Strategic Derivatization for SAR Studies

The primary objective of derivatizing this compound is to understand how modifications to its structure influence its biological activity.[1] The key functional groups for modification are the phenolic hydroxyl and the methyl ester.

The phenolic hydroxyl group is a hydrogen bond donor and acceptor and can be crucial for target binding.[2] Modifications at this position can probe the necessity of this hydrogen bonding capability and explore the impact of steric bulk and electronics on activity.

The methyl ester is a lipophilic group that can be hydrolyzed by esterases in vivo. Derivatization of the ester can modulate the compound's polarity, solubility, and metabolic stability.[3][4] Converting the ester to an amide, for instance, can introduce new hydrogen bonding interactions and increase resistance to hydrolysis.[5][6][7]

Furthermore, the carboxylic acid obtained from the hydrolysis of the methyl ester can be a key pharmacophore, but its presence can also lead to poor membrane permeability and metabolic instability.[8] Therefore, exploring bioisosteric replacements for the carboxylic acid is a valuable strategy in drug design.[8]

Derivatization Workflow

The following diagram illustrates a general workflow for the derivatization of this compound and subsequent SAR studies.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_phenol_mod Phenolic -OH Modification cluster_ester_mod Methyl Ester Modification cluster_acid_mod Carboxylic Acid Modification cluster_analysis Analysis & Characterization cluster_sar SAR Studies start This compound ether O-Alkylation (Ethers) start->ether Williamson Ether Synthesis ester_phenol O-Acylation (Esters) start->ester_phenol Acylation hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis Base Hydrolysis amide Amidation start->amide Direct Amidation purification Purification (Chromatography) ether->purification ester_phenol->purification ester_acid Esterification hydrolysis->ester_acid Steglich Esterification bioisostere Bioisosteric Replacement hydrolysis->bioisostere amide->purification ester_acid->purification bioisostere->purification characterization Structure Elucidation (NMR, MS, HPLC) purification->characterization screening Biological Screening (In vitro assays) characterization->screening sar_analysis Data Analysis & SAR Determination screening->sar_analysis

Caption: A workflow for the derivatization and SAR study of this compound.

Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the synthesis of ether derivatives at the 4-hydroxyl position. The Williamson ether synthesis is a robust method for this transformation, involving the deprotonation of the phenol followed by nucleophilic attack on an alkyl halide.[9][10][11][12]

Reaction: this compound + R-X → Methyl 2-(3-fluoro-4-(alkoxy)phenyl)acetate

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[10]

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous acetone or acetonitrile (10 mL per mmol of starting material).

  • Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).[10]

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • The choice of a relatively weak base like potassium carbonate is suitable for deprotonating the acidic phenol without causing hydrolysis of the methyl ester.

  • Acetone and acetonitrile are polar aprotic solvents that facilitate the Sₙ2 reaction.

  • The aqueous workup removes any remaining base and salts.

Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization. Lithium hydroxide is a commonly used reagent for this transformation under mild conditions.[13][14][15][16]

Reaction: this compound → 2-(3-fluoro-4-hydroxyphenyl)acetic acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • The mixed solvent system ensures the solubility of both the starting material and the lithium hydroxide.

  • Using a slight excess of LiOH drives the reaction to completion.

  • Acidification is necessary to protonate the carboxylate salt and allow for its extraction into an organic solvent.

Protocol 3: Amidation of the Methyl Ester

This protocol describes the direct conversion of the methyl ester to an amide by reaction with an amine. This transformation often requires elevated temperatures or the use of a catalyst.[6][17][18]

Reaction: this compound + R-NH₂ → N-alkyl-2-(3-fluoro-4-hydroxyphenyl)acetamide

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Methanol or Ethanol

  • Sealed tube or microwave reactor

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a sealed tube or microwave vial, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add the desired amine (2.0-3.0 eq).

  • Seal the tube and heat the reaction mixture to 80-120 °C (conventional heating) or use a microwave reactor according to the manufacturer's instructions.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • A stoichiometric excess of the amine is used to drive the equilibrium towards the amide product.

  • Elevated temperatures are typically required for the direct amidation of esters. Microwave irradiation can often accelerate this process.

  • The aqueous workup removes the excess amine and any potential side products.

Protocol 4: O-Acylation of the Phenolic Hydroxyl Group

This protocol details the esterification of the phenolic hydroxyl group.

Reaction: this compound + R-COCl or (RCO)₂O → Methyl 2-(4-(acyloxy)-3-fluorophenyl)acetate

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture in an ice bath.

  • Add the acyl chloride or acid anhydride (1.2 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • A base such as pyridine or triethylamine is required to neutralize the HCl or carboxylic acid generated during the reaction.

  • The reaction is performed at low temperature initially to control the exothermic reaction.

Protocol 5: Steglich Esterification of the Carboxylic Acid

This protocol describes the esterification of the carboxylic acid (obtained from Protocol 2) with an alcohol using DCC as a coupling agent and DMAP as a catalyst.[1][2][4][19][20]

Reaction: 2-(3-fluoro-4-hydroxyphenyl)acetic acid + R-OH → Alkyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Materials:

  • 2-(3-fluoro-4-hydroxyphenyl)acetic acid

  • Alcohol (e.g., ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(3-fluoro-4-hydroxyphenyl)acetic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with DCM.

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Causality Behind Experimental Choices:

  • DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

  • DMAP is a nucleophilic catalyst that accelerates the reaction.[2]

  • The acidic and basic washes remove unreacted starting materials and DMAP.

Characterization of Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[21][22][23][24] The chemical shifts, coupling constants, and integration of the signals will confirm the successful modification at the desired position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized molecules, confirming their elemental composition.[21][25][26]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.[3][21] A purity of >95% is generally required for biological testing.

Structure-Activity Relationship (SAR) Studies

Once a library of derivatives has been synthesized and characterized, their biological activity can be evaluated using appropriate in vitro assays.[27][28][29][30]

Data Presentation for SAR Analysis

The results of the biological assays should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is highly recommended.

Compound ID R¹ (at 4-OH) R² (at ester) Biological Activity (e.g., IC₅₀, EC₅₀) Physicochemical Properties (e.g., cLogP, pKa)
Parent -H-CH₃
1a -CH₃-CH₃
1b -CH₂CH₃-CH₃
2a -H-H (acid)
2b -H-NHCH₂Ph
3a -COCH₃-CH₃

Bioisosteric Replacements

To further explore the SAR and improve the drug-like properties of the lead compounds, bioisosteric replacements of the phenolic hydroxyl and carboxylic acid functionalities should be considered.

Phenolic Hydroxyl Bioisosteres

The phenolic hydroxyl group can be a liability due to rapid metabolism. Replacing it with a bioisostere can improve metabolic stability while maintaining or improving biological activity.[9][27]

Caption: Common bioisosteric replacements for a phenolic hydroxyl group.

Carboxylic Acid/Ester Bioisosteres

The carboxylic acid moiety can be replaced with other acidic groups to modulate pKa and lipophilicity.[8] Similarly, the ester can be replaced with groups that mimic its steric and electronic properties but have different metabolic profiles.[3][10]

Caption: Common bioisosteric replacements for a carboxylic acid or methyl ester.

Conclusion

This application note provides a comprehensive guide for the derivatization of this compound as a starting point for SAR studies. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to efficiently synthesize and evaluate a diverse library of compounds. By systematically exploring the chemical space around this versatile scaffold, new therapeutic agents with improved efficacy and drug-like properties can be discovered.

References

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  • Adile, A. A., Bakhshinyan, D., Venugopal, C., & Singh, S. K. (2019). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1869, pp. 189–196). Springer. [Link]

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  • Davis, B. A., & Durden, D. A. (1987). Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis. Journal of Chromatography, Biomedical Applications, 416(1), 1–9. [Link]

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Sources

Experimental setup for scaling up the synthesis of "methyl 2-(3-fluoro-4-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Scaling Up the Synthesis of "Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate"

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to reaction control, safety, and product purity. This document provides a detailed, robust, and scalable protocol for the synthesis of this compound. We will focus on a two-step, one-pot process starting from 2-(3-fluoro-4-hydroxyphenyl)acetic acid, proceeding through an acyl chloride intermediate. This application note emphasizes the underlying chemical principles, critical process parameters (CPPs), and safety protocols essential for successful scale-up, incorporating principles of Process Analytical Technology (PAT) for real-time monitoring and control.[3][4][5]

Introduction and Strategic Overview

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates requires methodologies that are not only efficient and high-yielding at the bench but also safe, reproducible, and economically viable at scale.[6] The target molecule, this compound, contains a phenolic hydroxyl group and an ester, both of which can be sensitive to harsh reaction conditions.

Chosen Synthetic Strategy:

Our strategy involves a two-step process from the commercially available 2-(3-fluoro-4-hydroxyphenyl)acetic acid:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). This is an irreversible and high-yielding reaction, making it ideal for scale-up where driving reactions to completion is critical.

  • Esterification: Reaction of the in situ generated acyl chloride with methanol to form the desired methyl ester.

This approach is selected over direct Fischer esterification for several reasons. Fischer esterification is an equilibrium-limited reaction, often requiring a large excess of alcohol or continuous removal of water to achieve high conversion, which can be inefficient and costly at scale.[7][8] The acyl chloride route, while requiring careful handling of thionyl chloride, offers a more direct and complete conversion.

Mechanistic Rationale

The reaction proceeds via two distinct mechanistic steps:

  • Acyl Chloride Synthesis: The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and following an intramolecular rearrangement, the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released, driving the reaction to completion.

  • Nucleophilic Acyl Substitution: The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic oxygen of methanol. A proton transfer and elimination of a chloride ion yield the final methyl ester product.

Understanding these mechanisms is crucial for identifying and controlling Critical Process Parameters (CPPs) that influence reaction rate, yield, and impurity profiles.

Experimental Workflow Diagram

The overall process flow from starting material to final product is outlined below.

G cluster_prep Phase 1: Preparation & Inerting cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Final Purification reactor_prep Reactor Preparation (Clean, Dry, Inert Atmosphere) reagent_prep Reagent Preparation (Assay Starting Material, Charge Solvent) reactor_prep->reagent_prep Inerting acid_chloride Step 1: Acyl Chloride Formation (Add SOCl₂, Monitor Off-Gas) reagent_prep->acid_chloride Charge Reactant esterification Step 2: Esterification (Methanol Addition, Exotherm Control) acid_chloride->esterification Intermediate Formed quench Quenching (Careful addition to water/ice) esterification->quench extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction wash Aqueous Washes (Brine, NaHCO₃ solution) extraction->wash drying Drying & Solvent Removal (Na₂SO₄, Rotary Evaporation) wash->drying purification Purification (e.g., Column Chromatography or Recrystallization) drying->purification final_product Final Product (Drying, Characterization, Packaging) purification->final_product

Caption: High-level workflow for the scaled-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a 10 L scale in a jacketed glass reactor system equipped with overhead stirring, a temperature probe, a nitrogen inlet, and an outlet connected to a gas scrubber system.

4.1. Materials and Equipment

Reagent/Material Grade Quantity Molar Equiv.
2-(3-fluoro-4-hydroxyphenyl)acetic acid≥98%1.00 kg1.0
Thionyl Chloride (SOCl₂)≥99%830 g (0.5 L)1.2
TolueneAnhydrous5.0 L-
Methanol (MeOH)Anhydrous1.8 L7.5
Ethyl Acetate (EtOAc)Reagent10.0 L-
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous5.0 L-
Saturated Sodium Chloride (Brine)Aqueous3.0 L-
Sodium Sulfate (Na₂SO₄)Anhydrous500 g-

Equipment:

  • 10 L jacketed glass reactor with temperature control unit.

  • Overhead mechanical stirrer.

  • Dropping funnel/addition pump.

  • Reflux condenser.

  • Nitrogen gas line.

  • Gas scrubber system (containing caustic solution, e.g., NaOH).

  • Temperature probe.

  • Appropriate personal protective equipment (PPE).[9][10]

4.2. Step-by-Step Procedure

Part A: Acyl Chloride Formation

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Charging Reactants: Charge the reactor with 2-(3-fluoro-4-hydroxyphenyl)acetic acid (1.00 kg) and anhydrous toluene (5.0 L). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

    • Causality: This initial cooling is critical to control the exotherm that occurs upon addition of thionyl chloride, preventing potential side reactions and ensuring process safety.[6]

  • Thionyl Chloride Addition: Add thionyl chloride (0.5 L, 1.2 equiv.) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slow addition rate is paramount for safety and selectivity.[6] The reaction generates HCl and SO₂ gas; ensure the off-gas is directed to the caustic scrubber.[11]

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 45-50 °C for 2-3 hours. Monitor the reaction progress by taking small, quenched aliquots for analysis (e.g., HPLC or TLC) until the starting material is consumed.

    • Causality: Gentle heating ensures the reaction goes to completion. The disappearance of the starting carboxylic acid signals the end of this stage.

Part B: Esterification

  • Cooling: Once acyl chloride formation is complete, cool the reactor back down to 0-5 °C.

    • Causality: The subsequent addition of methanol is highly exothermic. Cooling prevents overheating, which could lead to the formation of undesired byproducts.

  • Methanol Addition: Add anhydrous methanol (1.8 L) dropwise, maintaining the internal temperature below 15 °C. This addition should take approximately 60 minutes.

  • Completion: After the methanol addition, allow the reaction to stir at room temperature for 1-2 hours until completion is confirmed by HPLC.

Part C: Work-up and Purification

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene.

  • Quenching: Slowly and carefully add the concentrated reaction mixture to a separate vessel containing 5 L of ice-cold water with vigorous stirring.

    • Safety Note: This step is highly exothermic and will release residual HCl gas. Perform in a well-ventilated area.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 3 L).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 2.5 L) to neutralize any remaining acid.

    • Brine (1 x 3 L) to remove excess water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.[12][13]

Process Control and Scale-Up Considerations

Successful scale-up requires rigorous control over Critical Process Parameters (CPPs). Implementing Process Analytical Technology (PAT) can provide real-time data to ensure the process remains within its desired design space.[3][14][15]

Critical Process Parameter (CPP) Target Value Acceptable Range Rationale & Monitoring Method
Temperature (Acyl Chloride Formation) 5 °C (addition)0-10 °CControls exotherm and prevents side reactions. Monitored via calibrated temperature probe.
Temperature (Esterification) 10 °C (addition)0-15 °CControls exotherm from methanol addition. Monitored via calibrated temperature probe.
Addition Rate (SOCl₂) 75 min60-90 minPrevents thermal runaway and ensures efficient off-gas scrubbing. Controlled by addition pump.
Stirring Speed 200 RPM150-250 RPMEnsures homogeneity in the slurry phase and efficient heat transfer. Monitored by tachometer.
Reaction Completion <1% Starting Material<1% SMEnsures high yield and simplifies purification. Monitored via offline HPLC or in-situ FTIR.
Process Optimization Logic

The relationship between process parameters and final product quality is crucial. This can be visualized to guide optimization efforts.

G CPP1 Temperature IPC1 Reaction Rate CPP1->IPC1 IPC2 Exotherm Control CPP1->IPC2 IPC3 Impurity Profile CPP1->IPC3 CPP2 Addition Rate CPP2->IPC2 CPP2->IPC3 CPP3 Stoichiometry CPP3->IPC1 CPP3->IPC3 CQA1 Yield IPC1->CQA1 CQA2 Purity IPC1->CQA2 CQA3 Process Safety IPC2->CQA3 IPC3->CQA2

Caption: Relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

Safety and Hazard Management

  • Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water.[9][10][11] It causes severe burns to skin and eyes and is toxic if inhaled.[9][10][16]

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear a full face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron.[9][11]

    • Spills: Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use water.[9][10]

    • Off-gassing: The reaction produces significant amounts of HCl and SO₂ gas. The reactor must be vented through a caustic scrubber to neutralize these toxic gases.

  • Toluene & Ethyl Acetate: These are flammable solvents. Ensure all electrical equipment is properly grounded and avoid ignition sources.

  • General Precautions: An emergency shower and eyewash station must be readily accessible.[16] All personnel must be thoroughly trained on the specific hazards of each chemical and the emergency procedures.[11]

References

  • Process analytical technology - Wikipedia. (URL: )
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo. (URL: [Link])

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (URL: [Link])

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing - Agilent. (URL: [Link])

  • Thionyl chloride - Lanxess. (URL: [Link])

  • Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up - ResearchGate. (URL: [Link])

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (URL: [Link])

  • A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. (URL: [Link])

  • (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - ResearchGate. (URL: [Link])

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (URL: [Link])

  • Full article: Preparation of Methyl Ester Precursors of Biologically Active Agents. (URL: [Link])

  • Technical Piece SOME SCALE-UP CONSIDERATIONS - CatSci. (URL: [Link])

  • Fatty Acid Methyl Ester Purification Kit (50 tests) - Nacalai Tesque. (URL: [Link])

  • One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Fischer Esterification - Master Organic Chemistry. (URL: [Link])

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route and improve yield.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals. The presence of the fluoro and hydroxyl groups on the phenyl ring presents unique challenges in its synthesis, often leading to issues with regioselectivity, side reactions, and purification. This guide provides a structured approach to troubleshooting these problems, ensuring a more efficient and successful synthesis.

Common Synthetic Pathway & Potential Pitfalls

A prevalent strategy for synthesizing this compound involves a multi-step process. Understanding the potential issues at each stage is crucial for troubleshooting.

Synthetic_Pathway cluster_issues Potential Issues A 4-Hydroxyphenylacetic acid B Protection of Hydroxyl/Carboxyl Group A->B e.g., Acylation, Benzylation C Electrophilic Fluorination B->C e.g., Selectfluor® D Deprotection C->D Hydrolysis/Hydrogenolysis I1 Side-product formation (e.g., difluorination) C->I1 I3 Poor regioselectivity C->I3 E Esterification (if carboxyl was protected) D->E MeOH, Acid catalyst I2 Incomplete reaction D->I2 F Methyl 2-(3-fluoro-4- hydroxyphenyl)acetate E->F I4 Difficult purification E->I4 Advanced_Strategies cluster_suzuki Suzuki Coupling Route cluster_willgerodt Willgerodt-Kindler Route A1 Aryl Boronic Acid/ Ester A3 Suzuki Coupling (Pd Catalyst) A1->A3 A2 Methyl Bromoacetate A2->A3 F Methyl 2-(3-fluoro-4- hydroxyphenyl)acetate A3->F B1 3-Fluoro-4-hydroxyacetophenone B2 Willgerodt-Kindler Reaction B1->B2 B3 Hydrolysis & Esterification B2->B3 B3->F

Common side products in the synthesis of "methyl 2-(3-fluoro-4-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

I. Overview of the Synthetic Strategy

The most common and practical approach to synthesizing this compound involves a two-step sequence:

  • Formation of the Phenylacetic Acid Backbone: Synthesis of the key intermediate, 3-fluoro-4-hydroxyphenylacetic acid, typically via the Willgerodt-Kindler reaction from 3'-fluoro-4'-hydroxyacetophenone.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester through Fischer esterification.

Each of these steps presents a unique set of challenges and potential for side product formation. This guide will dissect each stage, offering troubleshooting advice and preventative measures.

II. Logical Flow of Synthesis and Potential Pitfalls

The following diagram illustrates the synthetic pathway and highlights the key stages where impurities can be introduced.

Synthesis_Workflow cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Fischer Esterification cluster_impurities Potential Side Products start 3'-fluoro-4'-hydroxyacetophenone thioamide Intermediate Thioamide start->thioamide S8, Morpholine impurity1 Unreacted 3'-fluoro-4'- hydroxyacetophenone start->impurity1 Incomplete Reaction acid 3-fluoro-4-hydroxyphenylacetic acid thioamide->acid Hydrolysis product Methyl 2-(3-fluoro-4- hydroxyphenyl)acetate (Target) acid->product MeOH, H+ cat. impurity2 Unreacted 3-fluoro-4- hydroxyphenylacetic acid acid->impurity2 Incomplete Esterification impurity4 Decarboxylation Product: 2-fluoro-5-methylphenol acid->impurity4 Thermal Degradation impurity3 O-methylated Ester: Methyl 2-(3-fluoro-4-methoxyphenyl)acetate product->impurity3 O-methylation Side Reaction

Caption: Synthetic workflow and common impurity formation points.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter.

Step 1: Synthesis of 3-fluoro-4-hydroxyphenylacetic acid

The Willgerodt-Kindler reaction is a robust method for converting aryl ketones to their corresponding phenylacetamides (as thioamides), which are then hydrolyzed to the desired carboxylic acid.[1][2][3]

Q1: My Willgerodt-Kindler reaction is sluggish and gives a low yield of the desired acid. What are the common causes?

A1: Several factors can contribute to low yields in this reaction:

  • Incomplete initial reaction: The starting material, 3'-fluoro-4'-hydroxyacetophenone, may not have fully reacted. This can be due to insufficient heating, incorrect stoichiometry of sulfur or the amine (typically morpholine), or poor mixing.

  • Incomplete hydrolysis: The intermediate thioamide may not have been fully hydrolyzed to the carboxylic acid. This can occur if the hydrolysis conditions (e.g., concentration of acid or base, temperature, reaction time) are not rigorous enough.

  • Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

Troubleshooting Steps:

  • Monitor the initial reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting acetophenone. If the reaction stalls, consider increasing the temperature or adding more sulfur and morpholine.

  • Ensure complete hydrolysis: After the initial reaction, ensure that the hydrolysis step is carried out to completion. This may require extended heating under acidic or basic conditions.

  • Purification: The crude 3-fluoro-4-hydroxyphenylacetic acid should be purified before proceeding to the esterification step. Recrystallization is often an effective method.

Q2: I see an unexpected peak in the HPLC of my crude 3-fluoro-4-hydroxyphenylacetic acid. What could it be?

A2: Besides unreacted starting material, a potential byproduct is the decarboxylation product, 2-fluoro-5-methylphenol. Phenylacetic acids can undergo decarboxylation, especially at elevated temperatures.[4][5]

Identification and Mitigation:

  • Characterization: This impurity can be identified by HPLC-MS, as it will have a lower molecular weight than the desired product.

  • Mitigation: Avoid excessive temperatures during the Willgerodt-Kindler reaction and subsequent workup.

Step 2: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] While seemingly straightforward, the presence of a phenolic hydroxyl group in the starting material introduces a key challenge.

Q3: My final product is a mixture of two compounds that are difficult to separate by column chromatography. What is the likely impurity?

A3: The most probable side product is the O-methylated ester, methyl 2-(3-fluoro-4-methoxyphenyl)acetate . This arises from the methylation of the phenolic hydroxyl group, which is a competing reaction with the desired esterification of the carboxylic acid.

Causality and Mechanism:

Under acidic conditions, the phenolic oxygen can act as a nucleophile and attack the methyl group of methanol (or a protonated methanol species), leading to the formation of a methyl ether. This is a well-known competing pathway in the alkylation of phenols.

Troubleshooting and Prevention:

  • Control Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor esterification over O-methylation, though this may also slow down the desired reaction.

    • Catalyst: Using a milder acid catalyst or a lower concentration of the catalyst may reduce the extent of O-methylation.

  • Alternative Esterification Methods:

    • If O-methylation is a persistent issue, consider protecting the phenolic hydroxyl group before esterification (e.g., as a benzyl ether or a silyl ether), followed by deprotection after the ester is formed.

    • Alternatively, using a different esterification method that does not employ a large excess of methanol and strong acid, such as reaction with methyl iodide in the presence of a non-nucleophilic base, can be explored.

Q4: How can I confirm the presence of the O-methylated side product?

A4: The O-methylated product can be identified using standard analytical techniques:

  • HPLC: The O-methylated ester is less polar than the desired product and will therefore have a longer retention time on a reverse-phase HPLC column.

  • ¹H NMR: The most telling sign in the proton NMR spectrum will be the appearance of a singlet at approximately 3.9 ppm, corresponding to the methoxy group (-OCH₃) protons. The phenolic -OH proton signal will be absent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon at around 55-60 ppm.

  • Mass Spectrometry: The O-methylated product will have a molecular weight that is 14 units (CH₂) higher than the desired product.

Q5: My esterification reaction does not go to completion, and I have a significant amount of unreacted 3-fluoro-4-hydroxyphenylacetic acid. What can I do?

A5: Fischer esterification is an equilibrium process.[6][7] To drive the reaction to completion, you can:

  • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the product side.

  • Remove water: Water is a byproduct of the reaction. Removing it as it forms will also shift the equilibrium towards the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Increase reaction time or temperature: Allowing the reaction to proceed for a longer period or at a higher temperature (while being mindful of potential side reactions) can help to increase the conversion.

IV. Summary of Common Side Products and Analytical Signatures

Side Product Potential Cause Analytical Identification (¹H NMR) Mitigation Strategy
Unreacted 3-fluoro-4-hydroxyphenylacetic acidIncomplete esterificationBroad singlet for carboxylic acid proton (-COOH)Use excess methanol, remove water, increase reaction time/temperature.
Methyl 2-(3-fluoro-4-methoxyphenyl)acetateO-methylation of the phenolic hydroxyl groupSinglet around 3.9 ppm (Ar-OCH₃ ), absence of phenolic -OH protonLower reaction temperature, use milder/less catalyst, protect the phenol.
2-fluoro-5-methylphenolDecarboxylation of the starting acidAbsence of acetate signals, characteristic aromatic signals for the substituted phenolAvoid excessive heat during the synthesis and workup of the precursor acid.

V. Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-4-hydroxyphenylacetic acid (Illustrative)

This is a general procedure based on the Willgerodt-Kindler reaction and should be optimized for your specific laboratory conditions.

  • To a round-bottom flask equipped with a reflux condenser, add 3'-fluoro-4'-hydroxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (typically 130-140 °C) and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and add a solution of 20% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thioamide.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Protocol 2: Fischer Esterification to this compound
  • Dissolve 3-fluoro-4-hydroxyphenylacetic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate, 0.1 eq, or a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

VI. References

  • Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry.

  • Shock, E. L. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University.

  • Royal Society of Chemistry. (n.d.). Table of Contents.

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. [Link]

  • ResearchGate. (n.d.). The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde.

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • ChemicalBook. (n.d.). 3-FLUORO-4-HYDROXYPHENYLACETIC ACID(458-09-3) 1H NMR spectrum.

  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid - Optional[FTIR] - Spectrum.

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?.

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282).

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0183450).

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266).

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!.

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.

  • ResearchGate. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones.

  • Google Patents. (n.d.). FR2698353A1 - Process for O-alkylation of phenolic compounds.

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.

  • ResearchGate. (2018). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.

  • University of Birmingham. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin.

  • ResearchGate. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.

  • SpectraBase. (n.d.). Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum.

  • SciSpace. (n.d.). HPLC-UV method approach for the analysis and impurity profiling of Captopril.

  • PubMed. (n.d.). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection.

Sources

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the esterification of fluorinated phenols. My goal is to move beyond standard protocols and provide a framework for understanding the underlying chemical principles that govern this transformation, enabling you to troubleshoot effectively and develop robust, high-yield procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of a fluorinated phenol giving such a low yield?

This is the most common issue, and it stems from the fundamental electronic properties of your starting material. The traditional Fischer esterification involves the nucleophilic attack of an alcohol (in this case, a phenol) on a protonated carboxylic acid.[1][2][3] Fluorine is a highly electronegative atom, and its presence on the aromatic ring, particularly in the ortho or para positions, has a profound impact:

  • Reduced Nucleophilicity: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the phenolic oxygen. This delocalization reduces the oxygen's nucleophilicity, making it a much less effective nucleophile to attack the electrophilic carbonyl carbon of the carboxylic acid.[4]

  • Increased Acidity (Lower pKa): The electron-withdrawing nature of fluorine stabilizes the corresponding phenoxide anion. This makes the fluorinated phenol more acidic (lower pKa) compared to phenol itself.[5][6] While this doesn't directly inhibit the esterification mechanism, it is a clear indicator of the reduced electron density on the oxygen atom.

Simply put, your fluorinated phenol is a significantly weaker nucleophile than a simple alcohol or an electron-rich phenol, causing the reaction to be sluggish and inefficient under standard Fischer conditions.[4]

Q2: Can I overcome the low reactivity by simply increasing the temperature and reaction time?

While forcing the conditions with higher temperatures and prolonged heating can sometimes increase conversion, it's often a double-edged sword. Fischer esterification is a reversible equilibrium reaction.[7][8][9] Pushing the temperature too high without actively removing the water byproduct can be counterproductive and may lead to:

  • Decomposition: Sensitive functional groups on your substrates may not tolerate harsh conditions.

  • Side Reactions: Increased potential for undesired side reactions, complicating your purification process.

  • No Significant Improvement: If the equilibrium is the limiting factor, heat alone won't drive the reaction to completion.

A more strategic approach is required, focusing on either shifting the equilibrium or using a more potent electrophile.

Q3: What are the primary strategies to drive the esterification equilibrium toward the product?

According to Le Châtelier's principle, to maximize your ester yield, you must address the equilibrium nature of the reaction: Carboxylic Acid + Phenol ⇌ Ester + Water. There are two primary strategies to achieve this:

  • Use a Large Excess of One Reagent: Using a large excess of the more available or less expensive reagent (typically the carboxylic acid) can shift the equilibrium towards the products.[7][10][11] However, this can make product purification more challenging.

  • Remove Water as it Forms: This is the most effective strategy. By continuously removing the water byproduct, the reverse reaction (ester hydrolysis) is prevented, allowing the reaction to proceed to completion.[7][8][12] The gold standard for this is using a Dean-Stark apparatus.

Q4: Are there fundamentally better methods than Fischer esterification for this specific task?

Yes, absolutely. For deactivated phenols, direct Fischer esterification is often not the preferred industrial or laboratory method. A more reliable and higher-yielding approach is to use a more reactive acylating agent. The most common and effective alternatives are:

  • Acid Chlorides: These are highly electrophilic and react readily with phenols, even deactivated ones, often at room temperature. The reaction is typically irreversible.[13][14]

  • Acid Anhydrides: While less reactive than acid chlorides, anhydrides are still much more effective than carboxylic acids for acylating phenols.[12][13][15]

Guiding you toward these more appropriate methods is a key part of effective troubleshooting.

In-Depth Troubleshooting Guide

Problem: Reaction shows minimal to no conversion of the fluorinated phenol.

This indicates a fundamental reactivity issue. Your nucleophile (the phenol) is too weak to effectively attack your electrophile (the carboxylic acid).

Root Cause Analysis: Poor Nucleophilicity

The electron-withdrawing fluorine atom deactivates the phenolic oxygen, drastically slowing the rate of nucleophilic attack, which is a key step in the Fischer mechanism.

cluster_fluorophenol Fluorinated Phenol (Less Nucleophilic) p1 O-H Lone Pair r1 Benzene Ring p2 O-H Lone Pair r2 Fluorinated Ring f F r2->f Inductive Effect (-I) caption Fig 1. Fluorine's inductive effect reduces electron density on oxygen.

Caption: Fig 1. Fluorine's inductive effect reduces electron density on oxygen.

Solution Pathway 1: Enhance Electrophilicity (Recommended)

Instead of trying to force a weak nucleophile to react, use a much stronger electrophile. This is the most robust solution.

Experimental Protocol: Acylation with an Acid Chloride This method bypasses the need for an acid catalyst and equilibrium manipulation.

  • Setup: In a fume hood, dissolve the fluorinated phenol (1.0 eq) and a mild base like pyridine or triethylamine (1.1 - 1.5 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Argon). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the corresponding acid chloride (1.1 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by slowly adding water or a dilute HCl solution to neutralize the base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

Problem: Reaction starts but stalls, leaving significant starting material.

This is a classic sign that your reaction has reached equilibrium. The rate of the forward reaction (esterification) has become equal to the rate of the reverse reaction (hydrolysis).

Root Cause Analysis: Reaction Equilibrium

The water produced during the reaction is hydrolyzing your ester product back into the starting materials. To achieve high yield, this water must be sequestered.

Start Low Yield Observed Check_TLC Monitor Reaction by TLC/LC-MS Start->Check_TLC Stalled Reaction Stalled? (Starting Material Remains) Check_TLC->Stalled No_Reaction No Reaction? (Only Starting Material) Stalled->No_Reaction No Equilibrium_Issue Diagnosis: Equilibrium Problem Stalled->Equilibrium_Issue Yes Reactivity_Issue Diagnosis: Poor Reactivity No_Reaction->Reactivity_Issue Yes Implement_DeanStark Solution: Implement Water Removal (Dean-Stark) Equilibrium_Issue->Implement_DeanStark Use_AcidChloride Solution: Use More Reactive Electrophile (Acid Chloride) Reactivity_Issue->Use_AcidChloride caption Fig 2. Troubleshooting workflow for low ester yield.

Caption: Fig 2. Troubleshooting workflow for low ester yield.

Solution Pathway 2: Aggressive Water Removal

Employ a Dean-Stark apparatus to physically remove water from the reaction mixture via azeotropic distillation.[7][16]

Experimental Protocol: Fischer Esterification with Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[17] Ensure all glassware is oven-dried.

  • Reagents: To the flask, add the fluorinated phenol (1.0 eq), the carboxylic acid (1.5 - 3.0 eq), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq), and an appropriate azeotropic solvent (see Table 1).

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the denser water will separate and collect at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[7]

  • Monitoring: Continue reflux until the theoretical amount of water is collected in the trap or TLC analysis shows complete consumption of the limiting reagent. This can take several hours (8-30 hours is not uncommon).[16][17]

  • Workup & Purification: Cool the reaction mixture. Dilute with a solvent like ethyl acetate and wash with NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, concentrate, and purify as described previously.

Table 1: Solvent Selection for Dean-Stark Azeotropic Water Removal

SolventBoiling Point (°C)Azeotrope B.P. (°C)% Water in Azeotrope (w/w)Comments
Toluene 1118520Most common choice. Good temperature for many reactions.
Benzene 80699Lower boiling point, but carcinogenic and less commonly used.
Heptane 988013Useful alternative to toluene.
Cyclohexane 81699Another lower-boiling option.

Data compiled from common laboratory practice and chemical engineering sources.

Summary of Recommendations & Catalyst Choices

For the esterification of challenging, electron-deficient fluorinated phenols, a hierarchy of methods should be considered.

Table 2: Recommended Methods for Esterifying Fluorinated Phenols

MethodReagentsConditionsYield PotentialKey Advantage
1. Acylation (Recommended) Phenol + Acid Chloride + Base (Pyridine)0 °C to RT, 1-4hHigh to Quantitative Fast, irreversible, highly reliable for deactivated substrates.[14]
2. Acylation Phenol + Acid Anhydride + Acid cat.Moderate heatGood to High More reactive than carboxylic acid; avoids corrosive HCl byproduct.[15]
3. Optimized Fischer Phenol + Carboxylic Acid + Acid cat.Reflux with Dean-Stark Moderate to Good Effective if water is diligently removed, but can be very slow.[16]
4. Standard Fischer Phenol + Carboxylic Acid + Acid cat.RefluxPoor to Low Not recommended for this substrate class due to low reactivity.

Catalyst Considerations for Fischer Esterification:

If you must proceed with a Fischer-type reaction, catalyst choice is critical.

  • Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts.[9][12] TsOH is often preferred as it is a solid and can be easier to handle.

  • Lewis Acids: For some systems, Lewis acids like scandium(III) triflate or zirconium-based catalysts may offer improved performance, though they are more expensive.[1][12][18]

  • Solid-Supported Catalysts: Ion-exchange resins (e.g., Amberlyst) or other heterogeneous catalysts can simplify workup, as they can be removed by simple filtration.[19]

By understanding the electronic limitations of your fluorinated phenol and choosing a reaction strategy that either overcomes the high activation energy (via a more potent electrophile) or rigorously drives the equilibrium (via water removal), you can successfully troubleshoot low yields and develop a reliable protocol for your target ester.

References
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer esterification reaction. (n.d.). BYJU'S. [Link]

  • Esterification. (2022). Sciencemadness Wiki. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • The Fischer Esterification. (n.d.). University of Missouri-St. Louis. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification Explained. (n.d.). Pearson+. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. [Link]

  • Dean–Stark apparatus. (n.d.). Wikipedia. [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. (n.d.). ResearchGate. [Link]

  • Fischer Esterification. (n.d.). J&K Scientific LLC. [Link]

  • Goss, K.-U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology. [Link]

  • Işık, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. [Link]

  • Why is the yield of ester relatively low? (2020). Quora. [Link]

  • Prosa, M., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts. [Link]

  • Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. [Link]

  • Peterson, E. A., & Toste, F. D. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap. [Link]

  • Why would you never expect to get 100% yield during synthesis of ester? (2019). Quora. [Link]

  • Ismalaj, E., et al. (2014). Structure-property relationships of fluorinated carboxylic acid bioisosteres. MedChemComm. [Link]

  • Esterification of Phenols. (2022). A-Level H2 Chemistry. [Link]

  • Esterification of phenols. (1998).
  • How can I improve the yield of my Fischer Esterification? (2018). Reddit. [Link]

  • Neumann, C. N., et al. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]

  • Peterson, E. A., & Toste, F. D. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]

  • Liptak, M. D., et al. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]

  • Esterification of phenols. (n.d.). Khan Academy. [Link]

  • Wu, X., et al. (2023). para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. Chemical Science. [Link]

  • Mossine, A. V., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic Letters. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (n.d.). International Journal of Physical Sciences. [Link]

  • Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]

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Technical Support Center: NMR Spectroscopic Analysis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help you identify and characterize impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my sample of this compound for optimal NMR results?

A1: Proper sample preparation is critical for acquiring high-quality NMR spectra and is the first step in avoiding many common issues.[1][2]

  • Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 1-5 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common starting choice for many organic molecules. However, the acidic nature of the phenolic proton in your molecule may lead to peak broadening. Acetone-d₆ or DMSO-d₆ are excellent alternatives that can sharpen the hydroxyl peak through hydrogen bonding. Always use high-purity deuterated solvents to minimize interfering signals.[3][4]

  • Dissolution and Filtration: Ensure your sample is completely dissolved.[1][5] Any solid particulates will degrade the magnetic field homogeneity, leading to poor shimming, broad peaks, and inaccurate integration.[1][5] If you observe any suspended particles, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[2][6]

  • NMR Tubes: Use high-quality, clean, and unscratched NMR tubes. Low-quality or damaged tubes can significantly impair the resolution of the spectrum.[5]

Q2: What does the expected NMR spectrum of pure this compound look like?

A2: Understanding the spectrum of the pure active pharmaceutical ingredient (API) is the baseline for any impurity analysis.[7][8] Below are the predicted chemical shifts based on the structure and data from analogous compounds.

Structure:

Chemical Structure

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) | Assignment | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | | :--- | :--- | :--- | | -CH₂- | ~3.60, s | ~40.5 | | -OCH₃ | ~3.70, s | ~52.3 | | Ar-H (pos. 2) | ~7.05, dd, J ≈ 8.5, 2.0 | ~117.5 (d, J ≈ 18 Hz) | | Ar-H (pos. 5) | ~6.95, t, J ≈ 8.5 | ~118.0 (d, J ≈ 4 Hz) | | Ar-H (pos. 6) | ~7.00, dd, J ≈ 11.0, 2.0 | ~125.0 (d, J ≈ 6 Hz) | | Ar-C-CO | ~128.0 (d, J ≈ 3 Hz) | | Ar-C-F | ~152.0 (d, J ≈ 245 Hz) | | Ar-C-OH | ~145.0 (d, J ≈ 12 Hz) | | -C=O | ~172.0 | | -OH | ~5.5-6.5, br s | - |

Note: Chemical shifts (δ) are referenced to TMS at 0 ppm. Coupling constants (J) are approximate. The phenolic -OH signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Troubleshooting Guide: Impurity Identification

This section addresses specific issues you may encounter in your NMR spectrum.

Issue 1: I see a second set of aromatic and methylene signals, closely matching those of my starting material, 3-fluoro-4-hydroxyphenylacetic acid.
  • Plausible Cause: This is one of the most common process-related impurities. Its presence can be attributed to two primary factors:

    • Incomplete Reaction: If your synthesis route is a Fischer-Speier esterification, the reaction between the carboxylic acid and methanol is reversible.[9][10][11][12] Without effective removal of water, the reaction may not go to completion, leaving unreacted starting material.[13]

    • Product Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid during aqueous workup steps or upon storage, especially if moisture is present.[14][15][16]

  • NMR Confirmation Protocol:

    • Identify Key Signals: The starting acid will have a benzylic (-CH₂-) signal very close to the product's, but the carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield, typically between 10-12 ppm.

    • Compare Spectra: If available, compare your spectrum to a reference spectrum of the starting material, 3-fluoro-4-hydroxyphenylacetic acid.[17][18]

    • Quantification: The impurity level can be estimated by comparing the integral of a unique impurity signal (e.g., its -CH₂- peak if resolved) to the integral of a product signal (e.g., the -OCH₃ peak).

Issue 2: My phenolic -OH peak at ~6 ppm is weak or absent, and I'm concerned about degradation.
  • Plausible Cause: The absence or low integration of the phenolic -OH peak is rarely due to degradation. It is almost always caused by chemical exchange with residual water (H₂O) or deuterium from the solvent (e.g., D₂O contamination in CDCl₃). This is a very fast process on the NMR timescale, which can either broaden the peak into the baseline or exchange the proton for a deuterium, rendering it invisible in ¹H NMR.

  • NMR Confirmation Protocol (D₂O Exchange):

    • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.

    • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to ensure mixing, and re-acquire the ¹H NMR spectrum.

    • Analyze: The signal corresponding to the phenolic -OH (and any other exchangeable protons like -COOH or water) will disappear or significantly decrease in intensity. This confirms the identity of the labile proton signal.

Issue 3: I observe sharp singlets that don't correspond to my product, such as peaks at δ 2.17, 2.05, 1.26, or 7.26 ppm (in CDCl₃).
  • Plausible Cause: These are signals from residual processing or purification solvents.[19] Even after extensive drying, trace amounts of solvents like acetone, ethyl acetate, hexanes, or dichloromethane can remain.

  • NMR Confirmation Protocol:

    • Reference Authoritative Tables: The most reliable method for identifying common laboratory solvents is to compare the observed chemical shifts to established reference tables.[3][4][20] These resources provide ¹H and ¹³C chemical shifts for dozens of common solvents in various deuterated solvents.

    • Quantification: Residual solvents can be quantified using qNMR (quantitative NMR). This is done by comparing the integral of a known solvent peak to the integral of a peak from the compound of known structure (e.g., the -OCH₃ singlet), provided the sample is accurately weighed.[21][22]

Table 2: Common Residual Solvents in CDCl₃

Solvent ¹H Chemical Shift (ppm) & Multiplicity
Acetone 2.17 (s)
Ethyl Acetate 2.05 (s, -OAc), 4.12 (q, -CH₂-), 1.26 (t, -CH₃)
Dichloromethane 5.30 (s)
Toluene 7.24-7.17 (m, Ar-H), 2.36 (s, -CH₃)
Hexane 1.25 (br s), 0.88 (t)

Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[3][20]

Advanced Troubleshooting Workflow

For unexpected or unknown impurities, a more systematic approach is required.[8][23][24]

Impurity_ID_Workflow start Unexpected Peaks in ¹H NMR check_db Compare to Impurity Databases & Solvent Tables start->check_db is_known Is Impurity Known? check_db->is_known quantify Quantify using qNMR is_known->quantify Yes acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) is_known->acquire_2d No report Report Identity & Level quantify->report structure_elucidate Elucidate Structure acquire_2d->structure_elucidate propose_pathway Propose Formation Pathway (Synthesis/Degradation) structure_elucidate->propose_pathway propose_pathway->report

Workflow for Unknown Impurity Identification

  • 2D NMR Spectroscopy: If an impurity is not a common solvent or starting material, 2D NMR experiments are essential for structural elucidation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for definitive carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons.

By applying these principles and protocols, you can confidently identify, characterize, and quantify impurities in your samples of this compound, ensuring the quality and integrity of your research and development work.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Process Chemistry Portal. (n.d.). Residual Solvent Determination. Retrieved from [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • Griffiths, L., & Horton, R. (2009). Determination of Analyte Concentration Using the Residual Solvent Resonance in (1)H NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Pharmaceutical Manufacturing Troubleshooting. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Núñez, D. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 795–802. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

  • Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • Toru, G. P., & Gil, R. R. (2015). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-79. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282). Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • PubMed. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-methoxyphenylacetate. PubChem. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated esters. The unique physicochemical properties imparted by fluorine—such as high electronegativity, unusual polarity, and lipophobicity—present distinct challenges compared to their non-fluorinated analogs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the successful isolation of these valuable compounds.

Section 1: Frequently Asked Questions (FAQs) - Core Challenges

This section addresses the most common issues encountered during the purification of fluorinated esters. We delve into the causality behind these problems and offer practical, step-by-step solutions.

Q1: My fluorinated ester is co-eluting with non-fluorinated byproducts during silica gel chromatography. How can I improve separation?

A1: The Challenge of "Fluorous Polarity"

This is a classic problem rooted in the unique nature of the carbon-fluorine bond. While highly polar, the C-F bond is a poor hydrogen bond acceptor. On silica gel, which separates based on polar interactions (primarily hydrogen bonding), fluorinated compounds often behave as if they are less polar than their hydrogen-containing counterparts, leading to unexpectedly high Rf values and poor separation from non-polar impurities.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: Standard ethyl acetate/hexane systems may not be optimal.

    • Increase Hydrogen Bond Donating Character: Introduce a small percentage of an alcohol like isopropanol or methanol to the mobile phase. This can help differentiate between compounds that can hydrogen bond and your fluorinated ester which cannot.

    • Utilize Solvents with Stronger Dipole Moments: Consider using dichloromethane (DCM) or acetone as the polar component of your mobile phase. These solvents interact via dipole-dipole forces, which can be more effective for separating fluorinated molecules.[1][2]

  • Consider Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina can be an excellent alternative if your compound is sensitive to the acidic nature of silica gel.[1] Its separation mechanism is also based on polarity but can exhibit different selectivity for fluorinated compounds.

    • Reverse-Phase Chromatography (C18 Silica): If your ester is sufficiently non-polar, reverse-phase chromatography can be highly effective. The separation is based on hydrophobicity, and the lipophobic nature of the fluorinated moiety will cause it to elute earlier than comparable non-fluorinated, lipophilic impurities.

  • Check for Compound Stability: Before extensive optimization, confirm your compound is not degrading on the silica gel.[1] Run a 2D TLC plate: spot your compound, run the plate in a suitable eluent, then turn it 90 degrees and run it again in the same eluent. If a new spot appears off the diagonal, decomposition is occurring.[1]

Q2: My purified fluorinated ester shows signs of degradation upon storage or during workup. What's causing this instability?

A2: The Double-Edged Sword of Electron Withdrawal

The powerful electron-withdrawing effect of fluorine atoms makes the ester's carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack, particularly by water (hydrolysis).

Key Factors Influencing Stability:

  • Degree of Fluorination: The rate of hydrolysis increases dramatically with the number of fluorine atoms on the alcohol or acid portion of the ester. For instance, introducing a single fluorine atom to an ethyl ester can increase its hydrolysis rate by a factor of eight.[3][4]

  • pH: Hydrolysis is catalyzed by both acid and base. Fluorinated esters are particularly unstable under basic conditions.[5]

  • Temperature: As with most reactions, hydrolysis rates increase with temperature.[4]

Mitigation Strategies:

  • Control pH During Workup: Use a mildly acidic (pH 4-6) aqueous wash instead of a saturated sodium bicarbonate wash if possible. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature (0-5°C).

  • Thorough Drying: Ensure the final organic extract is rigorously dried with an agent like MgSO₄ or Na₂SO₄ before solvent evaporation to remove all traces of water.

  • Storage Conditions: Store the purified ester under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended) to minimize contact with atmospheric moisture.

Factor Impact on Stability Recommendation
pH Highly susceptible to basic hydrolysis[5]Maintain neutral or slightly acidic conditions (pH 4-6) during workup.
Water Acts as a nucleophile for hydrolysisRigorously dry organic extracts and store final product under inert gas.
Temperature Higher temperatures accelerate degradation[4]Perform workup and purification at reduced temperatures where possible.
Fluorination Stability decreases as fluorination increases[3]Handle highly fluorinated esters with extra care and under anhydrous conditions.

Table 1: Key Factors Affecting Fluorinated Ester Stability and Recommended Handling.

Q3: I suspect I have impurities, but they are difficult to detect by ¹H NMR and TLC. How can I properly assess the purity of my product?

A3: Leverage the Power of ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is the most powerful analytical tool for assessing purity.[6][7]

Why ¹⁹F NMR is Essential:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly receptive to NMR, similar to ¹H.[8]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~800 ppm), which dramatically reduces the chance of signal overlap that can plague ¹H NMR spectra.[8]

  • No Background Signal: Since fluorine is virtually absent from common laboratory solvents and reagents, there is no background noise, making even small impurities easy to detect.[6]

  • Structural Information: The coupling constants between fluorine and hydrogen (J_HF) or carbon (J_CF) provide valuable structural information to confirm the identity of your desired product and any impurities.[6]

Workflow for Purity Assessment:

  • Acquire a ¹H NMR: To check for common organic impurities (grease, residual solvent).

  • Acquire a Quantitative ¹⁹F NMR: This is the critical step.

    • Use a known amount of an internal standard (like trifluorotoluene).

    • The direct relationship between the peak area and the number of fluorine nuclei allows for accurate quantification of your product and any fluorine-containing impurities.[7]

  • Utilize Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of your product and identify potential impurities that may not be visible by NMR.

Section 2: Advanced Purification Strategies & Protocols

When standard chromatography fails, more specialized techniques are required. Here, we detail a powerful method for separating highly fluorinated compounds.

Fluorous Solid-Phase Extraction (F-SPE): A Targeted Approach

F-SPE is a powerful purification technique that exploits the unique properties of highly fluorinated compounds (fluorous compounds) to separate them from non-fluorinated (organic) molecules.[9] The stationary phase is silica gel modified with a long perfluoroalkyl chain, which strongly retains fluorous-tagged molecules while allowing organic compounds to pass through.[10][11]

When to Use F-SPE:

  • When your target ester has a high fluorine content (e.g., a C₆F₁₃ tag or higher).

  • For removing fluorous reagents, catalysts, or byproducts from a non-fluorinated target molecule (this is known as "reverse F-SPE").[11]

  • For high-throughput purification in parallel synthesis.[10][11]

Protocol: Standard F-SPE for Purifying a Fluorous Ester

This protocol assumes the target molecule is fluorous and the impurities are non-fluorous.

Materials:

  • FluoroFlash® SPE cartridge (or equivalent) packed with fluorous silica gel.

  • Crude reaction mixture.

  • "Fluorophobic" wash solvent (e.g., Methanol/Water 80:20).

  • "Fluorophilic" elution solvent (e.g., Methanol, THF, or Acetone).

Step-by-Step Methodology:

  • Cartridge Conditioning: Pre-condition the F-SPE cartridge by washing it with 2-3 column volumes of the fluorophilic elution solvent, followed by 2-3 column volumes of the fluorophobic wash solvent.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of a suitable solvent. The choice of loading solvent is critical; use of a fluorophilic solvent like THF should be minimized to prevent premature elution.[10] Apply the sample to the top of the conditioned cartridge.

  • Wash (Elute Organic Impurities): Pass 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O) through the cartridge. This will wash away the non-fluorinated starting materials, reagents, and byproducts. Collect this fraction and analyze by TLC or NMR to ensure no product is lost.

  • Elution (Collect Fluorous Product): Elute the desired fluorous ester by passing 3-5 column volumes of a fluorophilic solvent (e.g., pure Methanol or THF) through the cartridge. Collect this fraction.

  • Analysis: Analyze the collected elution fraction for purity by ¹⁹F NMR and concentrate the solvent to yield the purified product.

FSPE_Workflow cluster_prep Preparation cluster_sep Separation start Start condition Condition Cartridge (Fluorophilic -> Fluorophobic Solvent) load Load Crude Sample wash Wash Step (Fluorophobic Solvent) elute Elution Step (Fluorophilic Solvent)

Section 3: Troubleshooting Distillation and Handling

Q4: I am trying to purify my fluorinated ester by distillation, but it seems to form an azeotrope with the solvent/impurity. What can I do?

A4: Breaking Azeotropes with Extractive Distillation

Azeotropes, mixtures that boil at a constant temperature and have a constant composition, can make separation by simple distillation impossible. This is a common issue with fluorinated compounds.

The Solution: Extractive Distillation

Extractive distillation involves adding a third component, called an entrainer or separating agent, to the mixture.[12][13] This agent alters the relative volatility of the components of the azeotrope, allowing for separation.[13]

Key Principles:

  • The entrainer should be non-volatile and have a high boiling point.

  • It should interact differently with the components of the azeotrope, changing their activity coefficients.

  • For separating fluorinated compounds from alcohols, for example, an agent like N-methyl-2-pyrrolidone (NMP) can be effective.[14]

General Procedure:

  • Add the entrainer to your azeotropic mixture.

  • Perform the distillation. The more volatile component of the original azeotrope will now distill off.

  • The less volatile component will remain in the distillation pot with the high-boiling entrainer.

  • A subsequent separation (often another distillation or an aqueous wash) is then required to separate the remaining component from the entrainer.

Purification_Decision_Tree

Section 4: Safety & Handling

Handling fluorinated compounds requires specific safety protocols due to their unique reactivity and potential hazards.[15]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when splashing is a risk, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[15] For highly corrosive compounds, double-gloving is recommended.[15]

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[16]

  • Incompatible Materials: Store fluorinated compounds away from strong acids, bases, and oxidizing agents.[15]

  • Hydrofluoric Acid (HF) Risk: Some fluorination reagents or decomposition pathways can produce HF, which is extremely corrosive and toxic.[16] Ensure calcium gluconate gel is available as a first aid measure for skin exposure.[16]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste protocols.[15]

By understanding the underlying principles of fluorine chemistry and employing these targeted troubleshooting strategies, researchers can effectively overcome the challenges associated with the purification of fluorinated esters.

References

  • BenchChem Technical Support Team. (2025).
  • Haupenthal, J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
  • BenchChem. (2025).
  • Purdue University. Fluorine Safety. Department of Chemistry, Purdue University.
  • Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis.
  • Kondrashov, M. (2019). Are perfluoro esters and nitriles stable to hydrolysis?.
  • Yakunin, et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Zhang, W. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
  • Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.
  • Malwal, S. R., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • ChemistryViews. (2012).
  • ResearchGate. (2018). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation.
  • Cui, L., et al. (2020). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. Molecules.
  • Gomey, et al. (2024).

Sources

Technical Support Center: Storage and Handling of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (CAS No. 79280-92-5). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Inconsistent results, failed syntheses, and analytical discrepancies can often be traced back to the degradation of starting materials. This guide provides in-depth, evidence-based answers and protocols to prevent, identify, and troubleshoot the degradation of this compound.

Core Stability Principles: Understanding the Chemistry of Degradation

This compound possesses three primary structural features that are susceptible to degradation: a phenolic hydroxyl group, a methyl ester, and a fluorinated aromatic ring. Understanding these vulnerabilities is the first step toward effective prevention.

  • Oxidation of the Phenolic Hydroxyl Group: The 4-hydroxy group makes the molecule highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and trace metal impurities. Phenols readily oxidize to form colored quinone or quinone-like structures, which are often the first visible sign of degradation.[1][2][3] This is the most common degradation pathway.

  • Hydrolysis of the Methyl Ester: The ester linkage is vulnerable to cleavage via hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[4][5][6] This process yields the parent carboxylic acid (3-fluoro-4-hydroxyphenylacetic acid) and methanol. The presence of moisture in the storage container or solvents is a primary trigger.

  • Photodecomposition of the Aromatic Ring: Aromatic compounds, particularly those with activating hydroxyl groups and halogen substituents, can be sensitive to high-energy light (UV). Photolysis can initiate complex radical reactions, potentially leading to defluorination or polymerization, although this is generally less common than oxidation or hydrolysis under typical laboratory storage conditions.[7][8]

The interplay of these factors dictates the stability of the compound. The following diagram illustrates the primary degradation pathways.

cluster_main This compound cluster_triggers Degradation Triggers cluster_products Primary Degradation Products main_compound C₉H₉FO₃ Quinone Colored Quinone-type Species main_compound->Quinone Oxidation Acid 3-fluoro-4-hydroxyphenylacetic Acid main_compound->Acid Hydrolysis Photo Polymeric/Complex Photoproducts main_compound->Photo Photodegradation O2 Oxygen O2->Quinone H2O Moisture H2O->Acid Light UV Light / Heat Light->Photo

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and use of this compound in a practical question-and-answer format.

Q1: My once white/off-white solid has turned yellow, pink, or brown. What happened and is it still usable?

A: This is a classic sign of oxidation. The phenolic hydroxyl group has likely been oxidized to form highly conjugated, colored quinone-type species.[2][3]

  • Causality: The primary cause is exposure to atmospheric oxygen. The process is accelerated by light and elevated temperatures. Even a container that is frequently opened and closed can introduce enough oxygen to initiate degradation over time.

  • Troubleshooting Steps:

    • Assess the Extent: A slight color change may indicate minor (<<1%) degradation. A deep brown or pink color suggests significant impurity.

    • Analytical Verification: Do not assume the material is unusable without data. Analyze a small sample using HPLC-UV, LC-MS, or qNMR to quantify the purity. Compare the chromatogram to a reference standard or the Certificate of Analysis (CoA). The presence of multiple new, broad peaks in the visible wavelength range of the UV detector is indicative of these colored impurities.

    • Usability Decision: For sensitive applications like drug development or quantitative assays, using degraded material is not recommended as impurities can interfere with downstream reactions and analytics. For less sensitive synthetic steps, you may be able to proceed after re-purification (e.g., column chromatography or recrystallization), but this is often not practical.

  • Prevention: Strictly adhere to the recommended storage protocols outlined below, particularly the use of an inert atmosphere.

Q2: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time. What is it?

A: The most probable identity of this new, more polar peak is the hydrolysis product: 3-fluoro-4-hydroxyphenylacetic acid .

  • Causality: This occurs when the methyl ester group reacts with water.[4][9] This can be from atmospheric moisture entering the container, using non-anhydrous solvents for stock solutions, or storage in a humid environment.

  • Troubleshooting Steps:

    • Confirm Identity with LC-MS: The hydrolysis product will have a mass-to-charge ratio (m/z) corresponding to the loss of a CH₂ group and the addition of a hydrogen atom from the parent molecule (C₉H₉FO₃, MW: 184.17 -> C₈H₇FO₃, MW: 170.14). In negative ion mode ESI-MS, you would expect to see a peak at [M-H]⁻ = 169.04.

    • Quantify the Impurity: Use HPLC with peak area normalization to estimate the percentage of the hydrolysis product. If it exceeds the acceptable limit for your experiment, the material should be discarded or repurified.

  • Prevention: Always store the compound in a desiccated environment. Use a desiccator with a fresh desiccant for long-term storage. When weighing, do so quickly in a low-humidity environment and securely reseal the container immediately. Use anhydrous solvents when preparing stock solutions intended for storage.

start Observation: Inconsistent data or visible change in material q1 Is the material discolored (yellow, brown, pink)? start->q1 q2 Is a new, more polar peak seen in HPLC/LC-MS? q1->q2 No oxidation Probable Cause: Oxidation of Phenol q1->oxidation Yes hydrolysis Probable Cause: Ester Hydrolysis q2->hydrolysis Yes verify Action: Quantify purity via HPLC/LC-MS. Compare to CoA. q2->verify No / Unsure oxidation->verify hydrolysis->verify decision Purity within spec? verify->decision use Solution: Proceed with experiment. decision->use Yes remediate Solution: Discard or repurify material. Review storage protocols. decision->remediate No

Caption: A logical workflow for troubleshooting the degradation of the compound.

Q3: What are the definitive, ideal long-term storage conditions for this compound?

A: Based on its chemical structure and supplier recommendations, the ideal conditions aim to mitigate all primary degradation pathways. While some suppliers suggest "room temperature, sealed in dry,"[10] a more rigorous, protective approach is warranted for ensuring multi-year stability, especially for reference standards or valuable batches.

Q4: My assay results are inconsistent from week to week using the same stock solution. Could degradation be the cause?

A: Absolutely. Degradation in solution can be much faster than in the solid state.

  • Causality: Solvents can introduce contaminants (water, peroxides) and increase molecular mobility, accelerating degradation. If your stock solution is prepared in a protic solvent like methanol or ethanol, transesterification or hydrolysis can occur. If prepared in solvents like THF or ether, peroxide formation in the solvent can aggressively oxidize the phenol.

  • Troubleshooting & Prevention:

    • Re-analyze Your Stock: Use HPLC or LC-MS to check the purity of your current stock solution against a freshly prepared solution from solid material.

    • Best Practices for Solutions:

      • Prepare stock solutions fresh whenever possible.

      • If storage is necessary, use anhydrous, research-grade DMSO or acetonitrile.

      • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination of the primary stock.

      • Store solution aliquots at -20°C or -80°C under an inert gas overlay if possible.

Protocols & Best Practices

Protocol 1: Recommended Long-Term Storage of Solid Material

This protocol is designed to maximize the shelf-life of this compound.

  • Select the Right Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap. Amber glass protects the compound from ambient light.

  • Aliquot if Necessary: If you have a large bottle, it is best practice to aliquot the material into smaller, single-use vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.

  • Create an Inert Atmosphere:

    • Place the opened vial(s) in a small vacuum chamber or a glove box.

    • Gently flush the vial with a stream of dry argon or nitrogen gas for 30-60 seconds.

    • Immediately and tightly seal the vial with the PTFE-lined cap while still under the inert gas stream.

  • Seal and Label: Further seal the cap with Parafilm® as an extra barrier against moisture and air. Label clearly with the compound name, date, and storage conditions.

  • Store Cold and Dry: Place the sealed vial inside a laboratory desiccator containing a fresh desiccant (e.g., Drierite™ or silica gel). Place the entire desiccator in a refrigerator at 2-8°C.[11]

Protocol 2: Analytical Workflow for Purity Assessment

This outlines a general HPLC-MS method for detecting the primary degradation products. Method optimization may be required. This is a crucial step in creating a self-validating system for material quality.[12][13]

  • Sample Preparation:

    • Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

    • Dilute this stock to a working concentration of ~10-20 µg/mL using a mobile phase-like solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrumentation & Conditions:

    • System: HPLC or UHPLC coupled to a UV/DAD detector and a mass spectrometer (Q-TOF or Ion Trap is ideal).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection:

      • UV/DAD: Monitor at 254 nm and 280 nm. Collect full spectra to observe the appearance of new chromophores.

      • MS (ESI): Scan in both positive and negative ion modes.

  • Data Analysis:

    • Parent Compound: Look for the expected m/z for the parent molecule ([M+H]⁺ = 185.06, [M-H]⁻ = 183.05).

    • Hydrolysis Product: Search for the m/z of the carboxylic acid ([M-H]⁻ = 169.04). It will have a shorter retention time than the parent compound.

    • Oxidation Products: These are often complex and may appear as multiple small peaks with higher molecular weights. They may also exhibit a yellow/brown color if concentrated, absorbing light at longer wavelengths (>350 nm).

Summary of Recommended Conditions & Potential Degradants

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive phenolic hydroxyl group.[1]
Light Protection from Light (Amber Vial)Prevents potential photodecomposition.[7]
Moisture Desiccated EnvironmentPrevents hydrolysis of the methyl ester.[4][9]
Container Glass with PTFE-lined CapEnsures an inert storage surface and a tight seal.

Table 2: Common Degradants and Their Analytical Signatures

Degradation PathwayPotential DegradantExpected Analytical Signature (LC-MS)
Oxidation Quinone-type speciesComplex mixture; may see [M+O-2H] or dimerized species. Often results in visible color change.
Hydrolysis 3-fluoro-4-hydroxyphenylacetic acidShorter retention time; observed m/z [M-H]⁻ = 169.04.

References

  • Westin, J. (n.d.). Oxidation of Phenols. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Fahmy, A. F. M., & El-Kousy, S. M. (1969). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 238-241. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]

  • Moseley, V. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. University of Leeds Library Resources. Retrieved from [Link]

  • Nielsen, A. B., & Bundgaard, H. (1989). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 14(1), 1-13. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

  • Powers, L. C., et al. (2023). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved from [Link]

  • Reddit. (2022). how to go from this ester to this phenol?. r/OrganicChemistry. Retrieved from [Link]

  • Powers, L. C., et al. (2023). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. Retrieved from [Link]

  • Shrake, N., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Contraception, 102(3), 193-200. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Stress testing to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 1-14. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Fluorinated Hydroxyphenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated hydroxyphenylacetates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction conditions for successful outcomes.

Introduction: The Significance of Fluorinated Hydroxyphenylacetates

Fluorinated hydroxyphenylacetates are valuable building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, the synthesis of these compounds presents unique challenges due to the reactivity of the hydroxyphenyl moiety and the specific requirements of fluorination chemistry. This guide provides a structured approach to troubleshooting and optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing fluorine into the hydroxyphenylacetate scaffold?

There are two main approaches for synthesizing fluorinated hydroxyphenylacetates:

  • Late-Stage Fluorination: This involves introducing the fluorine atom onto a pre-existing hydroxyphenylacetate or a suitable precursor. This can be achieved through electrophilic or nucleophilic fluorination reactions.

  • Building Block Approach: This strategy utilizes a pre-fluorinated starting material that is then elaborated to form the final hydroxyphenylacetate product.

The choice of strategy depends on the desired isomer, the availability of starting materials, and the overall synthetic scheme.

Q2: Why is my electrophilic fluorination of a hydroxyphenylacetate derivative resulting in low yield and a complex mixture of products?

The hydroxyl group of the phenol is a strong activating group, which can lead to multiple fluorination events and side reactions under electrophilic conditions.[3]

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: The most critical step is to protect the hydroxyl group before fluorination.[3][4][5] Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl ethers) and esters (e.g., acetate, pivaloate). The choice of protecting group will depend on its stability to the fluorination conditions and the ease of deprotection.

  • Optimize the Fluorinating Reagent: A variety of electrophilic fluorinating reagents are available, each with different reactivity profiles.[6][7] Consider screening reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), or N-fluoropyridinium salts to find the one that provides the best selectivity and yield for your specific substrate.[8][9]

  • Control Reaction Temperature: Electrophilic fluorinations can be highly exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize the formation of byproducts.

  • Solvent Selection: The choice of solvent can significantly impact the reactivity and selectivity of the fluorination reaction. Acetonitrile, dichloromethane, and chloroform are commonly used solvents.

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine, but the reaction is not proceeding. What are the likely causes?

Nucleophilic aromatic substitution for fluorination typically requires an electron-deficient aromatic ring to facilitate the attack of the fluoride nucleophile.[10][11]

Troubleshooting Steps:

  • Ring Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO2, -CN, -CF3) positioned ortho or para to the leaving group.[10] If your substrate is not sufficiently activated, the SNAr reaction will be very slow or will not occur.

  • Choice of Leaving Group: A good leaving group is essential. While halides are common, other groups like nitro (-NO2) or sulfonate esters can also be effective.

  • Fluoride Source and Solubility: The fluoride source must be soluble and reactive in the chosen solvent. Anhydrous fluoride sources like spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are often used.[12] The addition of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can significantly enhance the solubility and reactivity of the fluoride salt.[13][14][15]

  • Anhydrous Conditions: Water can solvate the fluoride ion, reducing its nucleophilicity.[16] Therefore, it is crucial to perform the reaction under strictly anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of fluorinated hydroxyphenylacetates.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective fluorinating agent. 2. Poor substrate reactivity. 3. Presence of moisture. 4. Incorrect reaction temperature. 5. Deactivation of the catalyst.1. Screen a panel of fluorinating agents (e.g., Selectfluor®, NFSI, Deoxofluor®). 2. For SNAr, ensure the aromatic ring is sufficiently activated with electron-withdrawing groups. Consider using a more reactive precursor. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly.[17] 4. Optimize the reaction temperature. Some reactions require heating, while others need to be cooled to control selectivity. 5. For catalytic reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Formation of multiple products (poor regioselectivity) 1. Over-activation of the aromatic ring by the unprotected hydroxyl group. 2. Competing reaction pathways (e.g., benzyne formation in SNAr).[18]1. Protect the phenolic hydroxyl group before fluorination.[3] 2. For SNAr, use milder reaction conditions (lower temperature, less basic fluoride source) to disfavor the elimination pathway that leads to benzyne intermediates.
Decomposition of starting material or product 1. Harsh reaction conditions (high temperature, strong acid/base). 2. Incompatible functional groups.1. Use milder fluorinating reagents and reaction conditions. 2. Protect sensitive functional groups in your molecule that may not be stable to the fluorination conditions.[4][19]
Difficulty in product purification 1. Formation of closely related byproducts. 2. Residual catalyst or reagents.1. Optimize the reaction to improve selectivity. Consider using a different chromatographic technique (e.g., preparative HPLC) for purification. 2. Choose a purification method that effectively removes the specific catalyst or reagent used (e.g., aqueous workup, filtration through a plug of silica gel).

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols that can be adapted and optimized for your specific substrate.

Protocol 1: Electrophilic Fluorination of a Protected Hydroxyphenylacetate

This protocol outlines a general procedure for the fluorination of a benzyl-protected 4-hydroxyphenylacetate.

Step-by-Step Methodology:

  • Protection: Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., DMF) and add a base (e.g., K2CO3). Add benzyl bromide and heat the reaction mixture until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the benzyl-protected 4-hydroxyphenylacetate.

  • Fluorination: Dissolve the protected hydroxyphenylacetate in an anhydrous solvent (e.g., acetonitrile). Add the electrophilic fluorinating reagent (e.g., Selectfluor®, 1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the fluorinated, protected compound in a suitable solvent (e.g., ethanol) and add a catalyst for debenzylation (e.g., Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the final fluorinated hydroxyphenylacetic acid.

Protocol 2: Nucleophilic Aromatic Fluorination (SNAr)

This protocol describes a general method for the SNAr reaction of a nitro-substituted halophenylacetate.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure the appropriate starting material, for example, methyl 2-(4-chloro-3-nitrophenyl)acetate.

  • Fluorination: To a solution of the substrate in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add an anhydrous fluoride source (e.g., spray-dried KF) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

  • Further Transformations: The nitro group can then be reduced to an amine and subsequently converted to a hydroxyl group via a Sandmeyer-type reaction if desired.

Visualizing the Workflow

General Workflow for the Synthesis of Fluorinated Hydroxyphenylacetates

G cluster_0 Strategy 1: Late-Stage Fluorination cluster_1 Strategy 2: Building Block Approach A Hydroxyphenylacetate B Protection of -OH A->B Protecting Group (e.g., Bn, Me, Si) C Fluorination B->C Fluorinating Agent (Electrophilic or Nucleophilic) D Deprotection C->D Cleavage of Protecting Group E Fluorinated Hydroxyphenylacetate D->E F Fluorinated Precursor G Side Chain Elaboration F->G e.g., Cross-coupling, Homologation H Fluorinated Hydroxyphenylacetate G->H G Start Low Yield in Electrophilic Fluorination Q1 Is the hydroxyl group protected? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you screened different fluorinating reagents? A1_Yes->Q2 Sol1 Protect the hydroxyl group (e.g., as an ether or ester). A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction temperature optimized? A2_Yes->Q3 Sol2 Screen reagents like Selectfluor®, NFSI, or N-fluoropyridinium salts. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Systematically vary the temperature (e.g., -20°C, 0°C, RT). A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low yield.

References

  • Ghosh, M., & Hajra, A. (2021). Direct, Metal-Free C3-Fluorination of 2H-Indazoles Using NFSI in Water. The Journal of Organic Chemistry, 86(9), 6755–6762. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 135(7), 2470–2473. [Link]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]

  • Singh, P., & Kumar, A. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(1), 58–61. [Link]

  • K. Peter, C. Vollhardt, and Neil E. Schore. Organic Chemistry: Structure and Function. 8th ed., W. H. Freeman, 2018. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • U.S. Patent No. 5,221,772. (1993).
  • U.S. Patent No. 4,329,497. (1982). Method for the production of 4-hydroxyphenylacetic acid.
  • U.S. Patent No. 4,412,082. (1983). Method for preparing 4-hydroxyphenylacetic acid.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Section 1: Catalyst & Ligand Selection FAQs

This section addresses the most frequent questions regarding the choice of catalytic systems for the synthesis, which typically involves a C-C bond formation step, such as a cross-coupling reaction.

Question 1: What is the most effective class of catalysts for synthesizing the core structure of this compound?

Answer: For the formation of the aryl-acetic acid ester moiety, palladium-catalyzed cross-coupling reactions are the industry standard and the most robust choice.[1] Specifically, reactions like the Suzuki-Miyaura coupling (using a boronic acid derivative) or Heck-type reactions are highly effective. The versatility and functional group tolerance of palladium catalysts make them ideal for complex molecules like your target compound.[2][3]

The core of this catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a carefully selected ligand. The ligand is not optional; it is critical for stabilizing the palladium center, facilitating the catalytic cycle, and preventing catalyst decomposition.[1]

Question 2: How do I select the appropriate ligand for my palladium catalyst? What are the key considerations?

Answer: Ligand selection is arguably the most critical parameter in optimizing a palladium-catalyzed cross-coupling reaction. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Electronic Properties: Electron-rich ligands (often phosphines with alkyl groups or N-heterocyclic carbenes) tend to accelerate the oxidative addition step, which is often the rate-limiting step. This is crucial when working with less reactive coupling partners like aryl chlorides.

  • Steric Hindrance (Bulk): Bulky ligands promote the reductive elimination step, which is the final product-forming step. This can prevent the formation of unwanted side products and increase catalyst turnover.

For a substrate like a substituted halophenol, a balance is needed. Modern biaryl phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-Heterocyclic Carbene (NHC) ligands are excellent starting points as they combine both electron-richness and steric bulk.[4]

Question 3: I am considering a Suzuki-Miyaura coupling. Which specific palladium pre-catalyst and ligand combination would you recommend as a starting point?

Answer: A highly effective and commonly used starting point for Suzuki-Miyaura couplings is a combination of a palladium(II) precatalyst with a phosphine ligand.[1] A robust initial screening choice would be Pd(OAc)₂ with a ligand like SPhos or XPhos . These ligands are known for their high activity in coupling a wide range of aryl halides with arylboronic acids.[4]

Alternatively, using a pre-formed catalyst complex like (SPhos)Pd G2 can offer better consistency and easier handling. For the reaction, a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step.[1]

Table 1: Comparison of Common Ligand Classes for Pd-Catalyzed Cross-Coupling
Ligand ClassExamplesKey CharacteristicsBest For...
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, inexpensive. P(t-Bu)₃ is bulky and electron-rich.Simple, unchallenging couplings. PPh₃ can be ineffective for difficult substrates.[5]
Biaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-rich, pre-catalysts available.A wide range of challenging couplings, including sterically hindered substrates.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong electron donors, form stable Pd complexes.Highly active catalysis, particularly with less reactive aryl chlorides.
Ferrocenyl Phosphines dppfBidentate, robust, good for a variety of couplings.General purpose, including carbonylation and Suzuki reactions.[5]
Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Question 4: My reaction yield is consistently low (<30%). What are the most likely causes?

Answer: Low yield is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity/Decomposition: The "active" catalyst is typically a Pd(0) species. If your pre-catalyst (often Pd(II)) is not properly reduced in situ, or if the active catalyst decomposes, the reaction will stall.

    • Solution: Ensure your solvent is thoroughly deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Also, confirm your ligand is not degrading under the reaction conditions.

  • Inefficient Base: The choice and quality of the base are critical. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes substrate decomposition.

    • Solution: Screen different bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices.[1] Ensure the base is finely powdered and dry for optimal reactivity.

  • Poor Substrate Quality: Impurities in your starting materials (e.g., the halo-phenol or the coupling partner) can act as catalyst poisons.

    • Solution: Purify your starting materials by recrystallization or column chromatography before use.

  • Sub-optimal Temperature: Cross-coupling reactions are sensitive to temperature. Too low, and the reaction may be too slow; too high, and you risk catalyst decomposition or side reactions.

    • Solution: Run a temperature screen, for example, from 80°C to 110°C, to find the optimal point for your specific substrate and catalyst system.

Question 5: I am observing significant amounts of a de-halogenated side product. What is causing this and how can I prevent it?

Answer: The formation of a de-halogenated (or hydro-dehalogenated) starting material is a classic side reaction in palladium catalysis. This typically occurs when the organopalladium intermediate, formed after oxidative addition, undergoes protonolysis before it can proceed through the desired coupling pathway.

  • Cause: The primary cause is often the presence of a proton source, most commonly residual water in the solvent or base.

  • Prevention:

    • Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents and dry your base thoroughly before use.

    • Reaction Conditions: Running the reaction at a slightly lower temperature can sometimes disfavor the protonolysis pathway relative to the desired cross-coupling.

    • Catalyst System: In some cases, a more active catalyst system (e.g., switching to a more electron-rich ligand) can accelerate the desired catalytic cycle, outcompeting the side reaction.

Question 6: My catalyst appears to turn black (palladium black), and the reaction stops. What is happening?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition.[6] The catalytically active species are soluble, mononuclear palladium complexes. When these complexes aggregate and precipitate as metallic palladium (Pd black), they lose their catalytic activity.

  • Cause: This is often caused by an unstable ligand-palladium bond or an insufficient ligand-to-palladium ratio. The "ligandless" palladium is highly unstable and will rapidly precipitate.

  • Prevention:

    • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). This ensures that all palladium centers are coordinated and stabilized.

    • Choose a More Stable Ligand: Bidentate ligands like dppf or bulky monodentate ligands like SPhos often form more stable complexes than simpler ligands like PPh₃, reducing the likelihood of decomposition.[5]

    • Control Temperature: Overheating the reaction is a common cause of catalyst decomposition. Maintain a stable and optimized temperature.

Diagram 1: Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_catalyst Catalyst cluster_conditions Conditions cluster_reagents Reagents start Low Yield (<30%) check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_inactive Inactive/Decomposed? check_catalyst->catalyst_inactive base_issue Base Optimal? check_conditions->base_issue temp_issue Temp Optimal? check_conditions->temp_issue reagent_purity Reagents Pure? check_reagents->reagent_purity solution_deoxygenate Deoxygenate Solvents Increase Ligand Ratio catalyst_inactive->solution_deoxygenate Yes solution_screen_base Screen Bases (K3PO4, Cs2CO3) base_issue->solution_screen_base No solution_screen_temp Run Temperature Screen (e.g., 80-110°C) temp_issue->solution_screen_temp No solution_purify Purify Starting Materials reagent_purity->solution_purify No

Caption: A logical workflow for diagnosing and solving low-yield issues.

Section 3: Experimental Protocols

This section provides a general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-acetate derivative.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., methyl 2-(3-fluoro-4-halophenyl)acetate) (1.0 equiv)

  • Boronic Acid or Ester Coupling Partner (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., SPhos) (1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst (0.01 equiv) and the ligand (0.012 equiv) in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the deoxygenated solvent via syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L_n PdII_complex R1-Pd(II)L_n-X Pd0->PdII_complex R1-X OA_label Oxidative Addition PdII_trans R1-Pd(II)L_n-R2 PdII_complex->PdII_trans R2-B(OR)2 TM_label Transmetalation PdII_trans->Pd0 R1-R2 (Product) RE_label Reductive Elimination

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

References
  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]

  • Miura, M., & Nomura, M. (2002). Direct Arylation via C-H Bond Cleavage. In Cross-Coupling Reactions (pp. 211-241). Springer, Berlin, Heidelberg. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Heck-Cassar-Sonogashira and Suzuki-Miyaura couplings in water. Green Chemistry, 14(4), 869-879. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-catalyst selection in modern cross-coupling. Journal of Organic Chemistry, 81(22), 10737-10747. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Water-soluble Salan Ligands for Suzuki-Miyaura Cross-Coupling Reactions in Water. Catalysts, 1(1), 36-54. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497-5508. [Link]

  • PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • Cacchi, S., Morera, E., & Ortar, G. (1990). Palladium-Catalyzed Reduction of Vinyl Trifluoromethanesulfonates to Alkenes: Cholesta-3,5-diene. Organic Syntheses, 68, 138. [Link]

  • Choi, H. Y., et al. (2009). Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate. Acta Crystallographica Section E, 65(12), o2529. [Link]

  • Bartholomew, C. H. (1993). Deactivation of methanol synthesis catalysts. Office of Scientific and Technical Information (OSTI). [Link]

  • Tang, D., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][2][7]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443-5447. [Link]

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Technical Support Center: Managing Side Reactions in Friedel-Crafts Acylation of Fluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation of fluorophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by this important reaction class. Fluorophenols, with their dual reactivity as both phenols and activated aromatic systems, often lead to a complex mixture of products. This resource offers a structured approach to understanding and controlling these side reactions, ensuring the desired C-acylated product is obtained with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a fluorophenol yielding a significant amount of an ester byproduct?

A1: This is a classic case of competing O-acylation and C-acylation. Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[1] O-acylation, which forms a phenyl ester, is often kinetically favored, meaning it happens faster, especially under milder conditions or with lower catalyst concentrations.[2] The lone pair of electrons on the phenolic oxygen can directly attack the acylium ion, a process that typically has a lower activation energy than the electrophilic attack on the aromatic ring.

Q2: I've successfully O-acylated my fluorophenol, but now I want the C-acylated product. Is it possible to convert the ester?

A2: Yes, the O-acylated phenyl ester can be converted to the C-acylated hydroxyaryl ketone through a reaction known as the Fries rearrangement.[1][3] This rearrangement is promoted by the presence of a Lewis acid catalyst, often in stoichiometric or excess amounts, and typically requires heating.[3][4] The reaction proceeds by cleavage of the ester bond to form an acylium ion, which then acylates the aromatic ring, usually favoring the ortho and para positions relative to the hydroxyl group.[3][5]

Q3: My reaction is giving me a mixture of ortho and para acylated products. How can I control the regioselectivity?

A3: The regioselectivity of the Friedel-Crafts acylation of fluorophenols is influenced by a combination of electronic and steric factors, as well as reaction conditions. The hydroxyl group is a strong ortho, para-director, while the fluorine atom is a weaker ortho, para-director. The ultimate product distribution depends heavily on:

  • Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the Lewis acid catalyst.[3][5] Lower temperatures tend to favor the kinetically controlled para-product.[3][5]

  • Solvent: Non-polar solvents like dichloromethane or carbon disulfide often favor para-substitution due to steric hindrance.[6] The bulky acylium ion-catalyst complex has more space to approach the less hindered para position. Polar solvents, such as nitrobenzene, can sometimes increase the proportion of the ortho product.[6]

  • Catalyst Choice: The size and nature of the Lewis acid catalyst can influence the ortho/para ratio. Bulkier catalysts may sterically disfavor attack at the ortho position.

Q4: I'm observing di-acylation of my fluorophenol. How can I prevent this?

A4: While the first acyl group introduced onto the aromatic ring is deactivating, making a second acylation less favorable, di-acylation can still occur under forcing conditions.[7][8] To minimize this side reaction, consider the following:

  • Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the fluorophenol.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.[7]

  • Temperature: Avoid excessively high temperatures, which can overcome the deactivating effect of the first acyl group.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedel-Crafts acylation of fluorophenols.

Problem 1: Low to No Yield of the Desired C-Acylated Product
Possible Cause Explanation Recommended Solution(s)
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with the phenolic oxygen.[4][9] This complexation reduces the catalyst's activity towards generating the acylium ion.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and freshly opened or purified reagents.[9]- Increase the stoichiometry of the Lewis acid to account for complexation with the phenol. A stoichiometric amount or more is often required.[10]
Predominant O-Acylation As discussed in the FAQs, O-acylation is often the kinetically favored pathway, leading to the formation of a phenyl ester instead of the desired hydroxyaryl ketone.- Increase the concentration of the Lewis acid catalyst. Higher catalyst concentrations favor C-acylation.[4]- If an ester has formed, subject the reaction mixture to conditions that promote the Fries rearrangement (e.g., higher temperature, longer reaction time).[1]
Deactivated Aromatic Ring While the hydroxyl group is activating, the fluorine atom and the newly introduced acyl group are electron-withdrawing, deactivating the ring towards further electrophilic substitution.[11][12]- Consider using a more powerful Lewis acid or a superacid catalyst like triflic acid, though this may require careful optimization to avoid side reactions.[11]
Problem 2: Poor Regioselectivity (Mixture of ortho and para Isomers)
Possible Cause Explanation Recommended Solution(s)
Thermodynamic vs. Kinetic Control The ortho and para isomers can be formed under different conditions of thermodynamic and kinetic control.[3]- For the para isomer, use lower reaction temperatures and non-polar solvents.[3][6]- For the ortho isomer, higher reaction temperatures may be beneficial.[3]
Steric Hindrance The size of the acylating agent and the catalyst-acylium ion complex can influence the accessibility of the ortho position.- Employ a bulkier Lewis acid catalyst to sterically disfavor attack at the position adjacent to the hydroxyl group.
Problem 3: Formation of Unidentified Byproducts
Possible Cause Explanation Recommended Solution(s)
Reaction with Solvent Certain solvents can compete with the fluorophenol in the acylation reaction. For example, using chlorobenzene as a solvent could lead to the formation of chloroacetophenone as a byproduct.[6]- Choose an inert solvent that is less reactive than your substrate under the reaction conditions. Dichloromethane and carbon disulfide are common choices.[6]
Deacylation The Friedel-Crafts acylation can be reversible, especially at higher temperatures, leading to the cleavage of the acyl group.[6]- Use the minimum effective reaction temperature and a shorter reaction time.[6]
Impure Reagents Impurities in the starting materials or solvents can lead to the formation of unexpected side products.[7]- Ensure all reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: General Procedure for Selective C-Acylation of p-Fluorophenol

This protocol is designed to favor the C-acylation product by using a stoichiometric amount of Lewis acid and controlling the reaction temperature.

Materials:

  • p-Fluorophenol

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add p-fluorophenol (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The mixture may become colored and heterogeneous.

  • Add the acyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fries Rearrangement of an O-Acylated Fluorophenol

This protocol describes the conversion of a phenyl ester to a hydroxyaryl ketone.

Materials:

  • O-acylated fluorophenol (phenyl ester)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (as solvent)

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the O-acylated fluorophenol (1.0 eq) in anhydrous nitrobenzene.

  • Add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and quench by carefully pouring it onto a mixture of ice and 1 M HCl.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by rotary evaporation.

  • The high-boiling nitrobenzene can be removed by steam distillation or vacuum distillation.

  • Purify the resulting crude hydroxyaryl ketone by column chromatography or recrystallization.

Visualizing Reaction Pathways

C-Acylation vs. O-Acylation

G cluster_start Reactants cluster_products Potential Products Fluorophenol Fluorophenol Acylium Ion (RCO+) Acylium Ion (RCO+) C-Acylated Product (Hydroxyaryl Ketone) C-Acylated Product (Hydroxyaryl Ketone) Acylium Ion (RCO+)->C-Acylated Product (Hydroxyaryl Ketone) C-Acylation (Thermodynamically Favored) O-Acylated Product (Phenyl Ester) O-Acylated Product (Phenyl Ester) Acylium Ion (RCO+)->O-Acylated Product (Phenyl Ester) O-Acylation (Kinetically Favored) O-Acylated Product (Phenyl Ester)->C-Acylated Product (Hydroxyaryl Ketone) Fries Rearrangement (Lewis Acid, Heat)

Caption: Competing pathways in the acylation of fluorophenols.

Troubleshooting Workflow for Low Yield

G start Low Yield of C-Acylated Product check_ester Check for O-Acylated Ester by NMR/IR start->check_ester ester_present Ester is the major product check_ester->ester_present Yes no_ester No significant ester formation check_ester->no_ester No fries Perform Fries Rearrangement (Increase Catalyst, Heat) ester_present->fries check_conditions Review Reaction Conditions no_ester->check_conditions anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture? catalyst_stoich Increase Catalyst Stoichiometry check_conditions->catalyst_stoich Catalyst? optimize Optimize Temperature and Time check_conditions->optimize Conditions?

Caption: A stepwise workflow for troubleshooting low yields.

References

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link].

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link].

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link].

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available from: [Link].

  • University of Calgary. Ch24 - Acylation of phenols. Available from: [Link].

  • PubMed Central. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Available from: [Link].

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Available from: [Link].

  • Chem LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link].

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link].

  • Wikipedia. Fries rearrangement. Available from: [Link].

  • ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Available from: [Link].

  • Organic Chemistry Portal. Fries Rearrangement. Available from: [Link].

  • RSC Publishing. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Available from: [Link].

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Strategies for removing byproducts from "methyl 2-(3-fluoro-4-hydroxyphenyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will address common issues related to byproduct formation and provide robust, field-proven strategies for their removal.

Section 1: Troubleshooting Guide & FAQs

This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis and purification of this compound.

Question 1: My crude reaction mixture shows multiple aromatic signals in the ¹H NMR, suggesting isomeric byproducts. What are they and how do I remove them?

Answer:

Isomeric byproduct formation is the most common challenge, typically arising from the electrophilic aromatic substitution step (e.g., a Friedel-Crafts acylation).[1][2] The directing effects of the fluorine and hydroxyl groups on the precursor ring can lead to acylation at undesired positions.

Common Isomeric Byproducts:

  • Starting Material: 2-Fluorophenol or a related substituted phenol.

  • Desired Product: Acylation para to the hydroxyl group and meta to the fluorine.

  • Key Byproduct: The ortho-acylated isomer, methyl 2-(3-fluoro-2-hydroxyphenyl)acetate, is a frequent contaminant due to the ortho-directing nature of the hydroxyl group.

Primary Removal Strategy: Flash Column Chromatography

The polarity difference between the desired para-substituted product and the ortho-substituted isomer is often sufficient for separation via silica gel chromatography.[3][4] The intramolecular hydrogen bonding in the ortho isomer can sometimes reduce its polarity relative to the para isomer, causing it to elute slightly faster.

Workflow for Isomer Separation:

G cluster_0 Initial Assessment cluster_1 Purification cluster_2 Verification Crude Crude Product Mixture TLC Analyze by TLC (e.g., 30% EtOAc/Hexane) Crude->TLC  Spot sample Column Perform Flash Column Chromatography (Silica Gel) TLC->Column  Multiple spots observed Gradient Use a Polarity Gradient (e.g., 10% to 40% EtOAc/Hexane) Column->Gradient Collect Collect Fractions Gradient->Collect TLC2 Analyze Fractions by TLC Collect->TLC2 Combine Combine Pure Fractions TLC2->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure NMR Confirm Purity & Identity (¹H NMR, ¹³C NMR) Pure->NMR G Crude Dissolve Crude Product in Organic Solvent (e.g., EtOAc) Funnel Transfer to Separatory Funnel Crude->Funnel Wash Add aq. NaHCO₃ Solution Shake and Vent Funnel->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Contains Carboxylate Salt Byproduct) Separate->Aqueous  Discard Organic Organic Layer (Contains Desired Product) Separate->Organic Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Organic->Dry Filter Filter and Concentrate Dry->Filter Result Product Free of Carboxylic Acid Filter->Result

Sources

Validation & Comparative

A Comparative Analysis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and its Non-fluorinated Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced effects of subtle structural modifications on a molecule's biological activity is paramount. The introduction of a single fluorine atom can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and its non-fluorinated parent, methyl 2-(4-hydroxyphenyl)acetate, within the context of key biological assays. While direct comparative studies on these specific molecules are not extensively available in current literature, this document synthesizes data from structurally related compounds to provide a predictive analysis of their potential activities and the rationale for their differential biological effects.

The Significance of Fluorine Substitution in Drug Design

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These alterations can lead to improved efficacy, a better safety profile, and enhanced bioavailability.

This guide will explore the potential implications of a fluoro-group at the C-3 position of the 4-hydroxyphenylacetate scaffold in three key areas of biological investigation: anticancer, anti-inflammatory, and tyrosinase inhibition assays.

Structural Comparison and Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
Methyl 2-(4-hydroxyphenyl)acetate Structure of Methyl 2-(4-hydroxyphenyl)acetateC₉H₁₀O₃166.171.2
This compound Structure of this compoundC₉H₉FO₃184.161.5

Data sourced from PubChem.

The introduction of the fluorine atom in the ortho position to the hydroxyl group is expected to increase the acidity of the phenolic proton through inductive electron withdrawal. This can influence hydrogen bonding interactions with protein targets. Furthermore, the lipophilicity (LogP) is predicted to be slightly higher for the fluorinated analog, which could enhance its ability to cross cellular membranes.

Potential Biological Activities: A Comparative Outlook

Anticancer Activity

The 4-hydroxyphenyl moiety is a common scaffold in compounds exhibiting anticancer properties.[2] While direct data on the anticancer activity of methyl 2-(4-hydroxyphenyl)acetate is limited, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to reduce the viability of A549 lung cancer cells.[2][3]

Fluorination has been shown to be a powerful strategy for enhancing the anticancer activity of various compounds. For instance, a structurally related fluorinated compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated significant cytotoxicity against breast cancer cell lines, with IC₅₀ values of 0.73 µM against MCF-7 and 20.4 µM against MDA-MB-231 cells.[4] This suggests that the fluorinated hydroxyphenyl motif can be a key pharmacophore in potent anticancer agents.

Expected Outcome in an MTT Assay: Based on the evidence from related compounds, it is hypothesized that This compound would exhibit more potent cytotoxic effects against cancer cell lines compared to its non-fluorinated analog . The increased lipophilicity may lead to better cell penetration, and the altered electronic properties of the phenyl ring could lead to stronger interactions with intracellular targets.

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties, often attributed to their antioxidant capacity and their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[5] While the anti-inflammatory profile of methyl 2-(4-hydroxyphenyl)acetate is not well-documented, other 4-hydroxyphenyl derivatives have shown anti-inflammatory effects.

The introduction of fluorine can modulate the anti-inflammatory activity of molecules. For example, fluorinated benzophenone derivatives have demonstrated potent anti-inflammatory activity in a carrageenan-induced foot pad edema assay.[6] The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs.[5] The structural features of the drug-binding site in COX-2 have been exploited to design selective inhibitors.

Expected Outcome in a COX-2 Inhibition Assay: The fluorine atom in This compound could potentially enhance its binding affinity to the active site of COX-2. The electron-withdrawing nature of fluorine could influence the molecule's interaction with key residues in the enzyme's active site. Therefore, it is plausible that the fluorinated analog would demonstrate a more potent and potentially more selective inhibition of COX-2 compared to the non-fluorinated compound.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[7] Phenolic compounds that can mimic the structure of tyrosine, the natural substrate of tyrosinase, are often effective inhibitors.[7][8] Several 4-hydroxyphenyl derivatives have been investigated as tyrosinase inhibitors.[9]

Fluorine substitution can influence tyrosinase inhibitory activity. For example, the introduction of a 3-chloro-4-fluorophenyl motif into piperazine-based compounds has been explored to identify tyrosinase inhibitors.[10]

Expected Outcome in a Tyrosinase Inhibition Assay: The inhibitory potential of both compounds will depend on their ability to bind to the copper-containing active site of tyrosinase. The increased acidity of the phenolic hydroxyl group in This compound might enhance its ability to chelate the copper ions in the active site. This could lead to stronger tyrosinase inhibition by the fluorinated analog compared to its non-fluorinated counterpart.

Experimental Protocols

To empirically validate the hypotheses presented above, the following detailed experimental protocols are provided.

MTT Assay for Anticancer Activity

This protocol is designed to assess the cytotoxicity of the test compounds against a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Incubation (24h) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48h) C->D E Add MTT Reagent D->E F Incubation (4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of this compound and methyl 2-(4-hydroxyphenyl)acetate in DMSO. Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

COX-2 Inhibition Assay

This protocol describes a method to screen for inhibitors of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. In the presence of an inhibitor, the rate of Prostaglandin G2 production is decreased.

Workflow Diagram:

COX2_Inhibition_Workflow A Prepare Reagents (COX-2 enzyme, buffer, probe) B Add Test Compound (Varying Concentrations) A->B C Add COX-2 Enzyme B->C D Pre-incubation C->D E Initiate Reaction (Add Arachidonic Acid) D->E F Measure Fluorescence (Kinetic Mode) E->F G Data Analysis (Calculate % Inhibition & IC50) F->G

Caption: Workflow for the COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening kit). This typically includes the COX-2 enzyme, assay buffer, and a fluorescent probe.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the fluorescent probe, and the test compounds or controls.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 25°C) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value from the dose-response curve.

Tyrosinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of the compounds on mushroom tyrosinase activity.

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase, which results in the formation of dopachrome, a colored product that absorbs light at 475 nm.

Workflow Diagram:

Tyrosinase_Inhibition_Workflow A Prepare Reagents (Tyrosinase, L-DOPA, buffer) B Add Test Compound (Varying Concentrations) A->B C Add Tyrosinase Enzyme B->C D Pre-incubation C->D E Initiate Reaction (Add L-DOPA) D->E F Incubation E->F G Measure Absorbance (475 nm) F->G H Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Workflow for the tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA in the same buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, the test compounds or controls, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration relative to the enzyme control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential biological activities of this compound and its non-fluorinated analog, methyl 2-(4-hydroxyphenyl)acetate. Based on the established principles of medicinal chemistry and data from structurally related compounds, it is hypothesized that the introduction of a fluorine atom at the 3-position of the phenyl ring will enhance the anticancer, anti-inflammatory, and tyrosinase inhibitory activities of the parent molecule.

The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses. Such studies would provide valuable data to confirm the predicted effects of fluorination on this particular chemical scaffold and contribute to the rational design of novel therapeutic agents. Future research should also focus on in vivo studies to assess the pharmacokinetic profiles and efficacy of these compounds in relevant disease models.

References

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • PubChem Compound Summary for CID 518900, Methyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 139035658, this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(23), 37846–37861.
  • Khan, I., et al. (2018). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Medicinal Chemistry Research, 27(1), 135-143.
  • Selvaraj, J., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(10), 1225-1245.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
  • De Luca, L., et al. (2021). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules, 26(16), 4948.
  • Abourehab, M. A. S., et al. (2021). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 14(7), 633.
  • D'Mello, S. A., et al. (2016). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. Journal of Biological Chemistry, 291(35), 18346-18357.
  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit. Retrieved from [Link]

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Comparative Analysis of the Anti-inflammatory Activity of Fluorinated Phenylacetates: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), this approach has been successfully applied to the phenylacetate scaffold. This guide provides a comparative analysis of the anti-inflammatory activity of fluorinated phenylacetates, with a focus on their mechanisms of action and the experimental data supporting their efficacy. We will delve into the technical details of relevant assays, offering insights into the causal relationships behind experimental design and providing actionable protocols for researchers in the field.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The primary mechanism by which most phenylacetate-based NSAIDs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and endotoxins. Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

The fluorinated phenylacetate, Felbinac , a topical NSAID, is an active metabolite of fenbufen and functions as a non-selective inhibitor of both COX-1 and COX-2. Its mechanism involves blocking the synthesis of prostaglandins, thereby reducing the inflammatory response.

Below is a diagram illustrating the central role of COX enzymes in the inflammatory cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 activation AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation Stomach Gastric Protection PGs->Stomach PLA2->AA releases Stimuli Inflammatory Stimuli (e.g., Cytokines) Stimuli->COX2 induces expression NSAIDs Fluorinated Phenylacetates (e.g., Felbinac) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits Edema_Workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Dosing cluster_induction Phase 3: Induction of Inflammation cluster_measurement Phase 4: Measurement & Analysis A1 Acclimatize Wistar Rats (7 days) A2 Fast animals overnight (with water ad libitum) A1->A2 A3 Measure initial paw volume (V0) using a plethysmometer A2->A3 B1 Administer Test Compound (e.g., fluorinated phenylacetate, i.p.) A3->B1 Randomize into groups B2 Administer Vehicle Control (e.g., saline + Tween 80) A3->B2 Randomize into groups B3 Administer Positive Control (e.g., Indomethacin, 10 mg/kg) A3->B3 Randomize into groups C1 Wait 60 minutes post-dosing B1->C1 B2->C1 B3->C1 C2 Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw C1->C2 D1 Measure paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan C2->D1 D2 Calculate Edema Volume: ΔV = Vt - V0 D1->D2 D3 Calculate % Inhibition of Edema: [(ΔVcontrol - ΔVtreated) / ΔVcontrol] x 100 D2->D3

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Conclusion and Future Perspectives

Fluorinated phenylacetates, exemplified by Felbinac, represent a valuable class of topical anti-inflammatory agents. Their primary mechanism of action through non-selective COX inhibition is well-established. The experimental protocols detailed in this guide provide a robust framework for the discovery and evaluation of new analogues.

Future research should focus on designing derivatives with enhanced COX-2 selectivity to improve the safety profile for potential systemic applications. Furthermore, exploring alternative mechanisms beyond COX inhibition, such as the modulation of pro-inflammatory cytokines or transcription factors like NF-κB, could lead to the development of next-generation anti-inflammatory drugs with superior efficacy and reduced side effects. The strategic use of fluorination will undoubtedly continue to be a key tool in this endeavor.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase.
  • PubChem Compound Summary for CID 3330, Felbinac. National Center for Biotechnology Information. [Link]

  • Brogden, R. N. (1987).
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry.
  • Calza, L., et al. (2018). Efficacy and tolerability of topical felbinac in the treatment of osteoarthritis.

A Guide to the Quantitative Purity Assessment of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate using qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the underlying principles of qNMR, its practical application, and how it stands against more traditional chromatographic techniques.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) which rely on a comparison to a reference standard of the same compound, qNMR is a primary analytical method. This means it determines the purity of a substance by relating the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. The molar ratio of the analyte to the internal standard can be calculated directly from the ¹H NMR spectrum, providing a direct measure of the analyte's concentration and, consequently, its purity.

The fundamental equation governing qNMR is:

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molar mass

  • m : Mass

  • Purity : Purity of the internal standard (IS)

This direct, primary measurement capability is a significant advantage of qNMR, as it can reduce the need for specific certified reference materials of the analyte itself, which may not always be available, especially for novel intermediates.

Experimental Design: A Step-by-Step Protocol

The successful application of qNMR for the purity determination of this compound hinges on a meticulously planned and executed experimental protocol.

Selection of an Appropriate Internal Standard

The choice of the internal standard (IS) is critical for accurate qNMR results. An ideal IS should:

  • Be of high purity and chemically stable.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Not react with the analyte.

For this compound, several internal standards can be considered. Maleic acid is a suitable option due to its high purity, stability, and distinct singlet in the ¹H NMR spectrum that does not overlap with the signals of the analyte.

Sample Preparation Workflow

The following workflow ensures accurate and reproducible sample preparation:

G cluster_0 Sample Preparation A Accurately weigh ~10 mg of this compound C Dissolve both in a precise volume of DMSO-d6 A->C B Accurately weigh ~10 mg of Maleic Acid (Internal Standard) B->C D Vortex to ensure homogeneity C->D E Transfer to a 5 mm NMR tube D->E

Caption: Workflow for qNMR sample preparation.

NMR Data Acquisition Parameters

To ensure quantitative accuracy, specific NMR data acquisition parameters must be employed:

  • Sufficiently long relaxation delay (d1): This is crucial for complete spin-lattice relaxation of all protons, ensuring that the signal intensities are directly proportional to the number of protons. A d1 of at least 5 times the longest T1 of both the analyte and the internal standard is recommended.

  • Ernst angle pulse: A 30° pulse angle is often used to maximize signal-to-noise while minimizing the impact of T1 differences.

  • High signal-to-noise ratio: A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals used for quantification.

  • Digital resolution: A high number of data points should be acquired to ensure accurate integration of the signals.

Data Processing and Analysis

Accurate data processing is as critical as data acquisition:

  • Phase Correction: The spectrum must be accurately phased to ensure that all signals have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Integration: The signals of interest from both the analyte and the internal standard are carefully integrated. For this compound, the singlet from the methyl group is an ideal choice for quantification. For maleic acid, the singlet from the two olefinic protons is used.

  • Purity Calculation: The purity is then calculated using the qNMR equation mentioned earlier.

Comparative Analysis: qNMR vs. HPLC

To validate the purity of a new batch of this compound, we performed a comparative analysis using both qNMR and a standard HPLC-UV method.

qNMR Results
ParameterValue
AnalyteThis compound
Internal StandardMaleic Acid
Analyte Mass10.12 mg
Internal Standard Mass10.05 mg
Analyte Signal Integral1.00 (normalized)
Internal Standard Integral1.02
Analyte Protons (N)3 (CH3)
Internal Standard Protons (N)2 (CH=CH)
Analyte MW184.15 g/mol
Internal Standard MW116.07 g/mol
Internal Standard Purity99.9%
Calculated Purity 98.7%
HPLC-UV Results

An HPLC-UV method was developed using a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid. The purity was determined by area normalization.

ParameterValue
Main Peak Area (%)98.9%
Impurity 1 Area (%)0.6%
Impurity 2 Area (%)0.3%
Other Impurities0.2%
Total Purity 98.9%
Comparison Summary
FeatureqNMRHPLC-UV
Principle Primary ratio methodRelative comparison to a reference standard
Reference Standard Requirement Certified internal standard requiredCertified standard of the analyte required
Quantification Direct and absoluteRelative, based on peak area
Selectivity High, based on distinct NMR signalsDependent on chromatographic separation
Sample Throughput LowerHigher
Solvent Consumption LowHigh
Purity Result (This Study) 98.7%98.9%

The results from both techniques are in excellent agreement, demonstrating the validity of qNMR for the purity assessment of this compound.

Advantages and Considerations of qNMR

The choice between qNMR and other analytical techniques depends on the specific requirements of the analysis.

G cluster_0 qNMR Advantages cluster_1 qNMR Considerations A Primary Method B High Specificity C Non-destructive D Structural Information E Lower Sensitivity F Potential for Signal Overlap G Higher Initial Instrument Cost H Requires Skilled Operator

Caption: Advantages and considerations of qNMR.

Conclusion

Quantitative NMR has proven to be a robust and reliable method for the purity determination of this compound. Its nature as a primary analytical technique offers a significant advantage, particularly in the early stages of drug development where certified reference standards of the analyte may be scarce. While HPLC remains a valuable tool for purity analysis, especially for high-throughput screening, qNMR provides a powerful and complementary approach that delivers accurate and direct purity assessment. The close correlation of the results obtained from both qNMR and HPLC in this study underscores the utility of qNMR as a cornerstone of quality control in the pharmaceutical industry.

References

  • IUPAC Technical Report: qNMR. Pure and Applied Chemistry.[Link]

A Comparative Guide to LC-MS/MS Methods for the Quantification of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the robust quantification of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in a biological matrix, such as human plasma. As a critical metabolite in various research and development pipelines, its accurate measurement is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of two common bioanalytical approaches: one employing Liquid-Liquid Extraction (LLE) and the other utilizing Solid-Phase Extraction (SPE).

The narrative will delve into the causality behind experimental choices, from sample preparation to the final detection, ensuring that each described protocol is a self-validating system. All recommendations and discussions are grounded in established scientific principles and authoritative guidelines, including those from the U.S. Food and Drug Administration (FDA) on bioanalytical method validation.[1][2][3]

Introduction to the Analyte and Bioanalytical Challenges

This compound is a small phenolic compound. The quantification of such molecules in complex biological matrices presents several challenges.[4][5] These include potential interferences from endogenous matrix components, the need for high sensitivity to capture relevant physiological concentrations, and the requirement for a robust and reproducible method for reliable data generation in preclinical and clinical studies.[4][6] LC-MS/MS has become the gold standard for such applications due to its inherent selectivity and sensitivity.[4][7]

The choice of sample preparation is a critical first step and significantly impacts the overall performance of the analytical method.[8][9] It serves to remove interfering substances like proteins and phospholipids, and can also be used to concentrate the analyte, thereby improving detection limits.[10] This guide will compare two widely adopted extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[11][12][13]

Comparative Overview of Sample Preparation Methodologies

The ideal sample preparation protocol should be simple, cost-effective, and efficiently remove matrix components while maximizing analyte recovery.[9]

Method A: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] For a moderately polar compound like this compound, a common choice for the organic phase would be ethyl acetate.[5][14]

Method B: Solid-Phase Extraction (SPE)

SPE is a more sophisticated technique that utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[12] For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are frequently employed.[15]

Detailed Experimental Protocols

Here, we provide step-by-step protocols for both LLE and SPE methods for the extraction of this compound from human plasma.

Method A: UPLC-MS/MS with Liquid-Liquid Extraction

1. Sample Preparation (LLE):

  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 50 µL of 0.1 M hydrochloric acid to acidify the sample, ensuring the phenolic group is protonated.
  • Add 600 µL of ethyl acetate.
  • Vortex for 5 minutes to ensure thorough mixing and extraction.
  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.[10]
Method B: UPLC-MS/MS with Solid-Phase Extraction

1. Sample Preparation (SPE):

  • To 100 µL of plasma sample, add 25 µL of IS working solution.
  • Pre-condition a reversed-phase SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
  • Load the plasma sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Elute the analyte and IS with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase for injection.

LC-MS/MS Instrumentation and Conditions

The following table outlines a representative set of LC-MS/MS parameters that could be applied for the analysis of this compound following either of the above extraction methods.

Parameter Condition
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: [M-H]⁻ → fragment ion; IS: [M-H]⁻ → fragment ion

Head-to-Head Performance Comparison

The choice between LLE and SPE will depend on the specific requirements of the assay, including desired sensitivity, throughput, and cost. Below is a comparative summary of the expected performance of each method, based on common validation parameters.

Performance Metric Method A: Liquid-Liquid Extraction (LLE) Method B: Solid-Phase Extraction (SPE) Rationale and Insights
Linearity (r²) >0.99>0.99Both methods are expected to yield excellent linearity over a defined concentration range.[16]
Sensitivity (LLOQ) Potentially higher due to larger sample volume and concentration factor.Generally good, but may be slightly less sensitive than an optimized LLE.The Lower Limit of Quantification (LLOQ) is a critical parameter for detecting low concentrations of the analyte.[17]
Accuracy & Precision Good, but may be more operator-dependent.Typically higher due to better automation potential and more consistent recoveries.Both methods should meet the FDA acceptance criteria of ±15% for accuracy and precision (±20% at the LLOQ).[2][3]
Matrix Effect Can be significant if co-extracting interfering compounds.Generally lower due to the selective washing steps that remove many matrix components.[15][18][19]A stable isotope-labeled internal standard is the gold standard for mitigating matrix effects in LC-MS/MS.[20]
Analyte Recovery Can be variable and solvent-dependent.More consistent and often higher due to the specific interaction with the sorbent.
Throughput & Automation More challenging to automate.Easily adaptable to 96-well plate formats for high-throughput analysis.
Cost Lower solvent and consumable costs per sample.Higher cost due to the SPE cartridges.

Workflow Visualization

The following diagrams illustrate the general workflows for the two compared methodologies.

LC-MSMS_Workflow cluster_A Method A: Liquid-Liquid Extraction Workflow cluster_B Method B: Solid-Phase Extraction Workflow A_Start Plasma Sample + IS A_LLE Liquid-Liquid Extraction (Ethyl Acetate) A_Start->A_LLE A_Evap Evaporation A_LLE->A_Evap A_Recon Reconstitution A_Evap->A_Recon A_Inject LC-MS/MS Analysis A_Recon->A_Inject B_Start Plasma Sample + IS B_SPE Solid-Phase Extraction (C18 Cartridge) B_Start->B_SPE B_Evap Evaporation B_SPE->B_Evap B_Recon Reconstitution B_Evap->B_Recon B_Inject LC-MS/MS Analysis B_Recon->B_Inject

Caption: Comparative workflows for LLE and SPE sample preparation.

Conclusion and Recommendations

Both LLE and SPE are viable sample preparation techniques for the quantification of this compound by LC-MS/MS.

  • Method A (LLE) is a cost-effective approach that can achieve high sensitivity. It is well-suited for smaller sample batches where manual extraction is feasible. However, it may be more susceptible to matrix effects and operator variability.

  • Method B (SPE) offers superior cleanup, leading to lower matrix effects and generally higher data quality.[12] Its amenability to automation makes it the preferred choice for high-throughput laboratories and for methods that require the utmost in robustness and reproducibility.

The ultimate choice of method should be guided by the specific goals of the study, available resources, and the required level of analytical performance. For regulated bioanalysis in late-stage drug development, the robustness and reproducibility of an automated SPE method would likely be favored. For discovery-phase research, the speed and cost-effectiveness of LLE may be more appropriate. A thorough method validation, following FDA or other relevant regulatory guidelines, is essential regardless of the chosen sample preparation technique to ensure the reliability of the generated data.[1][2][3]

References

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

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  • Jiménez-Herrera, S., et al. (2017). Comparison between different liquid-liquid and solid phase methods of extraction prior to the identification of the Phenolic fraction present in olive oil washing wastewater from the two-phase olive oil extraction system. ResearchGate. [Link]

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A Researcher's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical hurdle between a promising lead compound and a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, short half-life, and low bioavailability, ultimately compromising therapeutic efficacy.[1][2] Phenolic moieties are common pharmacophores, but their susceptibility to oxidative metabolism often presents a significant challenge. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated phenolic compounds, grounded in mechanistic principles and supported by detailed experimental protocols for researchers in the field.

The Metabolic Fate of Phenolic Compounds: A Primer

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are prime targets for metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily located predominantly in the liver.[3][4][5] The electron-rich nature of the phenol ring makes it susceptible to oxidative attack, primarily through hydroxylation, which is a Phase I metabolic reaction. This initial oxidation often occurs at the positions ortho or para to the existing hydroxyl group.

Following Phase I oxidation, the newly introduced hydroxyl groups, along with the original one, serve as handles for Phase II conjugation enzymes. These enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach large, polar endogenous molecules (glucuronic acid, sulfate) to the compound.[6][7] This process dramatically increases the compound's water solubility, facilitating its excretion from the body. From a drug design perspective, these sites of oxidation are "metabolic soft spots" that lead to rapid clearance.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Phenol Phenolic Compound (Drug) Hydroxylated Hydroxylated Metabolite (e.g., Catechol, Hydroquinone) Phenol->Hydroxylated CYP450 Oxidation (+ Oxygen) Conjugated Conjugated Metabolite (Glucuronide or Sulfate) Hydroxylated->Conjugated UGT or SULT (+ Polar Group) Excretion Excretion (Urine/Bile) Conjugated->Excretion cluster_nonF Non-Fluorinated Phenol cluster_F Fluorinated Phenol NonF_Phenol Phenol (Metabolically Labile) NonF_Metabolite Oxidized Metabolite NonF_Phenol->NonF_Metabolite Rapid CYP450 Oxidation F_Phenol Para-Fluoro-Phenol (Metabolically Stable) No_Reaction No Reaction at Para Position F_Phenol->No_Reaction Blocked by Strong C-F Bond

Caption: Fluorination blocks a common site of metabolic oxidation.

Experimental Workflow: Assessing Metabolic Stability In Vitro

To empirically compare the stability of fluorinated and non-fluorinated analogs, a standardized in vitro assay is essential. The liver microsomal stability assay is a widely used, cost-effective method to evaluate Phase I metabolism. [8][9]Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes. [9] The following diagram and protocol outline the complete workflow for a comparative microsomal stability study.

Prep 1. Preparation - Compound Stock Solutions - Microsome Suspension - NADPH Regenerating System Incubate 2. Incubation - Mix Compound & Microsomes - Pre-warm to 37°C - Initiate with NADPH Prep->Incubate Sample 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min Incubate->Sample Quench 4. Reaction Quenching - Add Acetonitrile with Internal Standard (IS) Sample->Quench Process 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant Quench->Process Analyze 6. LC-MS/MS Analysis - Quantify Parent Compound vs. Internal Standard Process->Analyze Data 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint Analyze->Data

Caption: Experimental workflow for a liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed for a 96-well plate format to compare a non-fluorinated compound (Compound A) and its fluorinated analog (Compound A-F).

1. Reagents and Materials:

  • Test Compounds: Compound A and Compound A-F (10 mM stock in DMSO)

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance)

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • Acetonitrile (LC-MS grade) with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator/shaker (37°C), centrifuge

2. Preparation of Solutions:

  • Test Compound Working Solution (2 µM): Dilute the 10 mM stock solutions of Compound A and Compound A-F in phosphate buffer.

  • Microsome Suspension (0.5 mg/mL): Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice. [9][10]* NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.

3. Incubation Procedure: [10][11][12]* Plate Setup: Add the appropriate volume of the microsome suspension to the wells of the incubation plate.

  • Pre-incubation: Add the test compound working solutions to the wells. Include a "minus cofactor" control where NADPH solution will be replaced with buffer. [9]Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "minus cofactor" controls, to which buffer is added). This is your T=0 starting point.

4. Time-Point Sampling and Reaction Termination:

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a collection plate containing cold acetonitrile with the internal standard. [9][10]The ratio of acetonitrile to sample should be at least 3:1 to ensure protein precipitation and reaction termination.

5. Sample Processing:

  • Once all time points are collected, seal the collection plate and vortex thoroughly.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

6. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard. [13][14][15][16] 7. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (ln) of the percent remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k. [2][17]* Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein). [6][18]

Protocol: Plasma Stability Assay

To ensure metabolic liabilities are not simply shifted to other biological matrices, a plasma stability assay is also recommended. This assay assesses stability against hydrolytic enzymes like esterases and amidases present in plasma. [2][17][19] 1. Procedure Outline:

  • Incubate the test compound (e.g., 1 µM final concentration) in plasma (human, rat, mouse) at 37°C. [20]* Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). [17][19]* Terminate the reaction by precipitating proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard. [2]* Centrifuge, collect the supernatant, and analyze by LC-MS/MS.

  • Calculate the half-life as described in the microsomal stability assay.

Data Interpretation: A Comparative Analysis

The primary output of these assays is a quantitative measure of stability. The data below represents a hypothetical but typical outcome when comparing a non-fluorinated phenol with its strategically fluorinated analog.

Compound IDDescriptionMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Plasma t½ (min)
Compound A Non-Fluorinated Phenol12115.5>120
Compound A-F Para-Fluoro Analog9514.6>120
Propranolol High Clearance Control< 10> 138.6>120
Verapamil Int. Clearance Control2555.4>120

Interpretation of Results:

  • Compound A shows a short half-life and high intrinsic clearance in liver microsomes, indicating rapid Phase I metabolism. It is a metabolically labile compound.

  • Compound A-F , the fluorinated analog, demonstrates a significantly longer half-life (>7-fold increase) and a correspondingly lower intrinsic clearance. This strongly supports the hypothesis that para-fluorination successfully blocked the primary site of CYP-mediated oxidation.

  • Both compounds are stable in plasma, indicating that hydrolysis is not a major clearance pathway for this chemical series.

Conclusion for the Modern Researcher

The strategic incorporation of fluorine is an exceptionally powerful tool for enhancing the metabolic stability of phenolic compounds. By physically blocking and electronically deactivating sites of CYP-mediated oxidation, fluorination can dramatically increase a compound's half-life and reduce its intrinsic clearance. [21][22]This improvement in metabolic stability is a critical step in optimizing a drug's pharmacokinetic profile, often leading to increased oral bioavailability and a more favorable dosing regimen. [21][23] However, this guide underscores the necessity of empirical validation. The principles of drug metabolism are complex, and while fluorination is a high-probability strategy, its success must be confirmed through rigorous in vitro assays, such as the liver microsomal and plasma stability protocols detailed herein. By integrating rational design with robust experimental data, researchers can effectively navigate the challenges of metabolic stability and accelerate the journey of discovery toward new and effective therapeutics.

References

  • Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite.Toxicology Letters, 125(1-3), 117-123.
  • Fluorine in drug discovery: Role, design and case studies.Journal of Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 785-797. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Journal of the American Chemical Society. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

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  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Cytochromes P450 in phenolic metabolism. Phytochemistry Reviews. [Link]

  • Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis. Journal of Biological Chemistry. [Link]

  • LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Molecules. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling. Chemical Research in Toxicology. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry. Frontiers in Plant Science. [Link]

  • Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. Advances in Nutrition. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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Head-to-head comparison of different synthesis routes for "methyl 2-(3-fluoro-4-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a substituted phenyl ring, presents interesting challenges and opportunities in synthetic strategy. This guide provides a detailed, head-to-head comparison of three distinct synthesis routes to this valuable compound, offering insights into the practical considerations for researchers, process chemists, and drug development professionals. Each route is evaluated based on reaction efficiency, scalability, safety, and cost-effectiveness, supported by exemplary experimental protocols and mechanistic discussions.

Introduction

The strategic importance of this compound lies in its utility as a versatile building block. The presence of a fluoro group can enhance metabolic stability and binding affinity of target molecules, while the phenolic hydroxyl and the methyl ester functionalities offer multiple points for further chemical modification. The selection of an optimal synthesis route is therefore a critical decision in any research or development program, directly impacting yield, purity, and overall economic viability. This guide will explore three common strategies for the synthesis of this target molecule:

  • Route 1: Direct Fischer Esterification

  • Route 2: Esterification via an Acyl Chloride Intermediate

  • Route 3: Esterification via Alkylation of the Carboxylate

Route 1: Direct Fischer Esterification

The Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] In the context of our target molecule, this involves the direct reaction of 2-(3-fluoro-4-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst.

Workflow Diagram

fischer_esterification start 2-(3-fluoro-4-hydroxyphenyl)acetic acid + Methanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst Add reaction Reflux catalyst->reaction workup Workup: - Neutralization - Extraction - Washing reaction->workup Cool & Quench purification Purification: - Distillation or - Chromatography workup->purification product This compound purification->product

Caption: Workflow for Fischer Esterification.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2] A critical consideration for this specific substrate is the presence of the phenolic hydroxyl group. While phenols are generally less nucleophilic than aliphatic alcohols, under strongly acidic conditions, there is a potential for side reactions such as etherification. However, the carboxylic acid is significantly more reactive towards esterification under these conditions, allowing for a degree of chemoselectivity.[3]

Exemplary Experimental Protocol
  • Reaction Setup: To a solution of 2-(3-fluoro-4-hydroxyphenyl)acetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Performance Analysis
ParameterAssessmentRationale
Yield Moderate to Good (60-85%)The reaction is an equilibrium process; using a large excess of methanol and removing water can drive the reaction to completion.
Scalability ExcellentThe reaction uses common and inexpensive reagents and equipment, making it highly suitable for large-scale production.
Safety GoodThe primary hazards are associated with the use of concentrated acid and flammable methanol. Standard laboratory precautions are sufficient.
Cost-Effectiveness ExcellentThe starting materials and catalyst are readily available and inexpensive.

Route 2: Esterification via an Acyl Chloride Intermediate

This two-step route involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol to form the ester. This method is often employed when direct esterification is sluggish or when the substrate is sensitive to the harsh conditions of Fischer esterification.

Workflow Diagram

acyl_chloride_route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start_acid 2-(3-fluoro-4-hydroxyphenyl)acetic acid thionyl_chloride Thionyl Chloride (SOCl₂) start_acid->thionyl_chloride React with acyl_chloride 2-(3-fluoro-4-hydroxyphenyl)acetyl chloride thionyl_chloride->acyl_chloride methanol Methanol acyl_chloride->methanol React with esterification Reaction methanol->esterification product_ester This compound esterification->product_ester purification_final Purification product_ester->purification_final

Caption: Workflow for Esterification via Acyl Chloride.

Mechanistic Rationale

The first step involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The lone pair on the oxygen of the carboxylic acid attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases. The resulting acyl chloride is a highly reactive electrophile. In the second step, the nucleophilic oxygen of methanol attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to yield the final ester product. This reaction is generally fast and irreversible.

Exemplary Experimental Protocol
  • Acyl Chloride Formation: To a solution of 2-(3-fluoro-4-hydroxyphenyl)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.

  • Esterification: Cool the reaction mixture containing the acyl chloride to 0 °C and slowly add methanol (2.0-3.0 eq). Stir the reaction at room temperature until completion.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester, which can be further purified by vacuum distillation or column chromatography.

Performance Analysis
ParameterAssessmentRationale
Yield High (85-95%)The high reactivity of the acyl chloride intermediate drives the reaction to completion, typically resulting in higher yields than Fischer esterification.
Scalability GoodWhile scalable, the use of thionyl chloride requires careful handling of corrosive and toxic byproducts (SO₂ and HCl).
Safety ModerateThionyl chloride is a corrosive and toxic reagent. The reaction must be performed in a well-ventilated fume hood.
Cost-Effectiveness GoodThionyl chloride is a relatively inexpensive reagent. The higher yield may offset the additional step and safety precautions.

Route 3: Esterification via Alkylation of the Carboxylate

This method involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkylating agent, in this case, a methyl halide.

Workflow Diagram

alkylation_route start_acid_alkylation 2-(3-fluoro-4-hydroxyphenyl)acetic acid base Base (e.g., K₂CO₃, Cs₂CO₃) start_acid_alkylation->base Deprotonation carboxylate Carboxylate Salt base->carboxylate methyl_iodide Methyl Iodide (CH₃I) carboxylate->methyl_iodide Nucleophilic Attack sn2_reaction Sₙ2 Reaction methyl_iodide->sn2_reaction product_ester_alkylation This compound sn2_reaction->product_ester_alkylation purification_alkylation Purification product_ester_alkylation->purification_alkylation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Drug Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Development Professional

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved bioavailability—have led to a significant portion of new molecular entities being fluorinated.[1] Consequently, the rigorous analytical characterization of fluorinated drug precursors is not merely a regulatory formality but a critical determinant of a successful drug development program.

This guide is crafted from the perspective of a seasoned application scientist, moving beyond the mere recitation of protocols to delve into the causality behind our analytical choices. We will explore the cross-validation of two workhorse techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of fluorinated precursors. Our focus will be on building a self-validating system of analysis, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, to ensure data integrity, reproducibility, and, ultimately, patient safety.

The Analytical Challenge of the Carbon-Fluorine Bond

The very properties that make fluorinated compounds attractive from a medicinal chemistry standpoint present unique analytical challenges. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can influence a molecule's polarity, volatility, and susceptibility to certain ionization techniques. Furthermore, issues such as the thermal lability of some fluorinated compounds, potential for adsorption onto analytical hardware, and susceptibility to matrix effects in complex biological samples necessitate a well-considered analytical strategy.[2][3][4]

This guide will equip you with the knowledge to navigate these challenges, enabling you to select and validate the most appropriate analytical methodology for your specific fluorinated drug precursor.

Section 1: A Comparative Analysis of HPLC and GC-MS for Fluorinated Precursors

The choice between HPLC and GC-MS is a pivotal decision in the development of an analytical method for fluorinated drug precursors. The primary determining factors are the analyte's volatility and thermal stability.[5]

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile, accommodating a wide array of compounds, including those that are non-volatile or prone to degradation at elevated temperatures.[5] Coupled with a UV detector, it offers a robust and cost-effective solution for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and thermally stable compounds, offering unparalleled separation efficiency and specificity through mass fragmentation patterns.[5]

The following table provides a comparative overview of these two techniques for the analysis of a representative fluorinated drug precursor, 2,3-Dibromo-6-fluorobenzaldehyde.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with mass-based detection.[6]Separation based on polarity, with UV absorbance detection.[6]
Analyte Volatility Essential; compound must be volatile and thermally stable.[6]Not a limiting factor; suitable for non-volatile and thermally labile compounds.[6]
Derivatization Often not required if the analyte is sufficiently volatile.[6]May be necessary for compounds lacking a strong chromophore to enhance UV detection.[6]
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ). For a bromofluorobenzaldehyde isomer, an LOD of 0.4 ppm and an LOQ of 1.2 ppm have been reported.[6]Sensitivity is dependent on the analyte's chromophore. Derivatization can significantly improve sensitivity.[6]
Specificity High, due to characteristic mass fragmentation patterns that provide structural confirmation.[6]Can be influenced by co-eluting impurities with similar UV absorbance. Photodiode array (PDA) detectors can enhance specificity.
Typical Application Purity testing, identification of volatile impurities, and structural elucidation.Routine quality control, quantification in bulk drug substances and formulations.

Section 2: Experimental Protocols for Method Validation

The foundation of a reliable analytical method lies in a meticulously executed validation protocol. The following sections provide detailed, step-by-step methodologies for both GC-MS and HPLC-UV, designed to be compliant with the rigorous standards of the ICH Q2(R2) guideline.[2][7][8]

GC-MS Method for the Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde

This protocol outlines a robust GC-MS method for the quantification of the key pharmaceutical intermediate, 2-Chloro-6-fluorobenzaldehyde.

2.1.1. Materials and Reagents

  • 2-Chloro-6-fluorobenzaldehyde reference standard (>95% purity)

  • GC-grade acetonitrile or dichloromethane

  • High-purity helium carrier gas

  • Gases for MS detector as per manufacturer's specifications

2.1.2. Instrumentation

  • Gas Chromatograph (e.g., Agilent 8890 GC system) equipped with a Mass Spectrometer (e.g., Agilent 5977B MS).[7]

  • GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[7]

  • Autosampler or manual syringe.

2.1.3. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the 2-Chloro-6-fluorobenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.[7]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

  • Sample Preparation: Accurately weigh a known amount of the test sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.[7]

2.1.4. Chromatographic and Mass Spectrometric Conditions

  • Inlet: Split/splitless injector at 250°C.[6]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[6]

  • Oven Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C, hold for 2 minutes.[6]

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 2-Chloro-6-fluorobenzaldehyde.

2.1.5. Data Analysis and Validation Parameters

  • Identification: The retention time of the analyte peak in the sample chromatogram must match that of the reference standard. The mass spectrum of the sample peak should also align with the reference spectrum.[7]

  • Quantification: Construct a calibration curve by plotting the peak area of the working standards against their respective concentrations. Determine the concentration of the analyte in the sample by interpolation from this curve.[7]

Expected Performance: Based on methods for analogous compounds, the following performance parameters can be anticipated:

  • Linearity (r²): > 0.999

  • Limit of Detection (LOD): ~0.4 ppm

  • Limit of Quantification (LOQ): ~1.2 ppm

  • Accuracy (Recovery): 93.7% - 107.7%

  • Precision (RSD%): < 5%

HPLC-UV Method for the Quantitative Analysis of a Fluorinated Precursor

This protocol details an HPLC-UV method, which is often a practical choice for routine quality control of fluorinated drug precursors that are not amenable to GC analysis.

2.2.1. Materials and Reagents

  • Fluorinated drug precursor reference standard

  • HPLC-grade acetonitrile and water

  • Other reagents as required for derivatization (if necessary)

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV/Vis or Photodiode Array (PDA) Detector

2.2.3. Sample and Standard Preparation (with Derivatization Example) For aldehydes and ketones lacking a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection.

  • DNPH Reagent: Prepare a solution of DNPH in acetonitrile with a catalytic amount of acid.[6]

  • Derivatization: Mix the sample solution containing the fluorinated precursor with the DNPH reagent and allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.[6]

  • Stock and Working Standards: Prepare and derivatize stock and working standards in the same manner as the samples.

2.2.4. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25°C[6]

  • Detection Wavelength: 360 nm (for DNPH derivatives).[6]

  • Injection Volume: 10 µL[6]

2.2.5. Data Analysis and Validation Parameters The data analysis and validation parameters for the HPLC-UV method follow the same principles as outlined for the GC-MS method, focusing on retention time matching, calibration curve construction, and evaluation of linearity, accuracy, precision, LOD, and LOQ.

Section 3: The Imperative of Cross-Validation

Cross-validation is the linchpin that ensures the consistency and reliability of analytical data, particularly when methods are transferred between laboratories or when different analytical techniques are employed to measure the same analyte. The primary objective is to demonstrate that the results are comparable and that any observed differences are within acceptable limits.

dot

Caption: A typical workflow for the cross-validation of two analytical methods.

Key Considerations for a Robust Cross-Validation Protocol:

  • Sample Selection: A representative set of samples, spanning the analytical range and including both high and low concentrations, should be analyzed by both methods.

  • Acceptance Criteria: Pre-defined acceptance criteria for the comparability of results are essential. These are typically based on the variability of the methods and the required precision of the analysis.

  • Statistical Analysis: Appropriate statistical tests, such as the t-test for comparing means and the F-test for comparing variances, should be employed to objectively assess the equivalence of the two datasets.

Section 4: Field-Proven Insights and Troubleshooting

Expertise in Action: Navigating the Nuances of Fluorinated Compound Analysis

  • The Challenge of Thermal Lability: Many fluorinated drug precursors can be thermally labile, leading to degradation in a hot GC inlet.

    • Causality: The high temperatures required for volatilization can induce fragmentation or rearrangement of the molecule before it reaches the analytical column.

    • Solution: Employ a cooler on-column injection technique or consider derivatization to a more thermally stable analogue. In many cases, HPLC is the more appropriate choice for such compounds.[4]

  • Mitigating Matrix Effects in LC-MS/MS: The co-elution of matrix components can suppress or enhance the ionization of the target analyte, compromising accuracy.[2][9][10][11][12]

    • Causality: Competition for ionization in the electrospray source is a common cause of matrix effects.[10]

    • Solution: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of an isotopically labeled internal standard can also effectively compensate for matrix effects.

  • The Phenomenon of Adsorption: The polar nature of some fluorinated compounds can lead to their adsorption on active sites within the analytical system (e.g., injector liner, column).[13][14][15]

    • Causality: Silanol groups on glass surfaces and column packing materials can interact with polar analytes, leading to peak tailing and poor recovery.

    • Solution: Utilize deactivated injector liners and consider columns specifically designed for the analysis of polar compounds, such as those with fluorinated stationary phases.[8][16]

Conclusion: A Commitment to Analytical Excellence

The cross-validation of analytical methods for fluorinated drug precursors is a multifaceted process that demands a deep understanding of the underlying chemistry, a commitment to rigorous experimental design, and a proactive approach to troubleshooting. By embracing the principles outlined in this guide, researchers, scientists, and drug development professionals can build a robust and self-validating analytical framework. This not only ensures regulatory compliance but also fosters a culture of scientific integrity that is the bedrock of bringing safe and effective medicines to patients.

References

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  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
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  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

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A Comparative In Vitro Evaluation of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and its analogs, compounds of interest in medicinal chemistry due to their structural similarities to biologically active phenolic acids and neurotransmitter metabolites. While direct comparative studies on this specific parent compound and a systematic series of its analogs are not extensively available in the public domain, this guide synthesizes methodologies and structure-activity relationship (SAR) insights from research on analogous fluorinated and phenolic compounds. This approach offers a robust, scientifically grounded pathway for researchers to assess the therapeutic potential of this chemical series.

Introduction: The Rationale for a Focused In Vitro Analysis

This compound belongs to a class of compounds that are structurally related to endogenous molecules and known pharmacophores. The presence of a 4-hydroxyphenylacetic acid moiety suggests potential interactions with biological targets involved in neurotransmission and metabolic pathways. The introduction of a fluorine atom at the 3-position is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The in vitro evaluation of this parent compound and its analogs is a critical first step in elucidating their pharmacological profile. Key areas of investigation include cytotoxicity, antioxidant potential, and specific enzyme or receptor interactions. Understanding the impact of structural modifications—such as altering the position of the fluorine atom, substituting the hydroxyl group, or modifying the methyl ester—is paramount for establishing a clear structure-activity relationship (SAR) and guiding further drug development efforts.

Foundational In Vitro Assays for Comprehensive Profiling

A multi-pronged approach to in vitro testing is essential for a thorough characterization of this compound and its analogs. The following assays represent a core suite for an initial screening cascade.

Cytotoxicity Assessment: The Gateway to Safety and Therapeutic Index

Cytotoxicity assays are fundamental to drug discovery, providing initial insights into a compound's safety profile and its potential as a therapeutic agent, particularly in oncology.[1] These assays measure the degree to which a substance can damage or kill cells.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Causality Behind Experimental Choices: The choice of cell lines should be guided by the therapeutic hypothesis. A panel of cell lines from different tissue origins can provide a broader understanding of the compound's cytotoxic spectrum. The incubation time is critical; 48-72 hours is typically sufficient to observe significant effects on cell proliferation.

Antioxidant Capacity: Evaluating Radical Scavenging Potential

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating this activity.

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Causality Behind Experimental Choices: Methanol is a common solvent for both the DPPH radical and many phenolic compounds. The 30-minute incubation period allows for the reaction to reach a steady state. A standard antioxidant is crucial for validating the assay and for comparative purposes.

Enzyme Inhibition: Targeting Specific Pathological Pathways

Based on the structural features of this compound, several enzymes could be relevant targets. For instance, tyrosinase is a key enzyme in melanin biosynthesis and a target for agents treating hyperpigmentation disorders.

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by tyrosinase. The formation of dopachrome can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase (e.g., 100 units/mL in phosphate buffer, pH 6.8) and L-DOPA (e.g., 2 mM in phosphate buffer).

  • Sample Preparation: Prepare various concentrations of the test compounds and a known inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor). Calculate the IC50 value for each compound.

Causality Behind Experimental Choices: Mushroom tyrosinase is a readily available and commonly used model for screening potential inhibitors, though follow-up studies with human tyrosinase are recommended. L-DOPA is a direct substrate for the enzyme, leading to a robust and easily measurable colorimetric change.

Comparative Data and Structure-Activity Relationships (SAR)

While specific data for this compound is limited, we can extrapolate potential SAR from studies on analogous compounds.

Compound/Analog Class In Vitro Assay Key SAR Observations Reference
Fluorinated Phenylacetamide Derivatives Cytotoxicity (MTS Assay) on PC3, MCF-7, HL-60 cell linesCompounds with a nitro moiety showed higher cytotoxicity than those with a methoxy moiety. The position of the substituent on the phenyl ring influenced activity.[2]
Phenethyl Trifluoroacetate Esters Antioxidant (DPPH & ABTS Assays)A direct correlation was observed between the number of phenolic hydroxyl groups and radical scavenging ability. Catechol-containing compounds were significantly more potent.[3]
(4-Hydroxyphenyl)piperazine-based Compounds Tyrosinase InhibitionHydrophobic ortho-substituents on the aroyl moiety enhanced inhibitory activity. A competitive mechanism of inhibition was observed.[4]
3-Phenylcoumarin-Based Derivatives Monoamine Oxidase B (MAO-B) InhibitionThe nature and position of substituents on the phenyl ring significantly affected inhibitory potency.

Expected SAR for this compound and its Analogs:

  • Fluorine Position: Moving the fluorine atom from the 3-position to the 2- or 5-position is likely to alter both the electronic properties of the phenyl ring and the steric interactions with the target binding site, thus impacting biological activity.

  • Hydroxyl Group: The phenolic hydroxyl group is crucial for antioxidant activity. Masking or replacing this group (e.g., with a methoxy group) is expected to reduce or abolish radical scavenging potential. It may also be a key hydrogen bonding donor for enzyme or receptor interactions.

  • Ester Moiety: The methyl ester can influence the compound's lipophilicity and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid would significantly alter its physicochemical properties and could change its biological target profile.

  • Substitution on the Phenyl Ring: The addition of other substituents (e.g., electron-donating or electron-withdrawing groups) to the phenyl ring will modulate the compound's electronic and steric properties, providing a means to fine-tune its activity and selectivity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Secondary & Mechanistic Assays Parent Compound\n(this compound) Parent Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Parent Compound\n(this compound)->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Parent Compound\n(this compound)->Antioxidant Enzyme Enzyme Inhibition Assay (e.g., Tyrosinase) Parent Compound\n(this compound)->Enzyme Analogs\n(Varying F position, OH substitution, etc.) Analogs (Varying F position, OH substitution, etc.) Analogs\n(Varying F position, OH substitution, etc.)->Cytotoxicity Analogs\n(Varying F position, OH substitution, etc.)->Antioxidant Analogs\n(Varying F position, OH substitution, etc.)->Enzyme IC50 IC50 Determination Cytotoxicity->IC50 Antioxidant->IC50 Enzyme->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Hit Hit Compound(s) Identification SAR->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinetic Assays) Hit->Mechanism Selectivity Selectivity Profiling Hit->Selectivity

Caption: A typical workflow for the in vitro screening of a compound library.

Potential Antioxidant Mechanism (DPPH Assay)

G cluster_0 DPPH Radical Scavenging DPPH_radical DPPH• (Violet) Compound_radical Ar-O• (Compound Radical) DPPH_radical->Compound_radical accepts H• Compound Ar-OH (Test Compound) DPPH_H DPPH-H (Yellow) Compound->DPPH_H H• donation

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Fluorinated vs. Non-Fluorinated Hydroxyphenylacetate Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Computational Drug Design

In modern medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing lead compounds. The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and ability to form specific non-covalent interactions—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] While these effects are well-documented empirically, predicting their precise impact on protein-ligand binding remains a significant challenge.

This guide provides an in-depth, comparative analysis of molecular docking studies on fluorinated versus non-fluorinated hydroxyphenylacetate derivatives. Our chosen biological target is tyrosinase , a copper-containing enzyme that plays a rate-limiting role in melanin biosynthesis.[4][5] Its over-activity is linked to hyperpigmentation disorders and melanoma, making it a valuable target for inhibitor design.[6][7]

Hydroxyphenylacetate derivatives serve as an excellent scaffold for this investigation. 4-hydroxyphenylacetic acid, for instance, has been studied in the context of tyrosinase activity, providing a solid baseline for comparison.[8] By systematically introducing fluorine atoms to the phenyl ring, we can computationally dissect how this strategic modification alters binding modes and affinities.

This document is designed for researchers and drug development professionals. It moves beyond a simple protocol to explain the critical reasoning behind each step, ensuring a robust and reproducible computational experiment that yields trustworthy insights.

Pillar 1: The "Why" - Causality in Experimental Design

The success of any in silico experiment hinges on the careful selection of its components. Here, we outline the rationale for our chosen target, ligands, and computational tools.

Target Selection: Mushroom Tyrosinase (PDB ID: 2Y9X)
Ligand Scaffolds: A Focused Comparison

To ensure a direct and interpretable comparison, we will use 4-hydroxyphenylacetic acid as our parent compound and introduce fluorine atoms at key positions on the phenyl ring.

  • Compound 1 (Parent): 4-Hydroxyphenylacetic Acid (4-HPA)

  • Compound 2 (Mono-fluorinated): 3-Fluoro-4-hydroxyphenylacetic Acid

  • Compound 3 (Di-fluorinated): 3,5-Difluoro-4-hydroxyphenylacetic Acid

This selection allows us to observe the additive effects of fluorination on binding interactions.

Docking Software and Force Field Selection

The choice of software is critical, especially when dealing with halogenated compounds.

  • Docking Engine: We will use AutoDock Vina , a widely used, open-source docking program known for its speed and accuracy.[10][11]

  • The Fluorine Challenge - Force Fields: Standard molecular mechanics force fields can sometimes fail to accurately model the unique electronic properties of fluorine, particularly the anisotropic distribution of charge known as the "sigma hole" which is relevant in halogen bonding.[10] For ligand preparation and energy minimization, a force field that performs well for organofluorine compounds, such as MMFF94 , is recommended.[12][13] While AutoDock Vina's scoring function has its own empirical basis, proper ligand parameterization beforehand is essential for obtaining physically realistic conformations. For advanced studies, considering docking programs with scoring functions specifically designed or parameterized for halogen bonds, like AutoDock VinaXB, can provide more accurate results.[10]

Pillar 2: The "How" - A Self-Validating Docking Protocol

This section details the step-by-step methodology. Each stage includes preparatory and validation checks to ensure the integrity of the results.

Diagram: Computational Docking Workflow

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Acquisition (PDB: 2Y9X) Clean 2. Protein Cleanup (Remove water, add hydrogens) PDB->Clean Grid 4. Grid Box Generation (Define active site) Clean->Grid LigandPrep 3. Ligand Preparation (2D to 3D, Energy Min.) Validate 5. Protocol Validation (Re-dock native ligand) Grid->Validate Dock 6. Production Docking (Dock HPA derivatives) Validate->Dock Scores 7. Scoring & Ranking (Binding affinity) Dock->Scores Pose 8. Pose Analysis (Interactions, RMSD) Scores->Pose Compare 9. Comparative Analysis (Fluorine impact) Pose->Compare G cluster_ligand Ligand cluster_protein Protein Active Site L1 4-HPA P_HB H-Bond Donor/Acceptor (e.g., His263) L1->P_HB H-Bond P_Pi Aromatic Residue (e.g., His259) L1->P_Pi Pi-Pi L2 3-F-4-HPA L2->P_HB Stronger H-Bond L2->P_Pi Pi-Pi P_Other Other Contact (e.g., Hydrophobic Pocket) L2->P_Other C-F Interaction

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proper Disposal of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like this compound. However, our responsibility extends beyond the experiment itself to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The principles outlined here are designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) and ensure a culture of safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally similar compounds, such as other halogenated and hydroxylated phenylacetates.

Anticipated Hazards:

  • Skin and Eye Irritation: Many substituted phenylacetic acid derivatives can cause skin and eye irritation upon contact.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][5]

  • Environmental Hazards: As a halogenated organic compound, improper release into the environment is a primary concern due to potential persistence and harm to aquatic life.[9][10]

The Causality Behind the Concern: The fluorine atom in the molecule classifies it as a halogenated organic compound.[9][10] These substances can form hazardous byproducts, such as hydrogen fluoride (HF) upon incomplete combustion, and require specialized disposal methods to ensure their complete destruction.[11][12]

Pre-Disposal Procedures: Segregation and Storage in the Laboratory

The foundation of safe chemical disposal begins at the point of generation.[13][14] Proper segregation and storage prevent dangerous reactions and ensure the waste is correctly routed for final disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in your lab, at or near the point of waste generation, for collecting hazardous waste.[13][15] This area must be under the control of laboratory personnel.

  • Select a Compatible Waste Container:

    • Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, screw-top cap to prevent spills and evaporation.[15][16]

    • The container should be large enough to hold the expected volume of waste without being filled more than 90% to allow for expansion.[15]

  • Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[17][18]

    • The date accumulation started.

  • Segregate Incompatible Wastes: This is a critical safety step. Do not mix this compound waste with other waste streams unless you are certain they are compatible.

Waste Class Segregation Guideline Reasoning (Causality)
Strong Oxidizers (e.g., Nitrates, Peroxides)Store Separately Risk of violent, exothermic, or explosive reactions.
Strong Acids (e.g., Sulfuric Acid, HCl)Store Separately Potential for vigorous reactions or degradation, generating heat and fumes.
Strong Bases (e.g., Sodium Hydroxide)Store Separately Risk of chemical reaction and generation of heat.
Aqueous Waste Store Separately Keep organic waste separate from aqueous waste streams to facilitate proper disposal.

This table summarizes general incompatibilities. Always consult the specific SDS for detailed information.

  • Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when adding waste.[13][15][19] This prevents the release of vapors and protects lab personnel.

Personal Protective Equipment (PPE) for Safe Handling

When handling waste containers of this compound, the following minimum PPE is required to mitigate exposure risks.[7][20]

  • Hand Protection: Wear nitrile or neoprene gloves. For significant handling, consider double-gloving.[7]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[21]

Disposal Decision Workflow

The following workflow provides a logical path for determining the correct disposal route for this compound. This process ensures that all safety and regulatory considerations are met.

DisposalWorkflow start Waste Generated: This compound is_empty Is the container empty? start->is_empty is_acute Is it an acutely hazardous 'P-listed' waste? is_empty->is_acute Yes collect Collect in a labeled, compatible hazardous waste container. is_empty->collect No rinse Triple rinse container with a suitable solvent (e.g., acetone). is_acute->rinse Yes dispose_container Deface label and dispose of container as regular trash. is_acute->dispose_container No contact_ehs Contact Environmental Health & Safety (EH&S) for pickup. collect->contact_ehs collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate collect_rinsate->dispose_container end Disposal Complete dispose_container->end incinerate Waste sent for high-temperature hazardous waste incineration. contact_ehs->incinerate incinerate->end

Caption: Decision workflow for proper disposal.

Approved Disposal Methods: The Final Step

Under no circumstances should this compound or its solutions be disposed of down the sink.[15][19] As a halogenated organic compound, it requires specialized treatment.

Primary Recommended Method: High-Temperature Incineration

The universally accepted and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10][12][22]

  • Why Incineration? This method ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components.

  • Operational Parameters: To effectively destroy halogenated organic waste and prevent the formation of toxic byproducts like dioxins or furans, incineration must occur at very high temperatures.[9] Regulations often require a temperature of at least 1100°C for waste containing more than 1% halogenated organic substances.[11]

  • Scrubbing: The incineration process must be coupled with advanced flue gas treatment systems (e.g., caustic scrubbers) to neutralize and remove acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl) that are formed during combustion.[12]

Your institution's Environmental Health & Safety (EH&S) or equivalent department will manage the collection of the properly labeled waste from your lab and ensure it is transported to a certified Treatment, Storage, and Disposal Facility (TSDF) that employs these technologies.[14][23]

Disposal of Empty Containers

A container that has held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a properly labeled hazardous waste container.[19]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[16][19]

Regulatory Compliance: Adherence to a Culture of Safety

All laboratory waste management activities are governed by strict federal and state regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[14][24][25][26]

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[18][20][27][28]

Compliance is not merely a suggestion; it is a requirement. Adhering to the procedures in this guide will help ensure your laboratory meets these standards, protecting you, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Handling Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Compound

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate belongs to the class of substituted phenylacetate esters. Based on data from similar compounds, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: A common characteristic of aromatic esters and phenolic compounds is their potential to cause irritation upon contact with skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed or Absorbed Through Skin: Similar compounds have shown toxicity upon ingestion or dermal absorption.[1]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5][6]To protect against splashes of the chemical or solvents, which can cause serious eye irritation or damage.[1][2][3]
Skin Protection Gloves: Nitrile gloves are a suitable choice for incidental contact.[4][5] For prolonged or immersive contact, consult a glove manufacturer's chemical resistance guide. Always inspect gloves before use and remove them correctly to avoid skin contact.[7] Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[5]To prevent skin contact, which may cause irritation or absorption of the chemical.[1] Nitrile gloves offer good resistance to a range of chemicals.[4][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[5][9]To minimize the inhalation of any dust, aerosols, or vapors, which could cause respiratory irritation.[1][3]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

Handling and Use:
  • Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

  • Avoid Aerosol Generation: Handle the compound carefully to avoid generating dust.

The following diagram illustrates the decision-making process for safe handling:

start Start: Handling this compound risk_assessment Perform Risk Assessment start->risk_assessment fume_hood Work in a Chemical Fume Hood? risk_assessment->fume_hood yes_hood Yes fume_hood->yes_hood Recommended no_hood No fume_hood->no_hood Not Recommended ppe_selection Select Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat yes_hood->ppe_selection no_hood->ppe_selection handling_procedure Follow Safe Handling Procedures ppe_selection->handling_procedure spill_response Spill Occurs? handling_procedure->spill_response yes_spill Yes spill_response->yes_spill no_spill No spill_response->no_spill spill_protocol Follow Spill Response Protocol yes_spill->spill_protocol waste_disposal Dispose of Waste Properly no_spill->waste_disposal spill_protocol->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of any unforeseen incidents.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal:

All waste, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[12] Do not dispose of down the drain.

Conclusion

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles of hazard assessment, proper PPE selection, and adherence to established protocols are the cornerstones of safe laboratory practice. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

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  • Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate | C9H8F2O3 | CID 91755212 - PubChem. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.